Acifluorfen-methyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3NO5/c1-24-14(21)10-7-9(3-4-12(10)20(22)23)25-13-5-2-8(6-11(13)16)15(17,18)19/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGMXAFUHVRQAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041583 | |
| Record name | Acifluorfen-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50594-67-7 | |
| Record name | Acifluorfen-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050594677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acifluorfen-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACIFLUORFEN-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9261T4QE1K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Acifluorfen-Methyl: A Comprehensive Technical Guide on its Mechanism of Action in Plants
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acifluorfen-methyl is a widely utilized diphenyl ether herbicide effective for the post-emergence control of broadleaf weeds. Its herbicidal activity is initiated by the inhibition of a key enzyme in the tetrapyrrole biosynthesis pathway, protoporphyrinogen oxidase (PPO). This inhibition leads to the abnormal accumulation of protoporphyrin IX, a potent photosensitizer. In the presence of light and molecular oxygen, protoporphyrin IX generates reactive oxygen species (ROS), which cause rapid lipid peroxidation and membrane damage, ultimately leading to cellular leakage and plant death. This technical guide provides an in-depth exploration of the biochemical and physiological cascade of events that define the mechanism of action of this compound in plants.
Core Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase
The primary molecular target of this compound is protoporphyrinogen oxidase (PPO, EC 1.3.3.4), a flavoprotein located in the plastid envelope and mitochondrial inner membrane.[1][2] PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a critical step in both chlorophyll and heme biosynthesis. This compound acts as a potent, non-covalent, slow-binding inhibitor of PPO.[1]
Quantitative Analysis of PPO Inhibition
The inhibitory potency of this compound on PPO has been quantified in various plant species. The concentration required for 50% inhibition (IC50) is in the nanomolar range, highlighting its high affinity for the enzyme.
| Plant Species | Tissue/Organelle | IC50 of this compound for PPO Inhibition | Reference |
| Corn (Zea mays) | Etioplasts | 4 nM | [1] |
| Cucumber (Cucumis sativus) | Greening Chloroplasts | - | [3] |
| Barley (Hordeum vulgare) | Etioplasts | Inhibition observed, specific IC50 not provided |
Biochemical Cascade: Accumulation of Protoporphyrin IX and ROS Generation
The inhibition of PPO by this compound leads to the accumulation of its substrate, protoporphyrinogen IX. This excess protoporphyrinogen IX is then auto-oxidized to protoporphyrin IX outside the normal enzymatic pathway, leading to its buildup within the cell.
Protoporphyrin IX is a powerful photosensitizing molecule. When it absorbs light energy, it transitions to an excited triplet state. This excited protoporphyrin IX can then react with molecular oxygen (O₂) to produce highly reactive singlet oxygen (¹O₂), a primary type of reactive oxygen species (ROS).
Dose-Dependent Accumulation of Protoporphyrin IX
The accumulation of protoporphyrin IX is directly correlated with the concentration of this compound applied.
| Plant Species | Treatment Conditions | This compound Concentration (µM) | Protoporphyrin IX Accumulation | Reference |
| Cucumber (Cucumis sativus) | Dark-held, δ-aminolevulinic acid-fed cotyledons | 10 | Significant increase | |
| Nonchlorophyllous Soybean Cells | Dark treatment | Micromolar concentrations | Increased with concentration |
Phytotoxic Effects: Membrane Damage and Cellular Death
The generation of ROS, particularly singlet oxygen, initiates a cascade of destructive oxidative processes within the plant cell. The primary targets of this oxidative stress are the polyunsaturated fatty acids in cellular membranes.
The peroxidation of lipids disrupts the integrity of cellular and organellar membranes, leading to increased permeability and leakage of cellular contents. This loss of compartmentalization results in rapid desiccation, necrosis, and ultimately, the death of the plant.
Quantitative Assessment of Membrane Damage
Membrane damage can be quantified by measuring the leakage of ions, such as rubidium (⁸⁶Rb⁺), from treated cells.
| Plant Species | Assay | This compound Concentration | Effect on Membrane Leakage | Reference |
| Nonchlorophyllous Soybean Cells | ⁸⁶Rb⁺ leakage | Micromolar concentrations | Increased leakage, indicating membrane damage | |
| Cucumber (Cucumis sativus) | Efflux of ³H₂O | Not specified | Increased efflux correlated with herbicide treatment |
Experimental Protocols
Protoporphyrinogen Oxidase (PPO) Activity Assay
This protocol is adapted from established methods for determining PPO activity in plant extracts.
Materials:
-
Plant tissue (e.g., etiolated cotyledons)
-
Extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 mM EDTA, 10 mM MgCl₂, 1 mM DTT)
-
Protoporphyrinogen IX (substrate)
-
This compound solutions of varying concentrations
-
Spectrofluorometer
Procedure:
-
Enzyme Extraction: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at low speed to remove cell debris, followed by a high-speed centrifugation to pellet organelles (plastids and mitochondria). Resuspend the organellar pellet in a minimal volume of extraction buffer.
-
Substrate Preparation: Protoporphyrinogen IX is unstable and must be freshly prepared by the reduction of protoporphyrin IX with sodium amalgam under anaerobic conditions.
-
Assay Reaction: In a fluorometer cuvette, combine the enzyme extract with the assay buffer. Add the desired concentration of this compound and incubate for a specified time.
-
Initiation and Measurement: Initiate the reaction by adding protoporphyrinogen IX. Monitor the increase in fluorescence resulting from the enzymatic conversion of protoporphyrinogen IX to the fluorescent protoporphyrin IX. The excitation wavelength is typically around 405 nm, and the emission is measured at approximately 630 nm.
-
Data Analysis: Calculate the rate of protoporphyrin IX formation. To determine the IC50, perform the assay with a range of this compound concentrations and plot the percent inhibition against the logarithm of the inhibitor concentration.
Quantification of Protoporphyrin IX by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the extraction and quantification of tetrapyrroles from plant tissue.
Materials:
-
Plant tissue treated with this compound
-
Acetone/0.1 N NH₄OH (9:1, v/v) for extraction
-
Hexane
-
HPLC system with a fluorescence detector
-
C18 reverse-phase column
-
Mobile phase solvents (e.g., methanol, ammonium phosphate buffer)
-
Protoporphyrin IX standard
Procedure:
-
Extraction: Homogenize the plant tissue in the acetone/ammonia solution. Partition the extract against hexane to remove lipids and chlorophylls. The aqueous phase containing the porphyrins is collected.
-
HPLC Analysis: Inject the aqueous extract onto the C18 column. Elute the tetrapyrroles using a gradient of the mobile phase.
-
Detection: Monitor the eluate with a fluorescence detector set at an excitation wavelength of ~400 nm and an emission wavelength of ~630 nm, which are optimal for protoporphyrin IX.
-
Quantification: Identify the protoporphyrin IX peak based on the retention time of the standard. Quantify the amount of protoporphyrin IX in the sample by comparing its peak area to a standard curve generated with known concentrations of the protoporphyrin IX standard.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in plants.
Experimental Workflow for PPO Inhibition Assay
Caption: Workflow for determining the IC50 of this compound on PPO.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Effects of the photobleaching herbicide, this compound, on protoporphyrinogen oxidation in barley organelles, soybean root mitochondria, soybean root nodules, and bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of plant protoporphyrinogen oxidase by the herbicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Protoporphyrinogen Oxidase (PPO) Inhibition Pathway by Acifluorfen-Methyl: A Technical Guide
Executive Summary: Acifluorfen-methyl is a diphenyl ether herbicide that functions by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a critical component in the tetrapyrrole biosynthesis pathway for both chlorophyll and heme.[1][2] Its mode of action involves a light-dependent cascade initiated by the accumulation of a photosensitive intermediate, protoporphyrin IX, leading to rapid lipid peroxidation and cell membrane disruption.[2][3] This guide provides an in-depth technical overview of this inhibition pathway, including quantitative data on its efficacy and detailed experimental protocols for its study, tailored for researchers and drug development professionals.
The Tetrapyrrole Biosynthesis Pathway and PPO
The tetrapyrrole biosynthesis pathway is fundamental for producing essential molecules like chlorophyll in plants and heme in animals.[1] A key enzyme in this pathway is Protoporphyrinogen Oxidase (PPO), also known as Protox. Located primarily in the chloroplast envelope, PPO catalyzes the oxidation of the colorless substrate, protoporphyrinogen IX (Protogen IX), into the fluorescent, colored protoporphyrin IX (Proto IX), the final common precursor for both heme and chlorophyll synthesis.
Core Mechanism of this compound Inhibition
This compound's herbicidal activity is a multi-step, light-dependent process that begins with the specific inhibition of the PPO enzyme.
2.1 Competitive Inhibition of PPO: this compound acts as a competitive inhibitor of PPO. It binds to the active site of the enzyme, preventing the normal binding and conversion of its substrate, Protogen IX. This blockage is the primary molecular action of the herbicide.
2.2 Accumulation and Mislocalization of Protogen IX: The inhibition of PPO leads to a buildup of its substrate, Protogen IX, within the chloroplasts. This accumulation causes Protogen IX to leak from the chloroplasts into the cytoplasm, a cellular compartment where it is not normally found in high concentrations.
2.3 Generation of Phototoxic Protoporphyrin IX: In the cytoplasm, the accumulated Protogen IX is rapidly oxidized to Proto IX through a non-enzymatic process. This misplaced Proto IX is a highly potent photosensitizer.
2.4 Light-Dependent Peroxidative Cascade: In the presence of light and molecular oxygen, the cytoplasmic Proto IX absorbs light energy and transfers it to oxygen, generating highly destructive reactive oxygen species (ROS), primarily singlet oxygen (¹O₂). These ROS initiate a chain reaction of lipid peroxidation, attacking the polyunsaturated fatty acids in cellular membranes. This leads to a rapid loss of membrane integrity, cellular leakage, and ultimately, cell death. The visible symptoms on plants, such as chlorosis and necrosis, appear within one to three days.
Quantitative Data on this compound Inhibition
The effectiveness of this compound and its analogues has been quantified in various studies. This data is crucial for understanding dose-response relationships and inhibitory potential.
| Parameter | Value | Organism / System | Key Findings | Citation |
| Inhibition Constant (Ki) | 0.53 µM | Myxococcus xanthus PPO | Demonstrates high affinity of acifluorfen for the PPO enzyme. | |
| Inhibition of Mg-Proto IX Formation | 98% Reduction | Greening chloroplasts (Cucumis sativus) | A concentration of 10 µM AFM effectively blocks the tetrapyrrole pathway downstream of PPO. | |
| Proto IX Accumulation | Dose-Dependent | Cucumber cotyledons (Cucumis sativus) | As this compound concentration increases, protoporphyrin IX levels rise significantly. | |
| EC₅₀ (Analogue III-02) | 0.52 µg/mL (stems) | Digitaria sanguinalis | An analogue of acifluorfen shows potent herbicidal activity, highlighting the efficacy of the core structure. |
Key Experimental Protocols
Studying the effects of PPO inhibitors requires specific biochemical and analytical assays. The following sections detail the methodologies for key experiments.
This assay measures the enzymatic conversion of Protogen IX to Proto IX to determine the inhibitory effect of compounds like this compound. A continuous spectrofluorimetric method is highly sensitive.
Methodology:
-
Enzyme Extraction:
-
Homogenize fresh plant tissue (e.g., 50 g spinach leaves) in an ice-cold extraction buffer (e.g., 150 ml of 330 mM sorbitol, 50 mM Tricine-KOH pH 7.9, 2 mM EDTA, 1 mM MgCl₂, 0.1% BSA).
-
Filter the homogenate through cheesecloth and centrifuge (e.g., 2500 x g for 1 min) to pellet chloroplasts.
-
Obtain the stromal fraction, which contains the PPO enzyme, and determine the protein concentration.
-
-
Substrate Preparation:
-
Prepare Protoporphyrinogen IX (Protogen IX) by reducing Protoporphyrin IX with freshly prepared 3% sodium mercury amalgam under a nitrogen atmosphere until the solution is colorless and non-fluorescent.
-
-
Inhibition Assay:
-
In a 96-well microplate or cuvette, prepare a reaction mixture containing buffer, the enzyme extract, and various concentrations of this compound (or a control).
-
Initiate the reaction by adding the Protogen IX substrate.
-
Immediately monitor the increase in fluorescence (Excitation: ~410 nm, Emission: ~640 nm) or absorbance (~408 nm) as Protogen IX is oxidized to the fluorescent Proto IX.
-
Calculate the rate of reaction and determine the percent inhibition relative to the control. The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of PPO activity.
-
This method quantifies the in vivo accumulation of Proto IX in tissues treated with this compound, confirming the mechanism of action.
Methodology:
-
Sample Treatment:
-
Incubate plant tissue (e.g., excised cucumber cotyledons) in darkness on media containing various concentrations of this compound for several hours. Dark incubation is critical to allow Proto IX to accumulate without being destroyed by the light-dependent peroxidation it causes.
-
-
Extraction of Tetrapyrroles:
-
Homogenize the treated tissue in a solvent like methanol.
-
Centrifuge the homogenate to pellet debris.
-
Collect the supernatant containing the extracted porphyrins.
-
-
HPLC Analysis:
-
Inject the filtered supernatant into an HPLC system equipped with a C18 reversed-phase column and a photodiode array detector.
-
Elute tetrapyrroles using a gradient mobile phase, such as 0.1 M ammonium phosphate and methanol.
-
Monitor the elution profile at 400 nm, the characteristic absorption wavelength for porphyrins.
-
Identify the Proto IX peak based on its retention time and absorption spectrum (scanned from 350-600 nm) compared to an authentic standard.
-
Quantify the peak area to determine the concentration of accumulated Proto IX.
-
Conclusion
The inhibition of protoporphyrinogen oxidase by this compound is a well-defined mechanism that results in a lethal, light-activated cascade of oxidative stress. By competitively blocking PPO, this compound induces the accumulation and mislocalization of protoporphyrinogen IX, leading to the cytoplasmic generation of phototoxic protoporphyrin IX. The subsequent production of reactive oxygen species in the presence of light causes catastrophic damage to cell membranes, providing a potent and effective herbicidal action. The experimental protocols outlined in this guide offer robust methods for quantifying PPO inhibition and its downstream effects, providing essential tools for researchers in herbicide development and plant physiology.
References
Acifluorfen-Methyl's Disruption of Tetrapyrrole Metabolism in Soybean Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular impact of the herbicide acifluorfen-methyl (AFM) on tetrapyrrole accumulation within soybean (Glycine max) cells. AFM, a member of the diphenyl ether class of herbicides, induces phytotoxicity through the disruption of the highly conserved tetrapyrrole biosynthetic pathway, leading to the accumulation of a potent photosensitizer. This document provides a comprehensive overview of the mechanism of action, detailed experimental protocols for studying this phenomenon, and quantitative data on the accumulation of key intermediates.
Core Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase
This compound's primary mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (Protox).[1][2][3][4] Protox is a critical enzyme in the tetrapyrrole biosynthesis pathway, responsible for the oxidation of protoporphyrinogen IX to protoporphyrin IX. This pathway is fundamental for the synthesis of essential molecules such as chlorophylls and hemes.
By blocking Protox, this compound causes the accumulation of its substrate, protoporphyrinogen IX, which then auto-oxidizes to protoporphyrin IX in the cytoplasm.[4] Protoporphyrin IX is a powerful photosensitizing molecule. In the presence of light and oxygen, it generates reactive oxygen species (ROS), such as singlet oxygen, which lead to lipid peroxidation, membrane damage, and ultimately, cell death.
Quantitative Analysis of Tetrapyrrole Accumulation
Treatment of soybean cells with this compound leads to a significant and measurable accumulation of tetrapyrroles, primarily protoporphyrin IX. The following table summarizes quantitative data extracted from key studies.
| Treatment Condition | Measured Effect | Reference |
| 10 µM this compound on greening cucumber chloroplasts | 98% reduction in the formation of Mg-protoporphyrin IX from δ-aminolevulinate. | |
| This compound on nonchlorophyllous soybean cells | Accumulation of fluorescent pigments with spectral characteristics of protoporphyrin IX. | |
| This compound on nonchlorophyllous soybean cells | Tetrapyrrole accumulation in the range of 10 to 14 nmol/g dry weight. |
Experimental Protocols
This section details the methodologies used to investigate the effects of this compound on soybean cells.
Assessment of Phytotoxicity via 86Rb Leakage
This protocol estimates cellular damage by measuring the leakage of the radioactive isotope 86Rb from pre-loaded cells, indicating a loss of membrane integrity.
Methodology:
-
Cell Culture: Nonchlorophyllous soybean cells are maintained in a suitable culture medium.
-
86Rb Loading: Cells are incubated with 86RbCl in the culture medium for a sufficient period to allow for uptake.
-
Herbicide Treatment: this compound is added to the cell suspension at the desired concentration.
-
Incubation: The treated cells are incubated in the dark for a specified duration (e.g., 14 hours).
-
Light Exposure: Following dark incubation, the cells are exposed to light of specific wavelengths and intensity for a set period (e.g., 4 hours).
-
Sample Collection: The culture medium is separated from the cells.
-
Radioactivity Measurement: The amount of 86Rb released into the medium is quantified using a scintillation counter.
-
Data Analysis: The leakage is expressed as a percentage of the total 86Rb taken up by the cells. Increased leakage in treated cells compared to controls indicates phytotoxicity.
Quantification of Tetrapyrrole Accumulation via High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of different tetrapyrrole intermediates.
Methodology:
-
Cell Treatment: Soybean cells are treated with this compound as described above.
-
Extraction: Tetrapyrroles are extracted from the cells using a suitable solvent, such as a mixture of methanol and ammonium phosphate buffer.
-
Chromatographic Separation: The extract is injected into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column).
-
Elution: A gradient of solvents (e.g., increasing concentrations of methanol in an ammonium phosphate buffer) is used to elute the tetrapyrroles from the column.
-
Detection: A photodiode array detector is used to monitor the eluate at a specific wavelength (e.g., 400 nm) to detect porphyrins. The detector can also scan a range of wavelengths (e.g., 350 to 600 nm) to obtain absorption spectra of the detected peaks for identification.
-
Quantification: The peak areas are integrated and compared to the peak areas of known standards to quantify the amount of each tetrapyrrole.
Visualizing the Molecular Cascade
The following diagrams illustrate the signaling pathway disrupted by this compound and a typical experimental workflow for its study.
References
- 1. Effects of the photobleaching herbicide, this compound, on protoporphyrinogen oxidation in barley organelles, soybean root mitochondria, soybean root nodules, and bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of plant protoporphyrinogen oxidase by the herbicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fomesafen/Lactofen/Acifluorfen Injury | Soybean Diagnostic Key | NC State [diagnosis.ces.ncsu.edu]
- 4. www2.lsuagcenter.com [www2.lsuagcenter.com]
The Role of Light in the Herbicidal Activity of Acifluorfen-Methyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acifluorfen-methyl is a diphenyl ether herbicide whose efficacy is critically dependent on the presence of light. Its mode of action involves the inhibition of the enzyme protoporphyrinogen oxidase (Protox), a key step in the chlorophyll and heme biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrin IX (Proto IX), a potent photosensitizer. In the presence of light and molecular oxygen, Proto IX generates reactive oxygen species (ROS), primarily singlet oxygen (
1
O2
Core Mechanism of Action: A Light-Dependent Cascade
The herbicidal activity of this compound is a multi-step process that is initiated by the inhibition of protoporphyrinogen oxidase and culminates in light-driven cellular damage.
-
Inhibition of Protoporphyrinogen Oxidase (Protox) : this compound is a potent inhibitor of Protox, the enzyme responsible for the oxidation of protoporphyrinogen IX to protoporphyrin IX.[1][2] This inhibition is the primary molecular event.
-
Accumulation of Protoporphyrin IX (Proto IX) : The blockage of the chlorophyll biosynthesis pathway at the Protox step leads to the accumulation of its substrate, protoporphyrinogen IX. This substrate then leaks from the plastid and is oxidized to Proto IX in the cytoplasm.[3][4]
-
Photosensitization by Protoporphyrin IX : Proto IX is a highly effective photosensitizer. It absorbs light energy, particularly in the blue (around 450 nm) and red (around 670 nm) regions of the spectrum, and transitions to an excited triplet state.[5]
-
Generation of Reactive Oxygen Species (ROS) : The excited triplet state of Proto IX can transfer its energy to molecular oxygen (
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O3 ), converting it into the highly reactive singlet oxygen (2ngcontent-ng-c4139270029="" _nghost-ng-c189995764="" class="inline ng-star-inserted"> O1 ).2 -
Cellular Damage : Singlet oxygen is a powerful oxidizing agent that rapidly attacks polyunsaturated fatty acids in cellular membranes, initiating a chain reaction of lipid peroxidation. This leads to the loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.
Quantitative Data Presentation
The following tables summarize the quantitative relationships between this compound concentration, light conditions, and the resulting herbicidal effects.
Table 1: Effect of this compound Concentration on Protoporphyrin IX Accumulation and Herbicidal Damage in Cucumber Cotyledons
| This compound Concentration (µM) | Protoporphyrin IX Accumulation (nmol/50 cotyledons)¹ | Electrolyte Leakage (%)² |
| 0 (Control) | < 0.1 | 5 |
| 1 | 0.5 - 0.8 | 25 |
| 10 | 1.0 - 2.0 | 60 |
| 100 | > 5.0 | 95 |
¹Data synthesized from studies showing a positive correlation between acifluorfen concentration and Proto IX accumulation after a 20-hour dark incubation. ²Illustrative data based on reports of concentration-dependent electrolyte leakage from cucumber leaf disks.
Table 2: Influence of Light on the Stability and Herbicidal Efficacy of Accumulated Protoporphyrin IX
| Parameter | Condition | Observation |
| Proto IX Stability | Incubation in light (500 µmol m⁻² s⁻¹) | Logarithmic decay with an initial half-life of approximately 2.5 hours. |
| Herbicidal Action Spectrum | Irradiation with different wavelengths | Maximum cell death observed at 450 nm and 670 nm. |
| Light Requirement | Comparison of light vs. dark conditions | No significant herbicidal activity (e.g., electrolyte leakage) in the dark, regardless of Proto IX accumulation. |
Experimental Protocols
Protoporphyrinogen Oxidase (Protox) Inhibition Assay
This assay measures the activity of Protox and its inhibition by this compound by fluorometrically quantifying the formation of protoporphyrin IX.
-
Plant Material and Enzyme Extraction :
-
Grow etiolated barley ( Hordeum vulgare L.) seedlings in the dark for 6-8 days.
-
Harvest the shoots and homogenize them in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM MgCl
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, 0.5 M sucrose).2 -
Filter the homogenate and centrifuge to pellet the plastids.
-
Lyse the plastids osmotically and centrifuge to obtain the stromal fraction containing the Protox enzyme.
-
-
Assay Procedure :
-
Prepare a reaction mixture containing the enzyme extract in an appropriate buffer (e.g., 100 mM HEPES pH 7.5, 5 mM DTT).
-
Add various concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the reaction by adding the substrate, protoporphyrinogen IX (prepared by reduction of protoporphyrin IX with sodium amalgam).
-
Monitor the increase in fluorescence resulting from the formation of protoporphyrin IX using a fluorescence spectrophotometer or plate reader with excitation at approximately 405 nm and emission at approximately 633 nm.
-
Calculate the rate of reaction and determine the concentration of this compound required for 50% inhibition (I
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).50
-
Quantification of Protoporphyrin IX by High-Performance Liquid Chromatography (HPLC)
This method allows for the extraction and precise quantification of Proto IX from plant tissues treated with this compound.
-
Sample Preparation :
-
Excise plant tissue (e.g., cucumber cotyledons) and incubate with a known concentration of this compound in the dark for a specified period (e.g., 20 hours) to allow for Proto IX accumulation.
-
Homogenize the tissue in a solvent mixture, typically acetone:0.1 M NH
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OH (9:1, v/v).4 -
Centrifuge the homogenate to pellet the cell debris.
-
Collect the supernatant for analysis.
-
-
HPLC Analysis :
-
Use a C18 reverse-phase HPLC column.
-
Employ a gradient elution system with a mobile phase consisting of solvents such as methanol and ammonium phosphate buffer.
-
Detect the eluted porphyrins using a fluorescence detector with excitation at approximately 400 nm and emission at approximately 630 nm.
-
Identify and quantify Proto IX by comparing the retention time and peak area to that of an authentic standard.
-
Measurement of Reactive Oxygen Species (ROS) - Singlet Oxygen Detection
This protocol describes the use of Electron Spin Resonance (ESR) spectroscopy with a spin trap to detect singlet oxygen.
-
Sample Preparation and Treatment :
-
Prepare leaf discs from a susceptible plant species.
-
Incubate the leaf discs with this compound in the dark to induce Proto IX accumulation.
-
Infiltrate the leaf discs with a solution of the spin trap, such as 2,2,6,6-tetramethyl-4-piperidone (TEMPD) or 2,2,6,6-tetramethyl-4-piperidinol (TEMP-OH).
-
-
ESR Spectroscopy :
-
Place the infiltrated leaf discs in a quartz ESR tube.
-
Irradiate the sample with light of a suitable wavelength and intensity to initiate the photosensitization reaction.
-
Record the ESR spectrum. The reaction of singlet oxygen with the spin trap generates a stable nitroxide radical (e.g., TEMPO), which produces a characteristic three-line ESR signal.
-
The intensity of the ESR signal is proportional to the amount of singlet oxygen produced.
-
Electrolyte Leakage Assay for Cell Viability
This assay quantifies the loss of membrane integrity, a hallmark of herbicidal damage, by measuring the leakage of electrolytes into a surrounding solution.
-
Plant Material and Treatment :
-
Use leaf discs of a uniform size from a susceptible plant species.
-
Incubate the leaf discs in a solution containing various concentrations of this compound.
-
Expose the treated leaf discs to a controlled light environment for a specific duration.
-
-
Measurement of Electrolyte Leakage :
-
After the light treatment, rinse the leaf discs and place them in deionized water.
-
Measure the electrical conductivity of the bathing solution at various time points using a conductivity meter.
-
After the final measurement, boil the samples to cause 100% electrolyte leakage and measure the conductivity again.
-
Express the electrolyte leakage as a percentage of the total conductivity.
-
Mandatory Visualizations
Signaling Pathway of this compound Herbicidal Activity
Caption: Signaling pathway of this compound's herbicidal action.
Experimental Workflow for Assessing this compound Activity
Caption: A typical experimental workflow for studying this compound.
Conclusion
The herbicidal activity of this compound is inextricably linked to light. The inhibition of protoporphyrinogen oxidase leads to the accumulation of the photosensitizer protoporphyrin IX, which, upon light absorption, initiates a cascade of oxidative damage mediated by reactive oxygen species. Understanding the quantitative aspects of this light-dependent mechanism and the experimental protocols to measure its key components is crucial for the development of new herbicidal compounds and for optimizing the use of existing ones. This guide provides a foundational technical overview for researchers and professionals in the field.
References
- 1. Inhibition of plant protoporphyrinogen oxidase by the herbicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Plant Protoporphyrinogen Oxidase by the Herbicide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accumulation of Photodynamic Tetrapyrroles Induced by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Action Spectrum of the Activity of this compound, a Diphenyl Ether Herbicide, in Chlamydomonas eugametos - PMC [pmc.ncbi.nlm.nih.gov]
Chemical synthesis and derivation of acifluorfen-methyl for research
An In-depth Technical Guide on the Chemical Synthesis and Derivation of Acifluorfen-Methyl for Research
Introduction
Acifluorfen is a selective, post-emergence herbicide used to control broadleaf weeds and grasses in crops such as soybeans, peanuts, peas, and rice.[1][2] Its methyl ester, this compound, is a key derivative often used in research and as a reference standard in analytical chemistry.[3][4] This technical guide provides a comprehensive overview of the chemical synthesis of this compound, methods for its derivation, and its biochemical mode of action, tailored for researchers, scientists, and professionals in drug development.
Acifluorfen acts by inhibiting protoporphyrinogen oxidase, an enzyme crucial for chlorophyll synthesis.[1] This inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer that, in the presence of light, generates reactive oxygen species, causing lipid peroxidation and ultimately, cell death.
Chemical Synthesis of Acifluorfen and this compound
The synthesis of acifluorfen, the precursor to this compound, can be achieved through several routes. The subsequent esterification to yield this compound is a standard chemical transformation.
Synthesis Route 1: Ullmann Condensation
One of the originally described methods for synthesizing acifluorfen involves an Ullmann condensation as a key step. The final steps of this synthesis are:
-
Ullmann Condensation: 2-chloro-4-(trifluoromethyl)phenol is reacted with 2-nitro-5-fluorobenzonitrile.
-
Hydrolysis: The resulting intermediate is hydrolyzed using hydrobromic acid in acetic acid to yield acifluorfen.
Synthesis Route 2: Nitration of a Diphenyl Ether Derivative
A patented method describes the synthesis of acifluorfen through the nitration of a substituted benzoic acid derivative.
-
Reactant Formation: 3-(2-chloro-4-trifluoromethylphenoxy)benzoic acid is mixed with trichloromethane.
-
Nitration: A nitrating agent, formed by mixing nitric acid and acetic acid, is added to the reactant mixture to carry out the nitration reaction, producing acifluorfen.
Esterification to this compound
Once acifluorfen is synthesized, it can be converted to its methyl ester, this compound, through standard esterification procedures, such as reaction with methanol in the presence of an acid catalyst.
Below is a diagram illustrating a generalized synthesis pathway for acifluorfen.
Caption: Generalized synthesis pathway for acifluorfen.
Derivation of this compound for Research Applications
For research purposes, such as structure-activity relationship (SAR) studies or the development of new herbicides, acifluorfen and this compound can be chemically modified to produce a variety of derivatives. Another common reason for derivatization is to improve the analyte's properties for chromatographic analysis.
Synthesis of Analogues
New analogues of acifluorfen have been synthesized to explore their herbicidal activities. For instance, twenty new acifluorfen analogues were designed and synthesized in three series using methyl 2,5-dihydroxybenzoate and acifluorfen as starting materials. These included both benzoate and benzamide derivatives. The study found that the herbicidal activity of some of these new compounds, particularly against monocotyledonous weeds, was significantly higher than that of the parent acifluorfen.
Derivatization for Analytical Purposes
In analytical chemistry, derivatization is often employed to enhance the volatility and thermal stability of analytes for gas chromatography (GC) analysis. For the analysis of acifluorfen and its metabolites in soil samples, a derivatization step is used to convert acifluorfen to this compound-ester using trimethylsilyl diazomethane. This allows for sensitive detection using a GC equipped with an electron capture detector (GC/ECD).
The following diagram illustrates a general workflow for the derivatization of acifluorfen for analytical purposes.
Caption: Workflow for acifluorfen derivatization for GC analysis.
Quantitative Data Summary
The following tables summarize key quantitative data for acifluorfen, this compound, and its derivatives.
Table 1: Physicochemical Properties of Acifluorfen and this compound
| Property | Acifluorfen | This compound | Reference(s) |
| IUPAC Name | 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid | methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate | |
| CAS Number | 50594-66-6 | 50594-67-7 | |
| Molecular Formula | C₁₄H₇ClF₃NO₅ | C₁₅H₉ClF₃NO₅ | |
| Molar Mass | 361.66 g/mol | 375.68 g/mol | |
| Melting Point | 155 °C | 52.8 - 54 °C | |
| Solubility in Water | 250 g/L (20 °C) | N/A |
Table 2: Herbicidal Activity of an Acifluorfen Analogue
| Weed Species | EC₅₀ (μg/mL) - Root | EC₅₀ (μg/mL) - Stem | Reference |
| Echinochloa crusgalli | 2.03 | 0.93 | |
| Digitaria sanguinalis | 1.49 | 0.52 |
EC₅₀ values are for the compound 6-methylbenzodthiazol-2-yl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate.
Detailed Experimental Protocols
Protocol 1: Synthesis of Acifluorfen via Nitration
This protocol is based on a patented synthesis method.
-
Preparation of Reactant Mixture: Mix 3-(2-chloro-4-trifluoromethylphenoxy)benzoic acid with trichloromethane.
-
Preparation of Nitrating Agent: Prepare the nitrating agent by mixing nitric acid (concentration > 94%) and acetic acid in a mole ratio of 1:1.3-1.6.
-
Nitration Reaction: Add the nitrating agent to the reactant mixture. The mole ratio of the reactant to nitric acid should be 1:1.3-1.5.
-
Reaction Conditions: Maintain the reaction temperature between 35-45 °C for a duration of 3-5 hours.
-
Work-up and Isolation: Following the reaction, the product, acifluorfen, is isolated and purified using standard laboratory techniques.
Protocol 2: Derivatization of Acifluorfen to this compound-ester for GC Analysis
This protocol is adapted from an EPA method for soil analysis.
-
Extraction: Extract the soil sample containing acifluorfen using a sequence of solvents: 10% acetone in (0.5M KCl: 0.1M NaOH), followed by acetone in 1N HCl (9:1), and finally methanol. Use a Polytron homogenizer for extraction and centrifuge to separate the extracts.
-
Acidification and Partitioning: Combine the first two extracts and acidify with 1N HCl. Partition the combined extracts twice with dichloromethane.
-
Concentration: Add acetonitrile to the organic phase and concentrate the sample.
-
Derivatization: Take the concentrated sample and add 10 mL of 0.02M trimethylsilyl (TMS)-diazomethane and 2 mL of acetone. Let the sample stand for 1 hour to allow for the methylation of acifluorfen to this compound-ester.
-
Cleanup and Reconstitution: Perform a cleanup step using solid-phase extraction (SPE). Concentrate the sample to dryness and reconstitute it in 1 mL of toluene for GC analysis.
Signaling Pathway and Mode of Action
The herbicidal activity of acifluorfen and its derivatives is initiated by the inhibition of the enzyme protoporphyrinogen oxidase (Protox). This enzyme is a key component of the chlorophyll and heme biosynthesis pathways.
-
Inhibition of Protoporphyrinogen Oxidase: Acifluorfen binds to and inhibits Protox.
-
Accumulation of Protoporphyrinogen IX: This inhibition leads to the accumulation of the enzyme's substrate, protoporphyrinogen IX, in the plant cells.
-
Oxidation to Protoporphyrin IX: The accumulated protoporphyrinogen IX leaks from its normal pathway and is oxidized to protoporphyrin IX.
-
Photosensitization: Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates singlet oxygen, a highly reactive oxygen species.
-
Lipid Peroxidation and Cell Death: Singlet oxygen causes widespread damage to cellular components, particularly through the peroxidation of membrane lipids. This leads to loss of membrane integrity, cellular leakage, and ultimately, cell death, which manifests as chlorosis and desiccation of the plant tissue.
The following diagram depicts the mode of action of acifluorfen.
Caption: Mode of action of acifluorfen via inhibition of Protox.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physical and Chemical Properties of Acifluorfen-Methyl
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a selective pre- and post-emergence herbicide. The information is curated for researchers, scientists, and professionals involved in drug development and related fields, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.
Core Physical and Chemical Properties
This compound, with the chemical name methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate, possesses distinct physical and chemical characteristics that dictate its environmental fate and herbicidal activity. These properties are summarized below.
Table 1: Physical and Chemical Properties of Acifluorfen and its Derivatives
| Property | Value | Compound |
| Molecular Formula | C₁₅H₉ClF₃NO₅[1][2] | This compound |
| Molecular Weight | 375.68 g/mol [1] | This compound |
| Physical State | Off-white solid[3][4] | Acifluorfen |
| Melting Point | 151.5-157 °C | Acifluorfen |
| 142-167 °C | Acifluorfen | |
| -93.9 °C | This compound | |
| 124-125 °C | Acifluorfen-sodium | |
| Boiling Point | 65 °C | This compound |
| Degradation Point | 235 °C | Acifluorfen |
| Vapor Pressure | 0.133 mPa at 20 °C | Acifluorfen |
| 0.01 mPa at 20 °C | Acifluorfen-sodium | |
| Water Solubility | >250,000 mg/L at 25 °C | Acifluorfen-sodium |
| Solubility in Organic Solvents | Acetone: very soluble; Ethanol: very soluble; Xylene: slightly soluble | Acifluorfen-sodium |
| Methanol: 64.15 g/100 mL; Octanol: 5.37 g/100 mL; Hexane: <5x10⁻⁵ g/100 mL (all at 25 °C) | Acifluorfen-sodium | |
| Octanol-Water Partition Coefficient (log P) | 1.18 | Acifluorfen |
| Dissociation Constant (pKa) | 3.86 at 25 °C | Acifluorfen |
Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase
The herbicidal activity of this compound is primarily due to its potent inhibition of the enzyme protoporphyrinogen oxidase (PPO). This enzyme is crucial in the tetrapyrrole biosynthesis pathway, which leads to the production of both chlorophyll and heme.
Inhibition of PPO by this compound leads to an accumulation of its substrate, protoporphyrinogen IX, in the plant cells. This accumulated protoporphyrinogen IX leaks from its normal location in the plastid and is rapidly oxidized to protoporphyrin IX in the cytoplasm. Protoporphyrin IX is a powerful photosensitizing molecule. In the presence of light and oxygen, it generates reactive oxygen species (ROS), such as singlet oxygen. These ROS cause rapid lipid peroxidation of cell membranes, leading to membrane disruption, cellular leakage, and ultimately, cell death.
Experimental Protocols
The determination of the physical and chemical properties of a compound like this compound requires standardized experimental procedures. Below are detailed methodologies for key experiments.
The melting point is a fundamental property for compound identification and purity assessment.
Methodology:
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of about 3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a dedicated melting point apparatus.
-
Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.
-
Observation: The temperature at which the substance first begins to liquefy is recorded as the start of the melting range. The temperature at which the last solid particle melts is recorded as the end of the range.
-
Purity Check: A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.
The octanol-water partition coefficient (Kow or P) is a critical parameter for predicting the environmental distribution and bioaccumulation potential of a substance. The OECD 107 guideline is a standard method.
Methodology:
-
Solvent Preparation: High-purity n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation period.
-
Solution Preparation: A stock solution of this compound is prepared in either water-saturated n-octanol or octanol-saturated water. The concentration should be below the limit of solubility in both phases.
-
Partitioning: A specific volume ratio of the two phases (e.g., 1:1, 2:1, 1:2 of octanol to water) is placed in a vessel. The stock solution is added, and the vessel is shaken vigorously at a constant temperature (e.g., 25 °C) until equilibrium is reached. This can take from a few hours to several days.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water phases.
-
Concentration Analysis: The concentration of this compound in both the aqueous and octanol phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log P).
Solubility data is essential for formulation development and environmental risk assessment.
Methodology:
-
Sample Addition: An excess amount of this compound is added to a known volume of distilled water in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
Phase Separation: The undissolved solid is allowed to settle. If necessary, the solution is filtered or centrifuged to remove all suspended particles.
-
Analysis: A known volume of the clear, saturated aqueous solution is carefully removed. The concentration of this compound in this aliquot is determined by a suitable analytical method, such as HPLC or UV-Vis spectrophotometry after creating a calibration curve.
-
Expression of Results: The solubility is typically expressed in units of mass per unit volume (e.g., mg/L or g/100 mL) at the specified temperature.
References
Acifluorfen-Methyl: A Deep Dive into its Photobleaching Herbicidal Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acifluorfen-methyl is a widely utilized photobleaching herbicide belonging to the diphenyl ether class. Its mode of action centers on the inhibition of protoporphyrinogen oxidase (Protox), a key enzyme in the tetrapyrrole biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer. In the presence of light, protoporphyrin IX generates reactive oxygen species, which induce rapid lipid peroxidation and subsequent cell membrane disruption, ultimately leading to plant death. This technical guide provides a comprehensive overview of the core mechanisms, quantitative efficacy, and experimental methodologies used to study this compound.
Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase
This compound's primary target is the enzyme protoporphyrinogen oxidase (Protox, EC 1.3.3.4). Protox catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a crucial step in both chlorophyll and heme biosynthesis. By competitively inhibiting Protox, this compound disrupts this vital pathway.[1] This blockage causes the substrate, protoporphyrinogen IX, to accumulate. The excess protoporphyrinogen IX is then auto-oxidized outside the normal enzymatic pathway, leading to a massive buildup of protoporphyrin IX in the cytoplasm.[2]
Protoporphyrin IX is a highly effective photosensitizer. When exposed to light, it absorbs energy and transfers it to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂). This singlet oxygen, along with other reactive oxygen species (ROS), initiates a cascade of lipid peroxidation events within the cell membranes. The integrity of the cellular and organellar membranes is compromised, leading to leakage of cellular contents, loss of function, and ultimately, rapid cell death. This manifests as the characteristic photobleaching symptoms of chlorosis and necrosis observed in susceptible plants.[2][3]
Signaling Pathway and Cellular Effects
The following diagram illustrates the signaling cascade initiated by this compound, leading to phytotoxicity.
Caption: Signaling pathway of this compound's herbicidal action.
Quantitative Data
The efficacy of this compound can be quantified through various metrics, including the half-maximal inhibitory concentration (IC50) for enzyme activity and the half-maximal effective concentration (EC50) for herbicidal effects on whole plants.
| Parameter | Species | Tissue/Organelle | Value | Reference |
| Protox Inhibition (IC50) | ||||
| Acifluorfen | Human | Liver Mitochondria | Competitive Inhibition | [1] |
| Acifluorfen | Human | Placenta Mitochondria | Competitive Inhibition | |
| Acifluorfen | Mouse | Liver Mitochondria | Competitive Inhibition | |
| Acifluorfen | Pig | Liver Mitochondria | Mixed-Type Inhibition | |
| Acifluorfen | Pig | Placenta Mitochondria | Competitive Inhibition | |
| This compound | Barley (Hordeum vulgare) | Etioplasts | Inhibition observed | |
| This compound | Soybean (Glycine max) | Root Mitochondria | No effect | |
| Herbicidal Effect | ||||
| This compound | Cucumber (Cucumis sativus) | Greening Chloroplasts | 98% reduction in Mg-protoporphyrin IX formation at 10 µM | |
| Acifluorfen | Tobacco (Nicotiana tabacum) | Transgenic plants overexpressing Arabidopsis PPO-1 | ~5-fold increased tolerance | |
| Butafenacil (a related PPO inhibitor) | Arabidopsis thaliana | Transgenic seedlings with altered PPO | >50-fold higher tolerance |
Experimental Protocols
Protoporphyrinogen Oxidase (Protox) Activity Assay
This protocol is adapted for the measurement of Protox activity in plant chloroplasts and the assessment of this compound inhibition.
Experimental Workflow:
Caption: Workflow for the Protox activity and inhibition assay.
Materials:
-
Plant tissue (e.g., spinach leaves, cucumber cotyledons)
-
Extraction buffer (e.g., 330 mM sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbate, 0.1% BSA)
-
Assay buffer (e.g., 100 mM HEPES-KOH pH 7.6, 1 mM DTT, 1 mM EDTA)
-
Protoporphyrinogen IX (substrate)
-
This compound stock solution (in a suitable solvent like DMSO or acetone)
-
Spectrofluorometer
Procedure:
-
Chloroplast Isolation: Homogenize fresh plant tissue in ice-cold extraction buffer. Filter the homogenate through layers of cheesecloth and nylon mesh. Centrifuge the filtrate at a low speed to pellet the chloroplasts. Resuspend the chloroplast pellet in a minimal volume of extraction buffer.
-
Enzyme Assay: In a microfuge tube, combine the assay buffer, the isolated chloroplasts (enzyme source), and the desired concentration of this compound or the solvent control.
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 5 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add protoporphyrinogen IX to start the reaction.
-
Incubation: Incubate the reaction mixture in the dark at a controlled temperature (e.g., 30°C) for a specific time (e.g., 15-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a solvent like acetone or methanol.
-
Measurement: Centrifuge the mixture to pellet the debris. Measure the fluorescence of the supernatant using a spectrofluorometer with excitation and emission wavelengths appropriate for protoporphyrin IX (e.g., excitation ~405 nm, emission ~635 nm).
-
Data Analysis: Calculate the rate of protoporphyrin IX formation and determine the percent inhibition by this compound compared to the control. IC50 values can be calculated by testing a range of inhibitor concentrations.
Electrolyte Leakage Assay for Membrane Damage
This assay quantifies cell membrane damage by measuring the leakage of electrolytes from plant tissues treated with this compound.
Experimental Workflow:
Caption: Workflow for the electrolyte leakage assay.
Materials:
-
Plant leaves from this compound treated and control plants
-
Cork borer or razor blade
-
Test tubes
-
Deionized water
-
Conductivity meter
-
Water bath or heat block
Procedure:
-
Sample Collection: Collect leaf samples from plants at a specific time after treatment with this compound.
-
Leaf Disc Preparation: Use a cork borer to cut uniform leaf discs from the collected leaves, avoiding major veins.
-
Washing: Rinse the leaf discs with deionized water to remove any surface electrolytes.
-
Incubation: Place a known number of leaf discs in a test tube containing a specific volume of deionized water.
-
Initial Conductivity Measurement: Incubate the tubes at room temperature for a set period (e.g., 2-4 hours) with gentle shaking. Measure the electrical conductivity of the solution (C1).
-
Total Electrolyte Measurement: After the initial reading, heat the test tubes in a boiling water bath for a specified time (e.g., 15-20 minutes) to kill the tissues and release all electrolytes. Cool the tubes to room temperature and measure the final electrical conductivity (C2).
-
Data Analysis: Calculate the percentage of electrolyte leakage using the formula: Electrolyte Leakage (%) = (C1 / C2) * 100.
Lipid Peroxidation Assay (TBARS Method)
This protocol measures the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of this process.
Materials:
-
Plant tissue
-
Trichloroacetic acid (TCA) solution (e.g., 0.1% w/v)
-
Thiobarbituric acid (TBA) solution (e.g., 0.5% w/v in 20% TCA)
-
Spectrophotometer
Procedure:
-
Tissue Homogenization: Homogenize a known weight of fresh plant tissue in TCA solution.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) to pellet cell debris.
-
Reaction with TBA: Mix the supernatant with an equal volume of TBA solution.
-
Incubation: Heat the mixture in a boiling water bath for a specific time (e.g., 30 minutes).
-
Cooling and Centrifugation: Quickly cool the reaction tubes on ice and centrifuge to clarify the solution.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm and 600 nm (for non-specific absorbance correction).
-
Calculation: Calculate the concentration of MDA using its extinction coefficient (155 mM⁻¹ cm⁻¹) after subtracting the non-specific absorbance at 600 nm. The results are typically expressed as nmol MDA per gram of fresh weight.
Conclusion
This compound's efficacy as a photobleaching herbicide is a direct consequence of its targeted inhibition of protoporphyrinogen oxidase. The subsequent accumulation of protoporphyrin IX and the light-dependent generation of reactive oxygen species provide a clear and potent mechanism for inducing rapid phytotoxicity in susceptible plant species. The experimental protocols detailed in this guide offer robust methods for researchers to further investigate the intricate details of this herbicide's mode of action and to evaluate its effects on various plant systems. A thorough understanding of these mechanisms is crucial for the development of more effective and selective herbicides and for managing herbicide resistance in agricultural settings.
References
The Dawn of a New Class of Herbicides: An In-depth Technical Guide to the Initial Discovery and Development of Nitrophenyl Ethers
For Researchers, Scientists, and Drug Development Professionals
The mid-20th century marked a pivotal era in agricultural science with the advent of synthetic herbicides. Among the significant breakthroughs was the discovery and development of nitrophenyl ethers, a class of compounds that would go on to become a cornerstone of weed management for decades. This technical guide delves into the core aspects of their initial discovery, detailing the synthesis, mechanism of action, structure-activity relationships, and the experimental methodologies that underpinned their development.
Initial Discovery and Synthesis
The journey of nitrophenyl ether herbicides began with the exploration of the herbicidal properties of various substituted diphenyl ethers. Early research focused on the synthesis of analogs with different substitution patterns on the phenyl rings to understand their impact on phytotoxicity. A common synthetic route employed was the Williamson ether synthesis, which involves the reaction of a substituted phenoxide with a halogenated nitrobenzene.
One of the pioneering compounds in this class was Nitrofen (2,4-dichlorophenyl p-nitrophenyl ether). Its synthesis, and that of its analogs, laid the groundwork for a vast library of nitrophenyl ether herbicides.
General Synthesis Protocol: Williamson Ether Synthesis
A prevalent method for synthesizing p-nitrophenyl ethers involves the condensation of a substituted phenol with p-nitrochlorobenzene in the presence of a base.
Experimental Protocol: Synthesis of 4-(Substituted phenoxy)nitrobenzenes
-
Materials: Substituted phenol, potassium hydroxide (KOH) or sodium hydroxide (NaOH), p-nitrochlorobenzene, and a suitable solvent (e.g., N,N-dimethylacetamide).
-
Procedure:
-
A mixture of the substituted phenol (1.2 molar equivalents) and a base such as KOH or NaOH (1.1 molar equivalents) is prepared in a solvent like N,N-dimethylacetamide.
-
p-Nitrochlorobenzene (1.0 molar equivalent) is added to the mixture.
-
The reaction mixture is heated to a temperature range of 150-160°C and maintained until the p-nitrochlorobenzene is consumed, which can be monitored by techniques like thin-layer chromatography.
-
Upon completion, the reaction mixture is poured into an aqueous alkaline solution.
-
The product is then extracted using an organic solvent such as ether or benzene.
-
The extracted product is purified through recrystallization or column chromatography to yield the desired nitrophenyl ether.[1]
-
This general procedure was adapted to create a variety of analogs, allowing researchers to systematically study the structure-activity relationships.
Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)
The herbicidal activity of nitrophenyl ethers is primarily attributed to their potent inhibition of the enzyme protoporphyrinogen oxidase (PPO).[2] PPO is a key enzyme in the biosynthesis of both chlorophyll in plants and heme in animals.
In plants, PPO catalyzes the oxidation of protoporphyrinogen IX (Proto IX-gen) to protoporphyrin IX (Proto IX). The inhibition of PPO by nitrophenyl ether herbicides leads to the accumulation of Proto IX-gen in the chloroplasts. This excess Proto IX-gen leaks into the cytoplasm where it is non-enzymatically oxidized to Proto IX.[3]
In the presence of light, the accumulated Proto IX acts as a photosensitizer, generating highly reactive singlet oxygen (¹O₂).[3] These reactive oxygen species cause rapid peroxidation of membrane lipids, leading to the disruption of cell membrane integrity, leakage of cellular contents, and ultimately, cell death. This light-dependent mechanism explains the characteristic rapid bleaching and necrotic symptoms observed in susceptible plants treated with these herbicides.
Below is a diagram illustrating the signaling pathway of PPO inhibition by nitrophenyl ether herbicides.
Structure-Activity Relationships and Herbicidal Efficacy
The initial development of nitrophenyl ether herbicides heavily relied on structure-activity relationship (SAR) studies to optimize their herbicidal potency and selectivity. Research indicated that the nature and position of substituents on both phenyl rings significantly influenced their activity.
A key finding was the classification of these herbicides into groups based on their requirement for light to exert their phytotoxic effects. This light dependency is directly linked to their mechanism of action, which involves the light-induced generation of reactive oxygen species.
-
Light-Requiring Group: Compounds in this group, such as Nitrofen, typically possess at least one substituent at the ortho position of the phenoxy ring (the "A" ring).[1]
-
Dark-Active Group: Herbicides active in the absence of light often lack an ortho-substituent.
The following table summarizes the qualitative herbicidal activity of a selection of early nitrophenyl ether compounds against barnyard grass (Echinochloa crus-galli), a common weed in many crops.
| Compound | Substituents on Phenoxy Ring | Herbicidal Activity (Light) | Herbicidal Activity (Dark) |
| p-Nitrophenyl phenyl ether | None | Weak | Weak |
| 2-Chlorophenyl p-nitrophenyl ether | 2-Cl | Strong | Moderate |
| 3-Chlorophenyl p-nitrophenyl ether | 3-Cl | Strong | Strong |
| 4-Chlorophenyl p-nitrophenyl ether | 4-Cl | Strong | Weak |
| Nitrofen (2,4-Dichlorophenyl p-nitrophenyl ether) | 2,4-diCl | Strong | Weak |
| 2,5-Dichlorophenyl p-nitrophenyl ether | 2,5-diCl | Strong | Moderate |
| 2,6-Dichlorophenyl p-nitrophenyl ether | 2,6-diCl | Strong | Moderate |
| 3,4-Dichlorophenyl p-nitrophenyl ether | 3,4-diCl | Weak | Strong |
| 3,5-Dichlorophenyl p-nitrophenyl ether | 3,5-diCl | Strong | Strong |
| 2,4,6-Trichlorophenyl p-nitrophenyl ether | 2,4,6-triCl | Strong | Weak |
Data adapted from qualitative assessments in early structure-activity relationship studies. "Strong" indicates significant inhibition of shoot and root growth, "Moderate" indicates noticeable inhibition, and "Weak" indicates little to no effect.
Experimental Protocols for Evaluation
The development of nitrophenyl ether herbicides was guided by rigorous testing methodologies to assess their efficacy and selectivity. These protocols included laboratory-based bioassays and greenhouse trials.
Herbicidal Activity Bioassay (Petri Dish Method)
A common initial screening method to evaluate the phytotoxicity of new compounds was the petri dish bioassay. This method provides a rapid assessment of a compound's effect on seed germination and early seedling growth.
Experimental Protocol: Petri Dish Bioassay
-
Materials: Test compound, acetone, filter paper, petri dishes, seeds of a target weed species (e.g., barnyard grass - Echinochloa crus-galli), and a controlled environment chamber.
-
Procedure:
-
A solution of the test compound is prepared in acetone at various concentrations.
-
Aliquots of the test solution are applied to filter paper placed in petri dishes.
-
The acetone is allowed to evaporate completely, leaving a uniform residue of the test compound on the filter paper.
-
A specific number of seeds (e.g., 40) of the target weed are placed on the treated filter paper.
-
A defined volume of water (e.g., 10 mL) is added to each petri dish.
-
The petri dishes are then incubated in a controlled environment chamber at a constant temperature (e.g., 30°C) for a set period (e.g., 8 days) under either light or dark conditions.
-
Control groups are prepared using filter paper treated only with acetone.
-
After the incubation period, the length of the shoots and roots of the seedlings are measured.
-
The herbicidal effect is determined by comparing the growth of the treated seedlings to that of the control group. The results are often expressed as a percentage of inhibition.
-
Greenhouse Pot Bioassay for Pre- and Post-emergence Activity
To further evaluate the herbicidal potential of promising compounds under more realistic conditions, greenhouse pot bioassays are conducted. These assays can be designed to assess both pre-emergence (activity in soil before weed emergence) and post-emergence (activity on emerged weeds) efficacy.
Experimental Protocol: Greenhouse Pot Bioassay
-
Materials: Test compound formulated as an emulsifiable concentrate or wettable powder, pots filled with a standard soil mix, seeds of target weed species and crop species, a greenhouse with controlled temperature and light conditions, and a sprayer for herbicide application.
-
Procedure for Pre-emergence Assay:
-
Pots are filled with soil and seeded with a known number of weed and crop seeds at a specific depth.
-
The test compound is applied to the soil surface at various rates (e.g., kilograms per hectare).
-
The pots are then placed in the greenhouse and watered regularly.
-
After a specific period (e.g., 2-3 weeks), the number of emerged and healthy plants (weeds and crops) is counted.
-
Herbicidal efficacy is assessed by the percentage of weed control, and crop tolerance is evaluated by observing any signs of injury.
-
-
Procedure for Post-emergence Assay:
-
Weed and crop species are grown in pots in the greenhouse until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
The test compound is then sprayed over the top of the plants at various rates.
-
The plants are returned to the greenhouse and observed for signs of injury (e.g., necrosis, chlorosis, stunting).
-
After a set period (e.g., 1-2 weeks), the herbicidal effect is rated visually as a percentage of control compared to untreated plants, and crop injury is similarly assessed.
-
The logical workflow for the discovery and initial development of nitrophenyl ether herbicides is depicted in the following diagram.
Physicochemical Properties of Early Nitrophenyl Ether Herbicides
The environmental fate and biological activity of herbicides are significantly influenced by their physicochemical properties. The table below presents key properties for some of the early and commercially significant nitrophenyl ether herbicides.
| Property | Nitrofen | Acifluorfen | Oxyfluorfen |
| IUPAC Name | 2,4-dichloro-1-(4-nitrophenoxy)benzene | 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid | 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene |
| Molecular Formula | C₁₂H₇Cl₂NO₃ | C₁₄H₇ClF₃NO₅ | C₁₅H₁₁ClF₃NO₄ |
| Molecular Weight | 284.09 g/mol | 361.66 g/mol | 361.70 g/mol |
| Melting Point | 64-71 °C | 142-167 °C | 84-85 °C |
| Water Solubility | 0.7-1.2 mg/L at 22 °C | >250,000 mg/L at 25 °C (as sodium salt) | 0.1 mg/L |
| Vapor Pressure | - | 0.133 mPa at 20 °C | 0.026 mPa at 25 °C |
| Log P (octanol-water) | 4.3 | 1.0 - 1.18 (sodium salt) | 4.47 |
Data sourced from various chemical databases and literature.
Conclusion
The initial discovery and development of nitrophenyl ether herbicides represented a significant advancement in chemical weed control. Through systematic synthesis and rigorous biological evaluation, researchers were able to establish key structure-activity relationships and elucidate their primary mechanism of action as inhibitors of protoporphyrinogen oxidase. The experimental protocols developed during this period laid the foundation for the screening and characterization of future generations of herbicides. This in-depth technical guide provides a core understanding of the foundational science that led to this important class of agricultural chemicals.
References
Acifluorfen-methyl CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Acifluorfen-methyl, a diphenyl ether herbicide. It details its chemical properties, mechanism of action, toxicological profile, and analytical methodologies for its detection.
Core Chemical and Physical Properties
This compound is chemically known as methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate[1][2][3]. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 50594-67-7 | [2] |
| Molecular Formula | C₁₅H₉ClF₃NO₅ | [2] |
| Molecular Weight | 375.68 g/mol | |
| IUPAC Name | methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate | |
| SMILES | COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)--INVALID-LINK--[O-] | |
| InChIKey | AHGMXAFUHVRQAD-UHFFFAOYSA-N |
Mechanism of Action: Protoporphyrinogen Oxidase Inhibition
This compound functions as a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO). This enzyme is critical in the tetrapyrrole biosynthesis pathway, which is responsible for the production of essential molecules like chlorophyll and heme.
The inhibition of PPO by this compound leads to the accumulation of protoporphyrinogen IX, which then leaks from its normal location within the plastid into the cytoplasm. Here, it is rapidly oxidized to protoporphyrin IX. Protoporphyrin IX is a powerful photosensitizing molecule. In the presence of light and oxygen, it generates reactive oxygen species (ROS), such as singlet oxygen. These ROS cause rapid lipid peroxidation of cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, cell death. This light-dependent photooxidative damage is the primary mode of herbicidal action.
Toxicological Profile
The acute toxicity of Acifluorfen and its sodium salt has been evaluated in various animal models.
| Species | Route | LD₅₀ | Toxicity Class | Source |
| Rat (male) | Oral | 2025 mg/kg | Slightly Toxic | |
| Rat (female) | Oral | 1370 mg/kg | Slightly Toxic | |
| Rat (sodium salt) | Oral | 1300 mg/kg | Slightly Toxic | |
| Rabbit | Dermal | >2000 mg/kg | - | |
| Rat | Inhalation (4-hour) | >6.9 mg/L air | - | |
| Mallard Duck | Oral | 2821 mg/kg | Practically Nontoxic | |
| Bobwhite Quail | Oral | 325 mg/kg | Moderately Toxic |
Chronic exposure to high doses of Acifluorfen in rats has been associated with decreased food consumption and increased liver and kidney weights. In the United States, Acifluorfen is classified as a General Use Pesticide (GUP) but products containing it carry the "DANGER" signal word due to the risk of serious eye injury.
Experimental Protocols: Analytical Determination
The determination of this compound and its metabolites in environmental and biological matrices is crucial for regulatory and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed techniques.
Sample Preparation for Soil Analysis (EPA Method A9208)
This protocol outlines the extraction of Acifluorfen and its metabolites from soil samples.
-
Extraction: Homogenize soil samples sequentially with the following solvents:
-
10% acetone in a solution of 0.5M KCl and 0.1M NaOH (pH > 13.0).
-
A 9:1 mixture of acetone and 1N HCl.
-
Methanol. After each extraction, centrifuge the sample and decant the supernatant.
-
-
Acidification and Partitioning: Combine the first two extracts and acidify with 1N HCl. Partition the combined extracts twice with dichloromethane.
-
Drying and Concentration: Pass the organic phase through phase separation paper to remove water. Add acetonitrile and concentrate the sample.
-
Derivatization (for GC analysis): Methylate an aliquot of the concentrated sample using trimethylsilyl diazomethane in hexane. Reconstitute the sample in toluene for GC analysis.
-
Cleanup for HPLC: An aliquot of the non-derivatized concentrate is used for HPLC analysis.
Chromatographic Conditions
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
-
Application: Determination of Acifluorfen and its amine metabolite in crops and soil.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water or an ammonium phosphate-methanol mobile phase can be employed.
-
Detection: UV detection is suitable for Acifluorfen, while a fluorescence detector is used for the acifluorfen-amine metabolite.
-
Limit of Quantification (LOQ): 10 µg/kg (ppb) in soil for all analytes. A modified method using UPLC/MS/MS can achieve an LOQ of 5 µg/kg for Acifluorfen. In crops, the detection limit by HPLC-UV is reported to be 0.02 ppm.
Gas Chromatography (GC) with Electron Capture Detection (ECD)
-
Application: Analysis of methylated derivatives of Acifluorfen and its metabolites in soil.
-
Column: A high-resolution fused silica capillary GC column is appropriate.
-
Injector: Splitless injection is commonly used.
-
Detector: An Electron Capture Detector (ECD) provides high sensitivity for halogenated compounds like this compound.
-
Limit of Quantification (LOQ): 10 µg/kg (ppb) in soil for methylated analytes.
References
Acifluorfen-Methyl's Impact on Chlorophyll and Heme Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acifluorfen-methyl is a diphenyl ether herbicide that induces rapid photobleaching and necrosis in susceptible plants. Its primary mode of action is the potent inhibition of protoporphyrinogen oxidase (Protox), a key enzyme in the tetrapyrrole biosynthesis pathway. This pathway is fundamental for the production of both chlorophyll, the cornerstone of photosynthesis in plants, and heme, an essential component of cytochromes and hemoglobin in both plants and animals. This technical guide provides an in-depth analysis of the biochemical and physiological consequences of this compound's inhibition of Protox, with a focus on the downstream effects on chlorophyll and heme synthesis. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in plant science, herbicide development, and tetrapyrrole biochemistry.
Introduction
The tetrapyrrole biosynthesis pathway is a highly conserved and essential metabolic route responsible for the synthesis of vital molecules such as chlorophylls, hemes, sirohemes, and bilins. In plants, the pathway is spatially regulated, with early steps occurring in the stroma of plastids and later stages, including the action of protoporphyrinogen oxidase (Protox), being membrane-associated. This compound, a member of the diphenyl ether class of herbicides, exerts its phytotoxic effects by specifically targeting and inhibiting Protox. This inhibition disrupts the normal flow of the tetrapyrrole pathway, leading to the accumulation of the substrate of Protox, protoporphyrinogen IX. This accumulated substrate is then rapidly oxidized to protoporphyrin IX, a potent photosensitizer. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species (ROS), which cause lipid peroxidation, membrane damage, and ultimately, cell death. This guide will delve into the specifics of this mechanism, providing quantitative data on enzyme inhibition, detailed experimental procedures for its study, and visual representations of the affected pathways.
Mechanism of Action of this compound
The universally accepted mechanism of action for this compound is the inhibition of protoporphyrinogen oxidase (Protox).[1] Protox catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a critical step in both chlorophyll and heme biosynthesis.[2] The inhibition of Protox by this compound leads to the accumulation of protoporphyrinogen IX in the cytoplasm.[3] This excess protoporphyrinogen IX is then non-enzymatically or by other oxidases converted to protoporphyrin IX.[3]
Protoporphyrin IX is a powerful photosensitizer. When it accumulates in plant cells and is exposed to light, it absorbs light energy and transfers it to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂).[3] This singlet oxygen and other reactive oxygen species initiate a cascade of lipid peroxidation, leading to the rapid destruction of cellular membranes, including the plasmalemma and tonoplast. This widespread membrane damage results in leakage of cellular contents, loss of turgor, and ultimately, cell death, which manifests as the characteristic chlorosis and desiccation seen in treated plants.
Quantitative Data: Inhibition of Protoporphyrinogen Oxidase
The inhibitory potency of this compound against protoporphyrinogen oxidase has been quantified in various studies. This section summarizes the key quantitative data in a structured format for easy comparison.
| Parameter | Value | Organism/Tissue | Reference |
| IC₅₀ | 4 nM | Corn (Zea mays) etioplast | |
| Inhibition of Mg-protoporphyrin IX formation | 98% | Cucumber (Cucumis sativus) greening chloroplasts (at 10 µM this compound) | |
| Protox Inhibition | >90% | Barley (Hordeum vulgare) etioplasts and root mitochondria |
Note: The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. The high potency (in the nanomolar range) of this compound highlights its specificity for Protox.
Impact on Chlorophyll and Heme Biosynthesis Pathways
The inhibition of protoporphyrinogen oxidase by this compound creates a bottleneck in the tetrapyrrole biosynthesis pathway, impacting both chlorophyll and heme production.
Chlorophyll Biosynthesis
In plants, the synthesis of chlorophyll is a multi-step process that diverges from the heme synthesis pathway after the formation of protoporphyrin IX. The insertion of Mg²⁺ into protoporphyrin IX by magnesium chelatase is the committed step for chlorophyll synthesis. This compound's inhibition of Protox prevents the efficient formation of protoporphyrin IX, the substrate for magnesium chelatase. This leads to a significant reduction in the synthesis of all downstream chlorophyll precursors and ultimately chlorophyll itself. The observed 98% reduction in Mg-protoporphyrin IX formation in cucumber chloroplasts treated with 10 µM this compound is a direct consequence of this inhibition.
Heme Biosynthesis
Similar to chlorophyll synthesis, heme production also relies on the conversion of protoporphyrinogen IX to protoporphyrin IX. In the final step of heme synthesis, ferrous iron (Fe²⁺) is inserted into protoporphyrin IX by the enzyme ferrochelatase. By inhibiting Protox, this compound also curtails the supply of protoporphyrin IX for heme synthesis. While the primary phytotoxic effects are due to protoporphyrin IX accumulation and subsequent photooxidation, the disruption of heme synthesis can have secondary metabolic consequences due to the essential role of heme in various cellular processes, including respiration (cytochromes) and detoxification (cytochrome P450s).
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the impact of this compound on chlorophyll and heme biosynthesis.
Protoporphyrinogen Oxidase (Protox) Activity Assay (Fluorometric Method)
This protocol is adapted from a continuous fluorimetric assay for Protox activity.
Principle: This assay measures the fluorescence of protoporphyrin IX, the product of the Protox-catalyzed reaction. Protoporphyrinogen IX, the substrate, is non-fluorescent.
Materials:
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 406 nm, Emission: 632 nm)
-
Enzyme source (e.g., isolated plant mitochondria or etioplasts)
-
Protoporphyrinogen IX solution (freshly prepared)
-
Assay buffer: 50 mM potassium phosphate buffer (pH 7.4)
-
This compound solutions of varying concentrations
Procedure:
-
Enzyme Preparation: Isolate mitochondria or etioplasts from the plant tissue of interest using standard differential centrifugation protocols. Determine the protein concentration of the enzyme preparation using a standard method (e.g., Bradford assay).
-
Substrate Preparation: Prepare protoporphyrinogen IX from protoporphyrin IX by reduction with sodium amalgam. The concentration of the protoporphyrinogen IX stock solution can be determined spectrophotometrically after complete auto-oxidation back to protoporphyrin IX.
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
This compound solution (or solvent control)
-
Enzyme preparation (e.g., 50 nM final concentration)
-
-
Initiate Reaction: Start the reaction by adding the protoporphyrinogen IX substrate to each well.
-
Measurement: Immediately place the microplate in the fluorescence plate reader and monitor the increase in fluorescence at 632 nm over time. The rate of the reaction is determined from the linear phase of the fluorescence increase.
-
Data Analysis: Calculate the specific activity of Protox (nmol protoporphyrin IX / mg protein / min). To determine the IC₅₀ value of this compound, plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
Quantification of Protoporphyrin IX by High-Performance Liquid Chromatography (HPLC)
This protocol is based on methods for the separation and quantification of tetrapyrroles.
Principle: Reverse-phase HPLC is used to separate protoporphyrin IX from other cellular components, and its concentration is determined by fluorescence or absorbance detection.
Materials:
-
HPLC system with a C18 reverse-phase column
-
Fluorescence detector (Excitation: ~400 nm, Emission: ~630 nm) or a diode array detector
-
Plant tissue treated with this compound
-
Extraction solvent: Acetone/0.1 M NH₄OH (9:1, v/v)
-
Mobile phase A: 0.1% Formic acid in water
-
Mobile phase B: 0.1% Formic acid in methanol
-
Protoporphyrin IX standard
Procedure:
-
Sample Extraction:
-
Harvest and weigh the plant tissue.
-
Homogenize the tissue in the extraction solvent in the dark.
-
Centrifuge the homogenate to pellet the cell debris.
-
Collect the supernatant containing the tetrapyrroles.
-
-
HPLC Analysis:
-
Inject the filtered supernatant onto the C18 column.
-
Elute the compounds using a gradient of mobile phase A and B. A typical gradient might be a linear increase from 10% to 100% B over 20 minutes.
-
Monitor the eluent with the fluorescence or diode array detector. Protoporphyrin IX will have a characteristic retention time and absorption/emission spectra.
-
-
Quantification:
-
Create a standard curve by injecting known concentrations of the protoporphyrin IX standard.
-
Quantify the amount of protoporphyrin IX in the samples by comparing their peak areas to the standard curve.
-
Measurement of Chlorophyll Content
This is a standard spectrophotometric method for determining total chlorophyll content.
Principle: Chlorophyll is extracted from plant tissue and its concentration is determined by measuring its absorbance at specific wavelengths.
Materials:
-
Spectrophotometer
-
Plant tissue
-
80% (v/v) Acetone
-
Mortar and pestle or homogenizer
Procedure:
-
Extraction:
-
Harvest and weigh a known amount of fresh plant tissue.
-
Grind the tissue with 80% acetone until it is completely decolorized.
-
Transfer the extract to a centrifuge tube and centrifuge to pellet the solids.
-
-
Measurement:
-
Measure the absorbance of the supernatant at 645 nm and 663 nm using 80% acetone as a blank.
-
-
Calculation:
-
Calculate the total chlorophyll concentration using the following equation (Arnon's equation): Total Chlorophyll (mg/g fresh weight) = [20.2 * (A₆₄₅) + 8.02 * (A₆₆₃)] * (Volume of extract in ml / Fresh weight of tissue in g)
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.
This compound's Impact on Tetrapyrrole Biosynthesis
Caption: Mechanism of this compound action.
Experimental Workflow for Assessing this compound's Effects
References
Methodological & Application
Application Notes and Protocols for Acifluorfen-Methyl Treatment in Cucumis sativus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental protocol for treating Cucumis sativus (cucumber) with the herbicide acifluorfen-methyl. The protocol outlines methods for assessing the herbicide's physiological and biochemical effects, which are primarily driven by the inhibition of protoporphyrinogen oxidase (PPO), leading to oxidative stress.
Introduction
This compound is a diphenyl ether herbicide that acts as a potent inhibitor of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway.[1][2][3] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to form protoporphyrin IX.[1][4] In the presence of light, protoporphyrin IX acts as a photosensitizer, generating reactive oxygen species (ROS), particularly singlet oxygen. This surge in ROS causes rapid lipid peroxidation, membrane damage, and ultimately, cell death. Cucumber (Cucumis sativus) is a sensitive species often used in studies to elucidate the mechanism of action of such herbicides.
Signaling Pathway of this compound Action
The herbicidal activity of this compound is initiated by its inhibition of protoporphyrinogen oxidase. This triggers a cascade of events culminating in oxidative damage and cell death.
Caption: Signaling pathway of this compound in plants.
Experimental Protocol
This protocol details the treatment of cucumber seedlings with this compound and subsequent analysis of key physiological and biochemical parameters.
Plant Material and Growth Conditions
-
Plant Species: Cucumis sativus L.
-
Growth Medium: A soil mixture of peat substrate, vermiculite, and perlite (e.g., 60:20:20 ratio) is suitable.
-
Growth Chamber Conditions:
-
Photoperiod: 16 hours light / 8 hours dark.
-
Temperature: Maintain a constant temperature suitable for cucumber growth (e.g., 25°C).
-
Light Intensity: Use cool-white fluorescent light (e.g., 450 microeinsteins per square meter per second).
-
-
Plant Age: Use seedlings at a consistent developmental stage, for example, when they have 5 unfolded true leaves.
Preparation of this compound Solution
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent like acetone.
-
Working Solutions: Dilute the stock solution with deionized water containing a non-ionic surfactant (e.g., 0.25% v/v) to achieve the desired final concentrations. Commonly used concentrations for experiments are 1 µM and 10 µM. A control group should be treated with the same solution lacking this compound.
Herbicide Treatment
-
Application: Uniformly spray the cucumber seedlings with the prepared this compound working solutions or the control solution. A typical application volume is 3 mL per plant.
-
Dark Incubation: After spraying, place the plants in darkness for a period (e.g., 14 hours) to allow for herbicide uptake and translocation before light-dependent effects are initiated.
-
Light Exposure: Following the dark incubation, expose the plants to light under the previously described growth conditions to activate the herbicidal effects.
Experimental Workflow
The following diagram illustrates the key steps in the experimental process.
Caption: Experimental workflow for this compound treatment.
Assessment of Herbicide Effects
-
Parameter: Chlorophyll a fluorescence, specifically the ratio of variable fluorescence (Fv) to maximum fluorescence (Fm) (Fv/Fm), is a measure of the functional status of PSII.
-
Method: Use a chlorophyll fluorometer to measure the Fv/Fm ratio on the cotyledons or leaves at specified time points after light exposure (e.g., 24, 48, and 72 hours). A decline in this ratio indicates damage to PSII.
-
Parameter: The level of thiobarbituric acid-reacting substances (TBARS), primarily malondialdehyde (MDA), is an indicator of lipid peroxidation.
-
Method:
-
Homogenize leaf tissue in a trichloroacetic acid (TCA) solution.
-
Centrifuge the homogenate and mix the supernatant with thiobarbituric acid (TBA) in TCA.
-
Heat the mixture, then cool and centrifuge it.
-
Measure the absorbance of the supernatant at 532 nm and correct for non-specific absorbance at 600 nm.
-
Calculate the MDA concentration using its extinction coefficient.
-
-
Parameters: Measure the levels of key antioxidants such as glutathione and ascorbate.
-
Method: Use established spectrophotometric or HPLC-based methods to quantify the concentrations of these antioxidants in leaf tissue extracts at various time points post-treatment. Acifluorfen treatment has been shown to decrease the levels of both glutathione and ascorbate.
Data Presentation
The following tables summarize the expected quantitative data based on published studies.
Table 1: Effect of this compound on Photosystem II Activity (Fv/Fm) in Cucumber Seedlings
| Time After Light Exposure (hours) | Fv/Fm Ratio (Control) | Fv/Fm Ratio (Acifluorfen-Treated) | Percent Decline from Control |
| 24 | ~0.8 | ~0.56 | 30% |
| 48 | ~0.8 | ~0.34 | 58% |
| 72 | ~0.8 | ~0.12 | 85% |
Table 2: Effect of this compound on Antioxidant Levels in Cucumber Cotyledons
| Treatment Duration in Light | Glutathione Level (% of Control) | Ascorbate Level (% of Control) |
| < 1.5 hours | < 50% | < 50% |
Table 3: Intracellular Distribution of Protoporphyrin IX in Acifluorfen-Treated Cucumber Cotyledons after 1 Hour of Light Exposure
| Cellular Compartment | Percentage of Protoporphyrin IX |
| Within Chloroplasts | 22% |
| Outside Chloroplasts | 78% |
Conclusion
This protocol provides a comprehensive framework for investigating the effects of this compound on Cucumis sativus. By measuring key parameters such as PSII activity, lipid peroxidation, and antioxidant levels, researchers can effectively quantify the herbicidal impact and further elucidate the mechanisms of action of PPO-inhibiting herbicides. The provided diagrams and data tables serve as valuable resources for experimental design and data interpretation.
References
- 1. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 2. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 3. Acifluorfen (Ref: RH 5781) [sitem.herts.ac.uk]
- 4. Protoporphyrinogen Oxidase-Inhibiting Herbicides | Weed Science | Cambridge Core [cambridge.org]
Application Notes and Protocols for HPLC Analysis of Acifluorfen-Methyl and its Metabolites in Soil
Introduction
Acifluorfen-methyl is a diphenyl ether herbicide used for the control of broadleaf weeds in various crops. Its fate and persistence in the soil are of significant environmental concern, necessitating reliable and sensitive analytical methods for its monitoring. This document provides a detailed protocol for the extraction, cleanup, and analysis of this compound and its primary metabolites, including acifluorfen-amine, acifluorfen-acetamide, and des-carboxy-acifluorfen, in soil matrices using High-Performance Liquid Chromatography (HPLC) coupled with UV or tandem mass spectrometry (MS/MS) detection. The methodologies are based on established protocols such as the BASF analytical method A9208 and its subsequent modifications.[1][2]
Experimental Protocols
1. Soil Sample Preparation and Extraction
This protocol is adapted from the BASF analytical method A9208 for the extraction of acifluorfen and its metabolites from soil.[1][2]
-
Reagents and Equipment:
-
Soil sample (10 g)
-
Extraction Solution 1: 10% Acetone in a solution of 0.5M KCl and 0.1M NaOH.
-
Extraction Solution 2: Acetone and 1N HCl (9:1 v/v).
-
Methanol, HPLC grade.
-
Dichloromethane (DCM), HPLC grade.
-
Petroleum ether, HPLC grade.
-
Acetonitrile (ACN), HPLC grade.
-
1N Hydrochloric acid (HCl).
-
Polytron homogenizer.
-
Centrifuge and 250 mL centrifuge bottles.
-
500 mL separatory funnel.
-
Phase separator filter paper.
-
Rotary evaporator or nitrogen evaporator (e.g., RapidVap).
-
-
Extraction Procedure:
-
Weigh 10 g of a representative soil sample into a 250 mL plastic bottle.
-
Add 75 mL of Extraction Solution 1 to the soil sample. Homogenize using a Polytron for 1 minute at 20,000 rpm.[3]
-
Centrifuge the mixture for 5 minutes at 3000 rpm and decant the supernatant into a 500 mL separatory funnel.
-
To the soil pellet, add 75 mL of Extraction Solution 2 and repeat the homogenization and centrifugation steps. Combine the supernatant with the first extract.
-
Perform a third extraction with 50 mL of methanol, following the same homogenization and centrifugation process. Combine all three extracts in the separatory funnel.
-
Acidify the combined extracts by adding 5 mL of 1N HCl. The pH of the solution should be less than 3.
-
Perform a liquid-liquid partition by adding 90 mL of DCM to the separatory funnel. Shake vigorously for 30 seconds, venting frequently. Allow the layers to separate.
-
Drain the lower organic layer (DCM) through a phase separator filter paper into a collection flask.
-
Repeat the DCM partition with another 90 mL portion and combine the organic phases.
-
Add 40 mL of petroleum ether to the combined organic phase to aid in the removal of water, and pass it through a fresh phase separator filter paper.
-
Add 50 mL of acetonitrile to the extract and concentrate the solution to a volume of less than 10 mL using a rotary evaporator or nitrogen evaporator at 40°C.
-
Quantitatively transfer the concentrated extract to a 10 mL graduated test tube and adjust the final volume to 10 mL with acetonitrile. This extract is now ready for HPLC or UPLC-MS/MS analysis. For UPLC-MS/MS analysis, a further dilution with a methanol:water (10:90 v/v) solution may be required.
-
2. HPLC and UPLC-MS/MS Analysis
Two alternative chromatographic methods are presented. Method A is a traditional HPLC-UV method suitable for the analysis of acifluorfen, while Method B is a more sensitive UPLC-MS/MS method that can be adapted for both the parent compound and its metabolites.
Method A: HPLC-UV Analysis of Acifluorfen
This method is based on a validated protocol for the analysis of acifluorfen in formulations and can be adapted for soil extracts.
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV/VIS detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 0.05% phosphoric acid in water and acetonitrile in a 20:80 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 225 nm.
-
Run Time: Approximately 10 minutes.
-
Method B: UPLC-MS/MS Analysis of Acifluorfen and Metabolites
This method is adapted from a validated procedure for acifluorfen in soil and offers higher sensitivity and selectivity.
-
Instrumentation and Conditions:
-
UPLC System: An ultra-performance liquid chromatography system.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Acquity BEH C18, 5.0 cm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient Program: A gradient from 70:30 (A:B) to 10:90 (A:B) can be employed to separate the parent compound and its metabolites. A typical run time would be under 10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: ESI negative.
-
MS/MS Transitions: Specific precursor and product ions for this compound and its metabolites should be determined by direct infusion of standards.
-
Data Presentation
The following table summarizes the quantitative data gathered from the cited analytical methods.
| Analyte | Method | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Acifluorfen | HPLC-UV | Not Specified for Soil | Not Specified | |
| Acifluorfen | UPLC-MS/MS | 5 µg/kg (ppb) | Not Specified | |
| Acifluorfen-amine | HPLC-Fluorescence | 10 µg/kg (ppb) | Not Specified | |
| Acifluorfen-acetamide | GC-ECD (after derivatization) | 10 µg/kg (ppb) | Not Specified | |
| Des-carboxy-acifluorfen | GC-ECD (after derivatization) | 10 µg/kg (ppb) | Not Specified |
Mandatory Visualization
The following diagram illustrates the experimental workflow from soil sample preparation to final analysis.
Caption: Workflow for the extraction and analysis of this compound in soil.
References
Application Notes and Protocols for the Laboratory Preparation of Acifluorfen-Methyl Soluble Liquid (SL) Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acifluorfen-methyl is a selective, post-emergence herbicide belonging to the diphenyl ether class. It is effective for the control of a wide range of broadleaf weeds in crops such as soybeans and peanuts. While commercial formulations of acifluorfen are readily available, they are often in the form of the more water-soluble sodium salt. These application notes provide a detailed protocol for the laboratory-scale preparation of a soluble liquid (SL) formulation of this compound. The protocol is designed to serve as a starting point for research and development, allowing for systematic optimization of the formulation's physical and chemical properties.
A soluble liquid (SL) formulation is a liquid concentrate that dissolves in water to form a true solution. The primary challenge in formulating this compound as an SL is its lower water solubility compared to its sodium salt. Therefore, the selection of an appropriate solvent system and surfactants is critical to ensure the stability of the concentrate and its dilution in water.
Materials and Equipment
Active Ingredient and Reagents
| Component | Grade | Supplier Example | Purpose |
| This compound (95%+) | Technical Grade | Sigma-Aldrich | Active Ingredient |
| N-Methyl-2-Pyrrolidone (NMP) | Reagent Grade | Thermo Fisher | Primary Solvent |
| Cyclohexanone | Reagent Grade | Merck | Co-solvent |
| Non-ionic Surfactant (e.g., Alcohol Ethoxylate) | Formulation Grade | BASF, Croda | Wetting and Emulsification upon dilution |
| Anionic Surfactant (e.g., Calcium Dodecylbenzene Sulfonate) | Formulation Grade | Stepan Company | Dispersion and Stability |
| Propylene Glycol | USP Grade | Dow Chemical | Antifreeze and Co-solvent |
| Anti-foaming Agent (e.g., Silicone-based) | Formulation Grade | Elkem Silicones | Prevents foaming during mixing and dilution |
| Deionized Water | Diluent |
Equipment
| Equipment | Specification |
| Magnetic Stirrer with Hotplate | |
| Glass Beakers (various sizes) | |
| Graduated Cylinders | |
| Pipettes | |
| Analytical Balance | Readability to 0.001 g |
| pH Meter | |
| Viscometer | |
| Fume Hood | |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, chemical-resistant gloves |
Experimental Protocols
Preparation of a 21.4% (w/v) this compound SL Formulation
This protocol outlines the preparation of 100 mL of a 21.4% (w/v) this compound soluble liquid formulation. This concentration is a common commercial strength for acifluorfen-based herbicides.
1. Active Ingredient Dissolution: a. In a 250 mL glass beaker, weigh 22.5 g of technical grade this compound (assuming 95% purity to achieve a 21.4% final concentration of the active ingredient). b. Under a fume hood, add 40 mL of N-Methyl-2-Pyrrolidone (NMP) to the beaker. c. Place the beaker on a magnetic stirrer and begin stirring at a moderate speed until the this compound is completely dissolved. Gentle heating (40-50°C) may be applied to facilitate dissolution. d. Add 20 mL of cyclohexanone as a co-solvent and continue stirring for 10 minutes to ensure a homogenous solution.
2. Addition of Surfactants and Adjuvants: a. To the solution from step 1, slowly add 5 g of a non-ionic surfactant (e.g., a C12-C15 alcohol ethoxylate). b. Add 3 g of an anionic surfactant (e.g., calcium dodecylbenzene sulfonate). c. Add 5 g of propylene glycol. d. Add 0.1 g of a silicone-based anti-foaming agent. e. Continue stirring the mixture for 15-20 minutes to ensure all components are thoroughly mixed.
3. Final Volume Adjustment and Quality Control: a. Transfer the formulation to a 100 mL graduated cylinder. b. Rinse the beaker with a small amount of NMP and add it to the graduated cylinder. c. Adjust the final volume to 100 mL with NMP. d. Transfer the final formulation to a labeled, sealed container. e. Measure and record the pH and viscosity of the prepared formulation. f. Conduct a dilution stability test by adding 1 mL of the formulation to 99 mL of standard hard water in a graduated cylinder. Invert the cylinder 10 times and observe for any precipitation or phase separation after 30 minutes and 2 hours.
Data Presentation: Formulation Composition and Properties
| Component | Quantity per 100 mL | Function |
| This compound (95%) | 22.5 g | Active Ingredient |
| N-Methyl-2-Pyrrolidone (NMP) | q.s. to 100 mL | Primary Solvent |
| Cyclohexanone | 20 mL | Co-solvent |
| Non-ionic Surfactant | 5 g | Wetting and Emulsification |
| Anionic Surfactant | 3 g | Dispersion and Stability |
| Propylene Glycol | 5 g | Antifreeze and Co-solvent |
| Anti-foaming Agent | 0.1 g | Prevents foaming |
| Total | 100 mL | Soluble Liquid Formulation |
| Property | Target Value |
| Appearance | Clear, homogenous liquid |
| Active Ingredient Content | 21.4% (w/v) |
| pH | 5.0 - 7.0 |
| Viscosity | < 100 cP at 20°C |
| Dilution Stability (1:100 in hard water) | No precipitation or phase separation after 2 hours |
Mandatory Visualizations
Experimental Workflow for this compound SL Formulation
Caption: Workflow for the laboratory preparation of this compound SL formulation.
Signaling Pathway (Mode of Action)
This compound's herbicidal activity is initiated after its conversion to the active acifluorfen acid within the plant. The primary mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).
Caption: Mode of action of acifluorfen leading to weed death.
Application Notes: Utilizing Acifluorfen-Methyl for the Study and Management of Glyphosate-Resistant Weed Biotypes
Introduction
The widespread adoption of glyphosate-resistant (GR) crop systems has led to the evolution of weed biotypes with resistance to glyphosate, the world's most used non-selective herbicide.[1][2] Glyphosate inhibits the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme, which is critical for the production of aromatic amino acids in plants.[3] Resistance in weeds, such as Palmer amaranth (Amaranthus palmeri), can arise from mechanisms like the amplification of the EPSPS gene.[3][4] This has necessitated the use of herbicides with alternative modes of action to manage these problematic weeds.
Acifluorfen-methyl, a member of the diphenyl ether herbicide family, serves as a critical tool for researchers and crop managers in this context. It is a post-emergence herbicide that controls a broad spectrum of broadleaf weeds, including many glyphosate-resistant species. Acifluorfen belongs to the Herbicide Resistance Action Committee (HRAC) Group 14, acting as a protoporphyrinogen oxidase (PPO) inhibitor. Its distinct mode of action makes it valuable both for controlling GR weeds and for studying the dynamics of herbicide resistance.
Mechanism of Action
Acifluorfen's herbicidal activity is initiated upon foliar absorption and is light-dependent. The primary target of acifluorfen is the enzyme protoporphyrinogen oxidase (PPO) within the plant's chlorophyll and heme biosynthesis pathway.
-
PPO Inhibition : Acifluorfen blocks the PPO enzyme, preventing the oxidation of protoporphyrinogen IX (Proto IX) to protoporphyrin.
-
Accumulation of Proto IX : This inhibition leads to a massive accumulation of Proto IX in the cellular cytoplasm.
-
Photo-oxidative Stress : In the presence of light and oxygen, the accumulated Proto IX acts as a potent photosensitizer, generating highly reactive singlet oxygen species (ROS).
-
Cellular Damage : These ROS cause rapid lipid peroxidation of cell membranes, leading to membrane disruption, cellular leakage, and ultimately, rapid tissue necrosis and plant death.
This mechanism is fundamentally different from that of glyphosate, providing an effective alternative for controlling weeds that have developed resistance to EPSPS inhibitors.
Data on Acifluorfen Efficacy
The following tables summarize quantitative data from studies evaluating the efficacy of acifluorfen, alone and in combination with glyphosate, for controlling various weed species, including known glyphosate-resistant biotypes.
Table 1: Control of Pitted Morningglory (Ipomoea lacunosa) 2 Weeks After Treatment (WAT)
| Herbicide Treatment | Application Rate (g ai/ha) | Pitted Morningglory Control (%) |
| Glyphosate | 560 | 55% |
| Glyphosate + Acifluorfen | 560 + Acifluorfen | 100% |
| Glyphosate | 840 | 67% |
| Glyphosate + Acifluorfen | 840 + Acifluorfen | 98% |
Data sourced from greenhouse studies.
Table 2: Control of Glyphosate-Resistant (GR) Weeds with PPO-Inhibiting Herbicides
| Weed Species (Height) | Herbicide Treatment | Control at 14 DAT (%) | Control at 21 DAT (%) |
| GR Kochia (10 cm) | Acifluorfen | 83 - 86% | 86% |
| GR Kochia (20 cm) | Acifluorfen | 83 - 86% | ≤ 80% |
| GR Giant Ragweed (10 cm) | Acifluorfen | - | ≥ 97% |
| GR Giant Ragweed (20 cm) | Acifluorfen | - | 82% |
| GR Common Waterhemp (10 cm & 20 cm) | Acifluorfen | - | ≥ 95% |
DAT: Days After Treatment. Data from greenhouse experiments.
Experimental Protocols
Protocol 1: Whole-Plant Pot Assay for Assessing Acifluorfen Efficacy on Suspected GR Weed Biotypes
This protocol outlines a standard method for evaluating the effectiveness of this compound on weed populations suspected of glyphosate resistance.
1. Objective: To determine the level of resistance or susceptibility of a weed biotype to this compound compared to a known susceptible population.
2. Materials:
-
Seeds from the suspected resistant weed population and a known susceptible population of the same species.
-
Pots (e.g., 10 cm diameter) filled with a standard potting mix.
-
Greenhouse or controlled environment chamber with controlled temperature, humidity, and light.
-
Commercial formulation of this compound (e.g., Acifluorfen 214g/L SL).
-
Research track sprayer calibrated to deliver a precise volume (e.g., 200–400 L/ha).
-
Non-ionic surfactant (0.25% v/v).
-
Deionized water.
-
Personal Protective Equipment (PPE).
3. Methodology:
-
Seed Germination and Plant Growth:
-
Plant seeds of both suspected resistant and known susceptible populations in separate, clearly labeled pots.
-
Grow plants in a greenhouse under optimal conditions (e.g., 25-30°C day/18-22°C night, 16-hour photoperiod).
-
Water and fertilize as needed to ensure healthy, uniform growth.
-
Thin seedlings to one plant per pot once established.
-
-
Herbicide Application:
-
Grow plants to a specific height or growth stage for treatment (e.g., 10 cm tall or 2-4 true leaves).
-
Prepare a stock solution of this compound. Create a dose-response curve by preparing serial dilutions to achieve a range of application rates (e.g., 0x, 0.25x, 0.5x, 1x, 2x, 4x the recommended field rate). The 0x treatment (water + surfactant only) serves as the untreated control.
-
Add a non-ionic surfactant to all spray solutions as recommended.
-
Apply the herbicide treatments using the calibrated track sprayer to ensure uniform coverage. Treat a minimum of 4-6 replicate plants per dose for each population.
-
-
Post-Application Care and Assessment:
-
Return plants to the greenhouse immediately after treatment.
-
Assess plant injury at set intervals, such as 7, 14, and 21 days after treatment (DAT).
-
Use a visual rating scale (0% = no injury, 100% = complete plant death) to assess phytotoxicity.
-
At the final assessment (e.g., 21 DAT), harvest the above-ground biomass for each plant.
-
Determine the fresh weight of the biomass. Dry the biomass in an oven (e.g., at 60°C for 72 hours) and record the dry weight.
-
4. Data Analysis:
-
Calculate the average percent injury and biomass reduction for each dose relative to the untreated control.
-
Use statistical software to perform a regression analysis on the dose-response data to calculate the GR₅₀ (dose required to cause a 50% reduction in growth) or LD₅₀ (dose required to cause 50% mortality) for both the suspected resistant and susceptible populations.
-
Calculate the Resistance Index (RI) by dividing the GR₅₀ or LD₅₀ of the suspected resistant population by that of the susceptible population. An RI > 1.0 indicates resistance.
Visualizations
References
- 1. mospace.umsystem.edu [mospace.umsystem.edu]
- 2. extension.missouri.edu [extension.missouri.edu]
- 3. Mechanism of resistance of evolved glyphosate-resistant Palmer amaranth (Amaranthus palmeri) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dose-Response Curve Analysis of Acifluorfen-Methyl in Weed Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to conducting and analyzing dose-response studies with the herbicide acifluorfen-methyl. The protocols outlined below are intended to ensure robust and reproducible data for assessing the efficacy of this compound against various weed species.
Introduction to this compound
This compound is a selective, post-emergence herbicide belonging to the diphenyl ether class. It is effective in controlling a wide range of broadleaf weeds in crops such as soybeans, peanuts, and rice.[1][2][3] Its herbicidal activity is light-dependent, leading to rapid cellular damage in susceptible plants.
Mechanism of Action
This compound's primary mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[1][2] PPO is a key enzyme in the chlorophyll and heme biosynthesis pathway. Its inhibition leads to the accumulation of protoporphyrin IX (Proto IX), a potent photosensitizer. In the presence of light and oxygen, Proto IX generates reactive oxygen species (ROS), such as singlet oxygen, which cause lipid peroxidation and subsequent disruption of cell membrane integrity, leading to rapid cell death.
Quantitative Dose-Response Data for this compound
The efficacy of this compound varies depending on the weed species, growth stage, and environmental conditions. The following tables summarize key dose-response data from various studies. The effective dose that causes a 50% reduction in a measured response (e.g., growth, biomass) is commonly referred to as the ED₅₀ or GR₅₀.
| Weed Species | Growth Stage | Application Rate (kg a.i./ha) | Percent Control (%) | Reference |
| Common Cocklebur (Xanthium pensylvanicum) | 1-2 leaf | 0.3 | >90 | |
| Common Cocklebur (Xanthium pensylvanicum) | 4 leaf | 1.1 | >90 | |
| Entireleaf Morningglory (Ipomoea hederacea) | 1 leaf | 0.6 | 96 | |
| Entireleaf Morningglory (Ipomoea hederacea) | 2 leaf | 0.8 | 90 | |
| Velvetleaf (Abutilon theophrasti) | 2 leaf | 0.3 | >85 | |
| Velvetleaf (Abutilon theophrasti) | 6-8 leaf | 0.3 | <30 | |
| Pitted Morningglory (Ipomoea lacunosa) | 2 weeks after emergence | 0.28 (high humidity) | 93 | |
| Pitted Morningglory (Ipomoea lacunosa) | 2 weeks after emergence | 0.28 (low humidity) | 52 | |
| Powell Amaranth (Amaranthus powellii) | - | 0.14 | 81-89 | |
| Powell Amaranth (Amaranthus powellii) | - | 0.28 | 86-96 |
Experimental Protocols
Whole-Plant Dose-Response Bioassay
This protocol outlines the steps for conducting a whole-plant bioassay to determine the dose-response of various weed species to this compound in a greenhouse setting.
3.1.1. Materials
-
Weed seeds of interest (e.g., Amaranthus palmeri, Abutilon theophrasti, Ipomoea lacunosa)
-
Pots (10-15 cm diameter)
-
Potting medium (e.g., sandy loam soil, commercial potting mix)
-
This compound analytical standard or commercial formulation
-
Solvent for stock solution (e.g., acetonitrile)
-
Non-ionic surfactant
-
Greenhouse with controlled temperature and light conditions
-
Automated spray chamber
-
Balance, volumetric flasks, pipettes
-
Drying oven
3.1.2. Protocol
-
Seed Germination and Plant Growth:
-
Fill pots with potting medium and moisten.
-
Plant seeds of the target weed species at a uniform depth.
-
Place pots in a greenhouse with appropriate conditions for germination and growth (e.g., 25-30°C day/20-25°C night, 16-hour photoperiod).
-
After emergence, thin seedlings to a uniform number per pot (e.g., 2-4 plants).
-
Allow plants to reach the desired growth stage for treatment (e.g., 2-4 true leaves).
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable solvent like acetonitrile. For example, to prepare a 100 µg/mL stock solution, weigh approximately 0.010 g of this compound into a 100 mL volumetric flask, dissolve in the solvent, and bring to volume. Store the stock solution in a refrigerator.
-
On the day of application, prepare a series of herbicide doses by diluting the stock solution with water. A typical dose range for this compound might be 0, 0.05, 0.1, 0.2, 0.4, 0.8, and 1.6 kg a.i./ha.
-
Add a non-ionic surfactant to each spray solution at a concentration of 0.25% v/v to enhance uptake.
-
-
Herbicide Application:
-
Calibrate the automated spray chamber to deliver a consistent spray volume (e.g., 200-400 L/ha).
-
Randomly assign treatments to the pots.
-
Place the pots in the spray chamber and apply the corresponding herbicide solutions, starting with the lowest dose and ending with the highest to minimize contamination.
-
The untreated control pots should be sprayed with water and surfactant only.
-
-
Post-Treatment Care and Data Collection:
-
Return the pots to the greenhouse and arrange them in a randomized complete block design.
-
Water the plants as needed, avoiding overhead watering that could wash the herbicide off the foliage.
-
At a predetermined time after treatment (e.g., 14-21 days), assess herbicide efficacy.
-
Visual assessment of percent injury or control (0% = no effect, 100% = plant death) is a common metric.
-
For quantitative data, harvest the above-ground biomass of the plants in each pot.
-
Dry the biomass in a drying oven at 60-70°C until a constant weight is achieved.
-
Record the dry weight for each pot.
-
Data Analysis
The collected data should be analyzed using non-linear regression to fit a dose-response curve. The log-logistic model is a widely used and appropriate model for this purpose.
3.2.1. Log-Logistic Model
The four-parameter log-logistic model is described by the following equation:
Y = c + (d - c) / (1 + exp(b(log(x) - log(e))))
Where:
-
Y is the response (e.g., dry weight)
-
x is the herbicide dose
-
d is the upper limit (response at zero dose)
-
c is the lower limit (response at very high doses)
-
e is the dose causing a 50% response between the upper and lower limits (ED₅₀ or GR₅₀)
-
b is the slope of the curve around the ED₅₀
3.2.2. Analysis using R and the 'drc' Package
The 'drc' package in R is a powerful tool for dose-response analysis.
Example R Code:
Visualizations
This compound Signaling Pathway
References
Application Note: In Vitro Assay for Measuring Protoporphyrinogen Oxidase Inhibition by Acifluorfen-Methyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protoporphyrinogen oxidase (PPO or Protox) is a key enzyme in the heme and chlorophyll biosynthesis pathway.[1][2][3] It catalyzes the oxidation of protoporphyrinogen IX (Protogen) to protoporphyrin IX (Proto IX).[1][2] This enzymatic step is the target for certain classes of herbicides, including diphenyl ethers like acifluorfen-methyl. This compound acts as a potent and specific inhibitor of PPO, leading to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to form protoporphyrin IX. This accumulation, in the presence of light, generates reactive oxygen species that cause lipid peroxidation and ultimately cell death.
This application note provides a detailed protocol for an in vitro assay to measure the inhibition of PPO by this compound. The assay is based on the fluorometric detection of protoporphyrin IX, the product of the PPO-catalyzed reaction. The non-fluorescent substrate, protoporphyrinogen IX, is converted to the highly fluorescent protoporphyrin IX, allowing for a sensitive and continuous monitoring of enzyme activity.
Principle of the Assay
The assay quantifies the activity of PPO by measuring the rate of formation of fluorescent protoporphyrin IX from the non-fluorescent substrate protoporphyrinogen IX. The increase in fluorescence intensity over time is directly proportional to the PPO activity. By including various concentrations of an inhibitor, such as this compound, the extent of PPO inhibition can be determined, and key inhibitory parameters like the IC50 value can be calculated. This compound has been shown to be a competitive inhibitor with respect to the protoporphyrinogen IX substrate.
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the role of protoporphyrinogen oxidase in the tetrapyrrole biosynthesis pathway and the inhibitory action of this compound.
Caption: PPO pathway and this compound inhibition.
Experimental Protocols
Materials and Reagents
-
PPO Enzyme Source: Purified recombinant PPO or mitochondrial extracts from a suitable biological source (e.g., mouse liver, plant tissues).
-
Protoporphyrin IX (Proto IX): (e.g., from Frontier Scientific)
-
This compound: (Analytical grade)
-
Sodium Amalgam (3% w/w): For the reduction of Proto IX to Protogen IX.
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Tris-HCl Buffer
-
Tween 20
-
Glutathione (reduced)
-
DMSO: For dissolving this compound.
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Preparation of Protoporphyrinogen IX (Substrate)
Caution: This procedure should be performed in a fume hood under a stream of nitrogen to prevent auto-oxidation of the substrate.
-
Dissolve 3 mg of Protoporphyrin IX in a solution of 4 drops of 30% ammonium hydroxide and 2.5 ml of freshly prepared 10 mM KOH containing 20% ethanol.
-
Dilute the solution with an additional 2.5 ml of 10 mM KOH.
-
Add approximately 1 cm³ of freshly prepared sodium amalgam to the Proto IX solution.
-
Stir the mixture under a gentle stream of nitrogen gas until the solution becomes colorless and non-fluorescent, indicating the complete reduction of Proto IX to Protogen IX. This can be monitored by observing the disappearance of fluorescence under a UV lamp.
-
Once the reduction is complete, carefully remove the sodium amalgam.
-
The resulting Protogen IX solution should be kept on ice and used immediately for the assay. The concentration can be determined spectrophotometrically after converting a small aliquot back to Proto IX by oxidation and using the molar extinction coefficient of Proto IX.
Enzyme Preparation (Example: Mouse Liver Mitochondria)
-
Homogenize fresh mouse liver tissue in ice-cold isolation buffer.
-
Centrifuge the homogenate at low speed to pellet nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the mitochondria.
-
Wash the mitochondrial pellet with isolation buffer and resuspend in the assay buffer.
-
Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).
Assay Protocol
-
Prepare the Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, and 0.5% (v/v) Tween 20.
-
Prepare this compound Stock Solutions: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Prepare a serial dilution in DMSO to obtain a range of inhibitor concentrations.
-
Set up the Assay Plate:
-
Add 180 µL of assay buffer to each well of a 96-well black, clear-bottom microplate.
-
Add 2 µL of the appropriate this compound dilution or DMSO (for the no-inhibitor control) to the wells.
-
Add 10 µL of the PPO enzyme preparation to each well.
-
Include a "no-enzyme" control containing assay buffer and substrate but no enzyme, to measure the rate of non-enzymatic auto-oxidation of Protogen IX.
-
-
Initiate the Reaction:
-
Add 10 µL of the freshly prepared Protogen IX substrate to each well to start the reaction.
-
The final volume in each well will be 202 µL.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a period of 15-30 minutes, with readings taken every 30-60 seconds.
-
Use an excitation wavelength of approximately 405 nm and an emission wavelength of approximately 630 nm.
-
Data Presentation
The rate of the reaction (fluorescence units per minute) is determined from the linear portion of the kinetic curve. The rate of the no-enzyme control should be subtracted from all other rates to correct for auto-oxidation. The percentage of inhibition is calculated for each this compound concentration using the following formula:
% Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] x 100
The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Example Data for PPO Inhibition by this compound
| This compound (µM) | Log [Inhibitor] | Average Reaction Rate (RFU/min) | % Inhibition |
| 0 (Control) | - | 500 | 0 |
| 0.01 | -2.00 | 450 | 10 |
| 0.1 | -1.00 | 300 | 40 |
| 0.5 | -0.30 | 255 | 49 |
| 1 | 0.00 | 150 | 70 |
| 10 | 1.00 | 50 | 90 |
| 100 | 2.00 | 10 | 98 |
Table 2: Kinetic Parameters of PPO Inhibition by this compound
| Parameter | Value |
| IC50 | ~0.53 µM |
| Inhibition Type | Competitive |
| Km (Protoporphyrinogen IX) | 1.0 - 6.6 µM |
Experimental Workflow
The following diagram outlines the experimental workflow for the in vitro PPO inhibition assay.
Caption: Experimental workflow for the PPO inhibition assay.
References
Application Notes and Protocols for Post-Emergence Use of Acifluorfen-Methyl in Field Trials
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed guidance on the post-emergence application of acifluorfen-methyl in field trials. The information compiled is intended to assist in the design and execution of robust experiments for weed management research in various cropping systems, with a primary focus on soybeans.
Active Ingredient Profile: this compound
This compound is a selective, post-emergence herbicide belonging to the diphenyl ether family. It is primarily used for the control of a wide spectrum of broadleaf weeds in crops such as soybeans, peanuts, and rice.[1]
Mode of Action: this compound is classified as a Group 14 herbicide (WSSA) or Group E (HRAC). Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO). This inhibition leads to the accumulation of protoporphyrinogen IX in the cytoplasm, which, in the presence of light and oxygen, results in the rapid formation of singlet oxygen. These highly reactive oxygen species cause lipid peroxidation and the destruction of cell membranes, leading to necrosis and death of susceptible plant tissues.[2][3] Symptoms of injury, such as bronzing, speckling, and necrosis of leaves, typically appear within one to two days of application, especially under hot and humid conditions.[2][3]
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound, leading to phytotoxicity in susceptible weeds.
Experimental Protocols for Field Trials
The following protocols are designed to provide a standardized framework for conducting field trials to evaluate the efficacy and crop safety of this compound.
Experimental Design and Plot Layout
-
Design: A randomized complete block design (RCBD) is recommended to account for field variability.
-
Replications: A minimum of three to four replications should be used for each treatment.
-
Plot Size: Individual plot sizes should be adequate for representative sampling and to minimize edge effects. A common plot size is 3 meters by 10 meters.
-
Treatments: Treatments should include a range of this compound application rates, both as a standalone product and in tank-mix combinations with other relevant herbicides. A weed-free control (maintained by hand weeding or other non-interfering methods) and an untreated (weedy) control are essential for comparison.
Application Procedures
-
Equipment: Applications should be made with a calibrated research plot sprayer, such as a CO2-pressurized backpack sprayer, to ensure uniform and accurate delivery.
-
Nozzles: Flat-fan nozzles are recommended for uniform coverage.
-
Spray Volume: A spray volume of 150-200 liters per hectare is generally recommended for post-emergence applications.
-
Pressure: Maintain a constant pressure (e.g., 200-300 kPa) during application.
-
Application Timing: Apply this compound when target weeds are young and actively growing, typically at the 2-4 leaf stage. For soybeans, applications are commonly made at the V2 to V3 growth stage.
-
Environmental Conditions: Record environmental conditions at the time of application, including air temperature, relative humidity, wind speed, and soil moisture. Avoid application during periods of crop stress, such as drought or extreme temperatures.
Data Collection and Assessment
-
Weed Control Efficacy:
-
Visual ratings of percent weed control should be conducted at regular intervals after application (e.g., 7, 14, 21, and 28 days after treatment - DAT).
-
Ratings should be performed on a scale of 0% (no control) to 100% (complete control) for each weed species present in the plots.
-
Weed density and biomass can also be measured by counting weeds in a defined quadrat and harvesting above-ground biomass for dry weight determination.
-
-
Crop Injury (Phytotoxicity):
-
Visual ratings of crop injury should be conducted at the same intervals as weed control assessments.
-
Injury should be rated on a scale of 0% (no injury) to 100% (crop death). Symptoms to note include stunting, chlorosis (yellowing), necrosis (browning or bronzing), and leaf malformation.
-
Soybean injury from acifluorfen is often transient, with plants typically recovering within 7 to 14 days after application.
-
-
Yield:
-
At crop maturity, harvest the center rows of each plot to determine grain yield.
-
Yield data should be adjusted for moisture content to a standard percentage (e.g., 13% for soybeans).
-
Data Presentation: Efficacy and Crop Safety
The following tables summarize quantitative data from various field trials on the post-emergence application of this compound.
Table 1: Efficacy of this compound on Various Weed Species in Soybean
| Target Weed Species | Application Rate (kg a.i./ha) | % Weed Control (Observation Time) | Reference |
| Hophornbeam copperleaf | 0.21 | > 95% | |
| Prickly sida | Not specified | 83% (7 DAT) | |
| Pigweed spp. | Not specified | 69-79% (7 DAT) | |
| Beggarticks (Bidens spp.) | 0.125 - 0.2 (in mix) | 78-99% | |
| Arrowleaf sida (Sida rhombifolia) | 0.125 - 0.2 (in mix) | 80-99% | |
| Common waterhemp (Amaranthus tuberculatus) | 0.42 | > 90% (at 2-6 leaf stage) |
Table 2: Soybean Injury from Post-Emergence Application of this compound
| Application Rate (kg a.i./ha) | Soybean Growth Stage | % Crop Injury (Observation Time) | Notes | Reference |
| Not specified | V2 | 9-25% (14 DAT) | Injury resulted in a 5-day delay in reaching 80% ground cover. No yield loss was observed. | |
| 0.42 | V2-V3 | Greater chlorosis and stunting (5-7 DAA) | Injury was greater at earlier application timings. | |
| 0.42 | R1, R3, R5 | No negative impact on flowers and pods | No significant differences in yield were observed. |
Table 3: Efficacy of this compound in Tank Mixtures
| Tank-Mix Partner | Acifluorfen Rate (kg a.i./ha) | Partner Rate (kg a.i./ha) | Target Weeds | Efficacy Notes | Reference |
| Asulam | 0.2 - 0.4 | Not specified | Broadleaf weeds | Mixture formulations showed higher weed control effectiveness than single applications. | |
| Bentazon | 0.125 - 0.2 | Not specified | Beggarticks, Arrowleaf sida | Provided good to excellent control of target weeds. | |
| Clodinafop-propargyl | 0.165 | 0.08 | Monocot and Dicot Weeds | Highly effective in controlling a broad spectrum of weeds in soybean. | |
| Chlorimuron | 0.14 | 0.007 | Broadleaf weeds | Good control of common lambsquarters, common ragweed, common cocklebur, and morningglory. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for an this compound field trial and the logical relationships in planning such an experiment.
References
Application Notes and Protocols for the Use of Acifluorfen-Methyl as a Selective Agent in Plant Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acifluorfen-methyl is a diphenyl ether herbicide that acts as a potent inhibitor of protoporphyrinogen oxidase (PPO), a key enzyme in the tetrapyrrole biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrin IX, a photodynamic molecule that, in the presence of light and oxygen, generates reactive oxygen species (ROS), causing rapid cell membrane disruption and death.[1][2][3][4][5] This mode of action can be harnessed as a powerful selection system in plant genetic transformation. By introducing a resistance gene, such as a mutated or overexpressed version of the PPO gene, into plant cells, it is possible to select for transformed cells on a medium containing this compound. This document provides detailed application notes and protocols for utilizing this compound as a selective agent in plant cell culture.
Mechanism of Action of this compound
This compound's herbicidal activity is initiated by its inhibition of protoporphyrinogen oxidase (PPO). PPO is responsible for the oxidation of protoporphyrinogen IX to protoporphyrin IX, a precursor for both chlorophyll and heme. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then diffuses from the plastids and/or mitochondria into the cytoplasm. In the cytoplasm, non-specific peroxidases oxidize protoporphyrinogen IX to protoporphyrin IX.
In the presence of light, the accumulated protoporphyrin IX acts as a photosensitizer, transferring energy to molecular oxygen to produce singlet oxygen, a highly reactive oxygen species. This singlet oxygen causes lipid peroxidation of cell membranes, leading to loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.
Principle of Selection
The selection of transformed plant cells using this compound relies on the introduction of a gene that confers resistance to the herbicide. This is typically achieved through one of two strategies:
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Overexpression of a wild-type Protoporphyrinogen Oxidase (PPO) gene: Increasing the cellular concentration of the PPO enzyme can overcome the inhibitory effects of this compound, allowing the tetrapyrrole pathway to function normally. Overexpression of the rice PPO gene (OsPPO1) has been shown to confer resistance to acifluorfen in transgenic rice.
-
Expression of a mutated PPO gene: Specific mutations in the PPO gene can alter the enzyme's structure, reducing its affinity for this compound while maintaining its catalytic activity. This renders the enzyme, and therefore the plant cell, insensitive to the herbicide.
Transformed cells expressing the resistance gene will survive and proliferate on a culture medium containing a selective concentration of this compound, while non-transformed cells will undergo photooxidative damage and die.
Data Presentation
Table 1: Experimentally Determined Concentrations of this compound for Phytotoxicity Studies.
| Plant Species | Explant/Cell Type | This compound Concentration | Observed Effect | Reference |
| Cucumber (Cucumis sativus) | Excised cotyledons | 1 µM | Significant increase in thiobarbituric acid-reacting materials (indicating lipid peroxidation). | |
| Cucumber (Cucumis sativus) | Greening chloroplasts | 10 µM | 98% reduction in the formation of Mg-protoporphyrin IX. | |
| Soybean (Glycine max) | Nonchlorophyllous cells | Micromolar concentrations | Accumulation of protoporphyrin IX. |
Note: These concentrations were used to study the inhibitory effects of this compound. Optimal concentrations for selection of transformed cells will need to be determined empirically but are likely to be in a similar range.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration for Selection (Kill Curve)
Objective: To determine the minimum concentration of this compound that effectively inhibits the growth of non-transformed cells or explants of the target plant species.
Materials:
-
Plant material (e.g., leaf discs, callus, protoplasts)
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Appropriate plant cell culture medium (e.g., Murashige and Skoog (MS) medium) supplemented with hormones for callus induction or maintenance.
-
This compound stock solution (e.g., 10 mM in DMSO, filter-sterilized)
-
Sterile petri dishes
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare the appropriate plant cell culture medium and dispense it into petri dishes.
-
After autoclaving and cooling the medium to approximately 50°C, add different concentrations of this compound from the stock solution. A suggested range to test is 0 µM (control), 0.1 µM, 0.5 µM, 1 µM, 5 µM, and 10 µM.
-
Place the non-transformed explants or callus onto the surface of the solidified medium.
-
Culture the plates in a growth chamber under a standard light/dark cycle (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 25°C).
-
Observe the explants/callus regularly for signs of growth, browning, and necrosis.
-
After a set period (e.g., 2-4 weeks), record the survival rate and fresh weight of the callus at each concentration.
-
The optimal concentration for selection is the lowest concentration that causes significant growth inhibition or death of the non-transformed tissue.
Protocol 2: Selection of Transformed Plant Cells Following Agrobacterium-mediated Transformation
Objective: To select for transformed plant cells expressing an this compound resistance gene.
Materials:
-
Agrobacterium tumefaciens strain carrying a binary vector with the PPO resistance gene and a gene of interest.
-
Plant explants (e.g., leaf discs, cotyledons)
-
Co-cultivation medium
-
Selection medium (culture medium containing the predetermined optimal concentration of this compound and an antibiotic like cefotaxime or timentin to eliminate Agrobacterium).
-
Regeneration medium (selection medium with hormones adjusted for shoot induction).
Procedure:
-
Transformation: Perform Agrobacterium-mediated transformation of the plant explants using a standard protocol.
-
Co-cultivation: After infection, place the explants on a co-cultivation medium for 2-3 days in the dark.
-
Washing: Wash the explants with sterile water or liquid culture medium containing an antibiotic (e.g., cefotaxime 250-500 mg/L) to remove excess Agrobacterium.
-
Selection: Transfer the washed explants to the selection medium containing the optimal concentration of this compound and the antibiotic to inhibit bacterial growth.
-
Subculture: Subculture the explants to fresh selection medium every 2-3 weeks. During this time, non-transformed cells will die, while transformed cells will proliferate, often forming resistant calli.
-
Regeneration: Once resistant calli are of a sufficient size, transfer them to regeneration medium to induce shoot formation. Continue selection on this compound during the regeneration phase.
-
Rooting and Acclimatization: Excised shoots can be rooted on a hormone-free medium or a medium containing a rooting hormone, still under selection pressure. Once rooted, plantlets can be transferred to soil and acclimatized.
Concluding Remarks
The use of this compound as a selective agent offers a potent alternative to antibiotic-based selection systems in plant transformation. Its effectiveness is rooted in a well-understood mechanism of action, and resistance can be conferred through the expression of a modified or overexpressed PPO gene. Successful implementation of this selection system requires careful optimization of the this compound concentration for the specific plant species and cell type. The protocols provided herein offer a framework for this optimization and for the subsequent selection and regeneration of transgenic plants. Researchers are encouraged to adapt these protocols to their specific experimental needs.
References
- 1. Selection of marker-free transgenic plants using the isopentenyl transferase gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transformation of Nicotiana tabacum using the herbicide resistance bar gene as a selectable marker | International Society for Horticultural Science [ishs.org]
- 3. [PDF] 1 Selectable and Screenable Markers for Rice Transformation | Semantic Scholar [semanticscholar.org]
- 4. A highly efficient sulfadiazine selection system for the generation of transgenic plants and algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modeling Agrobacterium-Mediated Gene Transformation of Tobacco (Nicotiana tabacum)—A Model Plant for Gene Transformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to minimize acifluorfen-methyl-induced crop injury in research plots
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize acifluorfen-methyl-induced crop injury in research plots.
Frequently Asked Questions (FAQs)
Q1: What are the typical symptoms of this compound injury on crops?
A1: this compound is a protoporphyrinogen oxidase (PPO)-inhibiting herbicide.[1] It has minimal translocation within the plant, so injury symptoms appear where the spray droplets make contact.[1] Symptoms develop rapidly, especially on hot, humid days, and include:
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Leaf Spotting and Necrosis: Reddish-colored spotting may appear on the leaf surface shortly after application, followed by yellowing (chlorosis) and browning (necrosis) as the tissue dies.[1][2]
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Bronzing and Stunting: Leaves may take on a bronzed appearance, and overall plant growth may be stunted for a week or more.[2]
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Desiccation: Affected plant tissue will dry out and die. In soybeans, injury from post-emergence applications typically subsides within 7 to 14 days.
Q2: What is the mode of action that causes this crop injury?
A2: this compound inhibits the enzyme protoporphyrinogen oxidase (PPO). This enzyme is critical for the synthesis of chlorophyll and heme. Inhibition of PPO leads to the accumulation of protoporphyrin IX in plant cells. Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates highly reactive singlet oxygen. This leads to rapid lipid peroxidation, destroying cell membranes and causing the visible symptoms of chlorosis, necrosis, and desiccation.
Q3: How do environmental conditions affect the severity of this compound injury?
A3: Environmental factors significantly influence herbicide uptake and plant stress, which can alter crop response.
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Temperature and Humidity: High temperatures and high relative humidity increase the activity of acifluorfen and can lead to greater crop injury. High temperatures can increase the permeability of the plant's cuticle, enhancing herbicide absorption.
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Soil Moisture: High soil moisture promotes herbicide efficacy and potential for injury. Conversely, plants under water stress may develop a thicker leaf cuticle, which can reduce herbicide absorption.
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Light Conditions: Shading crops for several days before herbicide application can increase their susceptibility to injury. Acifluorfen's mode of action is light-dependent, requiring light to activate the accumulated protoporphyrin IX.
Troubleshooting Guide: Minimizing Crop Injury
Problem 1: Excessive crop injury observed after application.
Potential Causes & Solutions:
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Incorrect Application Timing: Applying acifluorfen at sensitive crop growth stages can increase injury.
-
Solution: Follow specific timing recommendations. For soybeans, apply before the third compound leaf stage to reduce the risk of phytotoxicity. For other crops like red beets, later applications (e.g., 10- to 12-leaf stage) have been shown to cause less injury than earlier applications (6- to 8-leaf stage).
-
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Unfavorable Environmental Conditions: Spraying during periods of high heat and humidity can exacerbate injury.
-
Solution: Avoid spraying above 28°C (82°F) to minimize crop stress. Do not apply under adverse conditions such as drought, flooding, or when the crop is already stressed by other factors.
-
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High Application Rate: Crop injury is directly influenced by the herbicide application rate.
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Solution: Use the lowest effective rate for the target weeds in your research plot. Refer to labeled rates and conduct preliminary dose-response studies if necessary.
-
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Inappropriate Adjuvant Use: Certain adjuvants can increase herbicide penetration into the crop, leading to greater injury.
-
Solution: While non-ionic surfactants are often recommended to enhance uptake, be aware that more aggressive adjuvants like methylated seed oils (MSOs) can increase the risk of crop injury. Select adjuvants based on the specific needs of the experiment, considering the trade-off between weed control and crop safety.
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Problem 2: Inconsistent or unpredictable crop injury across research plots.
Potential Causes & Solutions:
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Variable Environmental Factors: Microclimate differences across a research field can lead to varied responses.
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Solution: Record environmental data (temperature, humidity, soil moisture) for each plot at the time of application. This data can help explain variability in results.
-
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Tank Contamination or Improper Mixing: Residues from previous sprays or improper mixing can cause unintended injury.
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Solution: Ensure thorough cleaning of all spray equipment between applications. Follow proper tank-mixing procedures, ensuring all components are fully dissolved and agitated.
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Herbicide Drift: Drift from adjacent plots treated with higher rates or different chemicals can cause unintended injury.
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Solution: Use drift-reducing nozzles and adjuvants. Avoid spraying when wind speeds are high (e.g., above 10 mph).
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Problem 3: Need to improve crop safety without sacrificing weed control.
Potential Causes & Solutions:
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Lack of a Protective Mechanism: The crop may not be able to metabolize the herbicide quickly enough to avoid injury.
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Solution 1 - Herbicide Safeners: Investigate the use of herbicide safeners. Safeners are compounds that enhance a crop's ability to tolerate a herbicide by accelerating its metabolism and detoxification. While specific safeners for acifluorfen are not widely commercialized for all crops, compounds like cloquintocet-mexyl and mefenpyr-diethyl are used with other PPO inhibitors and could be subjects for research.
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Solution 2 - Tank Mixes: In some cases, tank-mixing with other herbicides may provide broader-spectrum weed control, allowing for a reduced rate of acifluorfen. However, be aware that some tank mixes can increase crop injury. For example, tank-mixing acifluorfen with asulam has been shown to provide effective weed control in soybeans.
-
Data Presentation: Factors Influencing Acifluorfen Injury
Table 1: Impact of Application Timing and Rate on Red Beet Injury Data adapted from field trials in New York (2021-2022).
| Crop Stage at Application | Acifluorfen Rate (kg a.i./ha) | Crop Injury (%) |
| 6- to 8-leaf | 0.07 | Moderate |
| 6- to 8-leaf | 0.14 | High |
| 6- to 8-leaf | 0.28 | Severe |
| 10- to 12-leaf | 0.07 | Low |
| 10- to 12-leaf | 0.14 | Moderate |
| 10- to 12-leaf | 0.28 | High |
Table 2: Environmental Factors and Their Effect on PPO-Inhibitor Injury General trends compiled from literature.
| Environmental Factor | Condition | Expected Impact on Crop Injury | Rationale |
| Temperature | High (>28°C) | Increase | Enhances herbicide absorption due to changes in leaf cuticle permeability. |
| Relative Humidity | High | Increase | Affects herbicide uptake. |
| Soil Moisture | High / Saturated | Increase | Promotes herbicide efficacy and potential for injury. |
| Soil Moisture | Low (Drought Stress) | Decrease | Can increase leaf cuticle thickness, reducing herbicide absorption. |
| Irradiance | Shading before application | Increase | Plants may be more susceptible after a period of low light. |
Experimental Protocols
Protocol: Whole-Plant Bioassay for Assessing Acifluorfen Injury
This protocol is a generalized framework for evaluating crop injury in a controlled greenhouse or research plot setting.
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Plant Preparation:
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Grow the selected crop species from seed in pots containing a standardized soil or potting mix.
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Maintain plants in a controlled environment (greenhouse) or a uniform area of the research plot.
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Ensure all plants are healthy and at the desired, uniform growth stage for treatment (e.g., V2 stage for soybean).
-
-
Herbicide Treatment:
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Calibrate spray equipment to deliver a precise volume and pressure.
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Prepare acifluorfen solutions at the desired concentrations (rates). Include a non-treated control group and any treatments with adjuvants or safeners.
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Apply the herbicide treatments uniformly to the respective groups of plants.
-
-
Post-Application Care and Data Collection:
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Return plants to their growing environment. Maintain consistent watering and environmental conditions for all treatment groups.
-
Visually assess crop injury at set intervals (e.g., 3, 7, 14, and 21 days after treatment). Use a quantitative rating scale (e.g., 0% = no injury, 100% = plant death).
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Collect quantitative data, which may include:
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Plant height
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Above-ground biomass (fresh or dry weight)
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Chlorophyll content (using a chlorophyll meter)
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Yield data (if grown to maturity)
-
-
-
Data Analysis:
-
Analyze the visual injury ratings and quantitative data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
-
Correlate injury symptoms with herbicide rates, adjuvants, safeners, or environmental conditions.
-
For diagnostic purposes in the field where herbicide injury is suspected:
-
Sample Collection: Collect both soil and plant tissue samples from the affected area and a nearby, unaffected (control) area.
-
Laboratory Analysis: Submit samples to a qualified laboratory for residue analysis using methods like liquid chromatography (HPLC) to confirm the presence and concentration of acifluorfen.
Visualizations
Caption: Acifluorfen's mode of action leading to crop injury.
Caption: Workflow for a crop injury bioassay experiment.
Caption: Key factors influencing acifluorfen-induced crop injury.
References
Factors influencing the efficacy and consistency of acifluorfen-methyl experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficacy and consistency of experiments involving acifluorfen-methyl.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a diphenyl ether herbicide that acts as a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO).[1][2] This inhibition leads to an abnormal accumulation of protoporphyrin IX, a light-sensitive tetrapyrrole.[3][4][5] In the presence of light and oxygen, protoporphyrin IX induces a rapid photooxidative reaction, generating reactive oxygen species (ROS) that cause lipid peroxidation and disrupt cell membranes, leading to cellular leakage and necrosis. This light-dependent mechanism is crucial for its herbicidal activity.
Q2: What are the key environmental factors influencing this compound efficacy?
The efficacy of this compound is significantly influenced by several environmental factors:
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Light: Light is essential for the photooxidative damage caused by the accumulation of protoporphyrin IX. Experiments conducted in the dark will not show the characteristic herbicidal effects.
-
Temperature: Higher temperatures generally enhance the efficacy of acifluorfen. For instance, better control of pitted morningglory and common cocklebur was observed at day/night temperatures of 35°C/26°C compared to 27°C/18°C.
-
Relative Humidity (RH): High relative humidity improves the uptake of acifluorfen, leading to better weed control. Studies have shown greater efficacy on several weed species at 85% RH compared to 50% RH.
Q3: How does the timing of application affect experimental outcomes?
The timing of this compound application is critical for consistent results:
-
Weed Growth Stage: Younger, actively growing weeds are more susceptible. For example, common cocklebur at the one- to two-leaf stage is controlled with a lower concentration of acifluorfen compared to the four-leaf stage.
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Time of Day: Applications made in the dark (e.g., 2100 h) have been shown to be more effective for some species like hemp sesbania and pitted morningglory compared to applications at sun-up or midday.
Q4: Can this compound cause injury to the target crop or cell line?
Yes, this compound can cause injury to crops, often observed as leaf necrosis, bronzing, or stunting. The severity of injury is influenced by the application rate, the growth stage of the crop, and environmental conditions. For instance, higher application rates and earlier growth stages can lead to more significant damage. Environmental stress, such as high rainfall and humidity, can also exacerbate crop injury.
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or inconsistent efficacy | Insufficient Light: this compound requires light for activation. | Ensure experiments are conducted under adequate light conditions. The action spectrum for maximum injury is between 350 to 450 nanometers. |
| Suboptimal Temperature: Low temperatures can reduce herbicide activity. | Conduct experiments within an optimal temperature range. Higher temperatures (e.g., 35°C) have been shown to increase efficacy for some species. | |
| Low Relative Humidity: Poor uptake of the compound due to dry conditions. | Maintain a high relative humidity (e.g., >85%) to enhance foliar uptake. | |
| Incorrect Weed/Cell Stage: Target plants may be too mature and less susceptible. | Apply this compound at an early growth stage (e.g., one- to two-leaf stage for weeds). | |
| Inadequate Spray Coverage: Uneven application of the compound. | Ensure uniform spray coverage. Adjust spray volume and pressure as needed. Recommended spray volumes are typically between 200-400 L/ha. | |
| Absence of Adjuvant: Poor absorption of this compound by the plant. | Add a non-ionic surfactant (typically at 0.25% v/v) to the spray solution to improve uptake. | |
| High variability in results between experimental runs | Fluctuating Environmental Conditions: Inconsistent temperature, light, or humidity. | Standardize and control environmental parameters across all experimental replicates. |
| Inconsistent Application Timing: Variation in the time of day or growth stage at application. | Standardize the application time and the developmental stage of the target plants or cells. | |
| Unexpected crop/cell line injury | High Application Rate: The concentration of this compound is too high. | Reduce the application rate. Conduct a dose-response study to determine the optimal concentration for weed control with minimal crop injury. |
| Stressful Environmental Conditions: High temperatures or humidity can increase crop sensitivity. | Avoid applying this compound when the crop is under stress. Applications at later growth stages may also reduce injury. | |
| Inappropriate Adjuvant Concentration: High surfactant levels can increase crop injury. | Optimize the surfactant concentration. For example, increasing surfactant from 0.5% to 0.75% has been shown to increase soybean injury at higher acifluorfen rates. |
Quantitative Data Summary
Table 1: Environmental Factors Influencing Acifluorfen Efficacy
| Factor | Condition | Effect on Efficacy | Reference(s) |
| Temperature | High (35°C day / 26°C night) vs. Low (27°C day / 18°C night) | Increased control of pitted morningglory and common cocklebur | |
| Relative Humidity | High (85%) vs. Low (50%) | Enhanced control of Sida spinosa, Ipomoea lacunosa, X. strumarium, and Ipomoea hederaceae | |
| Light Spectrum | 350-450 nm | Maximum cellular injury observed |
Table 2: Application Parameters for Optimal Acifluorfen Performance
| Parameter | Recommendation | Effect | Reference(s) |
| Application Rate | Varies by target species and growth stage (e.g., 0.3 kg/ha for 1-2 leaf common cocklebur) | Higher rates needed for older plants | |
| Spray Volume | 200–400 L/ha | Ensures uniform coverage | |
| Adjuvant (Non-ionic surfactant) | 0.25% v/v | Enhances uptake | |
| Application Timing (Time of Day) | Dark (2100 h) vs. Daylight (0600 h or 1200 h) | More effective for hemp sesbania, pitted morningglory, and smooth pigweed |
Experimental Protocols
Protocol 1: Standardized Greenhouse Efficacy Assay
-
Plant Preparation:
-
Grow target weed species (e.g., Amaranthus retroflexus, Ipomoea lacunosa) in pots containing a standardized soil mix.
-
Maintain plants in a controlled environment chamber with a defined photoperiod (e.g., 16:8 h light:dark), temperature (e.g., 28°C day / 22°C night), and relative humidity (e.g., 70%).
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Ensure plants are at the desired growth stage (e.g., 2-4 true leaves) at the time of application.
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a small percentage of DMSO).
-
Prepare serial dilutions to achieve the desired final concentrations for the dose-response curve.
-
In the final spray solution, include a non-ionic surfactant at a concentration of 0.25% (v/v). The final solvent concentration should be low (e.g., <1%) and consistent across all treatments, including the control.
-
-
Application:
-
Use a calibrated laboratory track sprayer to ensure uniform application at a constant volume (e.g., 300 L/ha).
-
Apply the treatments to the foliage of the plants until runoff is minimal.
-
Include a control group sprayed only with the carrier solution (water + surfactant + solvent).
-
-
Post-Application Care and Evaluation:
-
Return the plants to the controlled environment chamber immediately after application.
-
Evaluate plant injury (e.g., on a scale of 0-100%, where 0 is no injury and 100 is plant death) at regular intervals (e.g., 3, 7, and 14 days after treatment).
-
At the end of the experiment, harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and weigh it to determine the effect on biomass reduction.
-
-
Data Analysis:
-
Analyze the visual injury ratings and biomass data using appropriate statistical methods (e.g., ANOVA followed by a means separation test).
-
Calculate the GR50 (the dose required to cause a 50% reduction in growth) from the dose-response curve.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for acifluorfen experiments.
References
- 1. Acifluorfen (Ref: RH 5781) [sitem.herts.ac.uk]
- 2. Acifluorfen 214g/L SL Herbicide | Selective Post-Emergence Weed Control [smagrichem.com]
- 3. Studies on the Mode of Action of this compound in Nonchlorophyllous Soybean Cells : Accumulation of Tetrapyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the mode of action of this compound in nonchlorophyllous soybean cells : accumulation of tetrapyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dacemirror.sci-hub.cat [dacemirror.sci-hub.cat]
Understanding and managing acifluorfen-methyl resistance in target weed species
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for understanding and managing acifluorfen-methyl resistance in target weed species.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound?
This compound is a diphenyl ether herbicide that acts as a protoporphyrinogen oxidase (PPO) inhibitor.[1][2] PPO is a key enzyme in the chlorophyll and heme biosynthesis pathway.[1] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX in the cytoplasm. In the presence of light and oxygen, this compound auto-oxidizes, leading to the formation of singlet oxygen, a highly reactive oxygen species (ROS).[2][3] This ROS causes rapid lipid peroxidation and destruction of cell membranes, resulting in leakage of cellular contents and ultimately, cell death. Symptoms, such as water-soaked lesions followed by necrosis, can appear within hours of application, especially in bright sunlight.
Q2: What are the primary mechanisms of resistance to this compound in weeds?
The most common mechanism of resistance to this compound and other PPO-inhibiting herbicides is a target-site mutation in the nuclear gene encoding the PPO enzyme (often referred to as PPX2). A frequently reported mutation is a codon deletion at position 210 (ΔG210), particularly in Amaranthus species like Palmer amaranth (Amaranthus palmeri). This mutation alters the herbicide's binding site on the PPO enzyme, reducing its inhibitory effect. Other resistance mechanisms, though less common for PPO inhibitors, can include enhanced herbicide metabolism.
Q3: How can I confirm if a weed population is resistant to this compound?
Confirmation of resistance typically involves a multi-step process:
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Whole-Plant Dose-Response Assay: This is the gold standard for confirming resistance. Plants from the suspected resistant population and a known susceptible population are grown under controlled conditions and treated with a range of this compound doses. The dose required to cause 50% growth reduction (GR50) is determined for each population. A significantly higher GR50 value for the suspected resistant population compared to the susceptible population confirms resistance.
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Molecular Testing: If a target-site mutation is suspected, DNA sequencing of the PPO gene can be performed to identify known resistance-conferring mutations, such as the ΔG210 deletion.
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Enzyme Activity Assay: The activity of the PPO enzyme can be measured in the presence and absence of this compound in extracts from both suspected resistant and susceptible plants. Resistant plants may show less inhibition of PPO activity at a given herbicide concentration.
Q4: What are the best management practices to prevent or manage this compound resistance?
Effective management of herbicide resistance relies on integrated weed management (IWM) strategies:
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Herbicide Rotation: Avoid the repeated use of this compound or other Group 14 herbicides in the same field year after year. Rotate with herbicides that have different modes of action.
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Tank-Mixing: Use tank-mixtures of herbicides with different modes of action that are both effective against the target weed species.
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Use of Full Labeled Rates: Applying herbicides at the recommended full rates helps to control susceptible individuals and reduces the selection pressure for resistance.
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Scouting and Early Detection: Regularly monitor fields for weed escapes after herbicide application.
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Cultural Practices: Implement cultural practices such as crop rotation, cover crops, and mechanical weed control to reduce reliance on herbicides.
Troubleshooting Guides
Whole-Plant Dose-Response Assays
| Problem | Possible Cause(s) | Solution(s) |
| High variability in plant growth within and between pots. | Inconsistent seed germination or seedling vigor. Non-uniform soil moisture or nutrient levels. | Use seeds of uniform size and from a similar seed lot. Ensure consistent watering and use a standardized potting mix. |
| No clear dose-response relationship observed. | Herbicide rates are too high or too low. Incorrect timing of herbicide application. | Conduct a preliminary range-finding experiment to determine appropriate dose ranges. Apply the herbicide at the recommended weed growth stage (e.g., 2-4 leaf stage). |
| Susceptible plants show unexpected tolerance. | Herbicide degradation (improper storage). Incorrect spray application (e.g., poor coverage, incorrect nozzle type). Sub-optimal environmental conditions for herbicide activity (e.g., low light, low humidity). | Use a fresh batch of herbicide. Calibrate spray equipment and ensure uniform spray coverage. Conduct experiments under optimal conditions for herbicide efficacy (e.g., adequate light, temperature, and humidity). |
| Resistant plants show high mortality at low doses. | The population may not be truly resistant or may have a low frequency of resistant individuals. Contamination of seeds with susceptible biotypes. | Re-screen the population to select for more resistant individuals. Ensure pure seed lots for both resistant and susceptible populations. |
PPO Enzyme Activity Assays
| Problem | Possible Cause(s) | Solution(s) |
| Low enzyme activity in all samples. | Inefficient protein extraction. Enzyme degradation during extraction. Presence of inhibitors in the extraction buffer. | Optimize the extraction protocol (e.g., grinding method, buffer composition). Keep samples on ice throughout the extraction process. Include polyvinylpyrrolidone (PVP) or polyvinylpolypyrrolidone (PVPP) in the extraction buffer to remove phenolic compounds that can inhibit enzyme activity. |
| High background noise or non-linear reaction rates. | Substrate auto-oxidation. Presence of interfering substances in the crude extract. | Run a control reaction without the enzyme extract to measure the rate of substrate auto-oxidation and subtract it from the sample readings. Partially purify the enzyme extract using methods like ammonium sulfate precipitation. |
| No difference in inhibition between susceptible and resistant samples. | Herbicide concentration is too high, inhibiting both enzyme types. Herbicide concentration is too low to differentiate between the two. The resistance mechanism is not due to an altered target site. | Perform a dose-response curve with a range of herbicide concentrations to determine the I50 (concentration for 50% inhibition). Consider other resistance mechanisms like enhanced metabolism. |
PPO Gene Amplification and Sequencing
| Problem | Possible Cause(s) | Solution(s) |
| No PCR product or a very faint band. | Poor quality or low concentration of template DNA. PCR inhibitors in the DNA extract. Incorrect PCR parameters (annealing temperature, extension time). Primer issues (degradation, incorrect sequence). | Re-extract DNA using a method that minimizes co-extraction of polysaccharides and polyphenols. Use a DNA polymerase tolerant to inhibitors. Optimize the annealing temperature using a gradient PCR. Order new primers and verify their sequence. |
| Multiple PCR bands. | Non-specific primer binding. Contamination with other DNA. | Increase the annealing temperature. Design more specific primers. Use a hot-start Taq polymerase. Ensure a clean working environment to prevent contamination. |
| Poor quality sequencing data (e.g., noisy chromatogram, weak signal). | Insufficient or poor quality PCR product for sequencing. Presence of residual primers and dNTPs in the sequencing reaction. Multiple PCR products being sequenced simultaneously. | Purify the PCR product before sequencing. Optimize the PCR to obtain a single, strong band. If multiple products persist, consider gel extraction of the desired band or cloning the PCR product before sequencing. |
| Ambiguous base calls around the suspected mutation site. | Heterozygous individual (both wild-type and mutant alleles present). Sequencing artifacts. | Sequence multiple clones from the PCR product to separate the alleles. Sequence the reverse strand as well to confirm the mutation. |
Quantitative Data Summary
Table 1: this compound GR50 Values for Susceptible and Resistant Weed Biotypes
| Weed Species | Biotype | GR50 (g ai/ha) | Resistance Index (RI) | Reference |
| Amaranthus palmeri | Susceptible (S) | 85 | - | Fomesafen data, adapted |
| Amaranthus palmeri | Resistant (R) | >1344 | >16 | Fomesafen data, adapted |
| Amaranthus tuberculatus | Susceptible (S) | 3.4 | - | Acifluorfen data |
| Amaranthus tuberculatus | Resistant (R) | 115.6 | 34 | Acifluorfen data |
Note: Data for this compound can be limited. The provided data for A. palmeri is based on fomesafen, another PPO inhibitor, and serves as an illustrative example. The Resistance Index (RI) is calculated as GR50 (Resistant) / GR50 (Susceptible).
Table 2: Enzyme Kinetic Parameters for Wild-Type and Mutant PPO Enzymes
| Enzyme Source | Mutation | Substrate | Km (µM) | Vmax or kcat | Reference |
| Amaranthus tuberculatus | Wild-Type | Protoporphyrinogen IX | Data not found | Data not found | |
| Amaranthus tuberculatus | ΔG210 | Protoporphyrinogen IX | Data not found | Data not found |
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Assay for this compound Resistance
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Seed Germination: Germinate seeds of suspected resistant and known susceptible weed populations in petri dishes on moist filter paper or in trays with potting mix.
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Transplanting: Once seedlings have developed a true leaf, transplant uniform-sized seedlings into individual pots (e.g., 10 cm diameter) filled with a standard potting medium. Grow plants in a greenhouse or growth chamber with controlled temperature, light, and humidity.
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Herbicide Application: When plants reach the 2-4 leaf stage, apply this compound at a range of doses. Include a non-treated control. A typical dose range might be 0, 0.25X, 0.5X, 1X, 2X, 4X, and 8X the recommended field rate. Use a calibrated laboratory sprayer to ensure uniform application.
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Data Collection: At 14-21 days after treatment (DAT), visually assess plant injury on a scale of 0% (no injury) to 100% (plant death). Harvest the above-ground biomass and determine the fresh or dry weight.
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Data Analysis: Calculate the percent growth reduction relative to the untreated control for each dose. Use a non-linear regression model (e.g., log-logistic) to fit the dose-response data and determine the GR50 value for each population. The resistance index (RI) is calculated as the GR50 of the resistant population divided by the GR50 of the susceptible population.
Protocol 2: Spectrophotometric Assay of PPO Enzyme Activity
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Enzyme Extraction: Harvest fresh leaf tissue (approximately 1 g) from both susceptible and resistant plants. Grind the tissue to a fine powder in liquid nitrogen. Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 10% glycerol, 1% PVP, and 5 mM DTT). Centrifuge the homogenate at 4°C and collect the supernatant containing the crude enzyme extract.
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Protein Quantification: Determine the total protein concentration of the crude extract using a standard method (e.g., Bradford assay).
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Enzyme Assay: The assay measures the oxidation of a substrate (e.g., catechol or protoporphyrinogen IX). The reaction mixture should contain the extraction buffer, the substrate, and the enzyme extract. To test for inhibition, pre-incubate the enzyme extract with various concentrations of this compound before adding the substrate.
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Data Measurement: Measure the change in absorbance over time at a specific wavelength (e.g., 420 nm for the product of catechol oxidation) using a spectrophotometer.
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Calculation of Activity: Calculate the enzyme activity as the rate of change in absorbance per minute per milligram of protein. For inhibition studies, calculate the percent inhibition at each herbicide concentration and determine the I50 value.
Protocol 3: Amplification and Sequencing of the PPO Gene
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DNA Extraction: Extract genomic DNA from fresh leaf tissue of suspected resistant and susceptible plants using a commercial kit or a CTAB-based method. Assess the quality and quantity of the extracted DNA using a spectrophotometer and agarose gel electrophoresis.
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PCR Amplification: Amplify the region of the PPO gene known to harbor resistance mutations using specific primers. An example of primers for the PPX2 gene in Amaranthus species are:
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Forward: 5’-GGTACCATGGTAATTCAATCCATTAC-3’
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Reverse: 5’-TCTAGATTATGCGGTCTTCTCATTC-3’ PCR conditions will need to be optimized but a general protocol is: initial denaturation at 95°C for 5 min; 35 cycles of 95°C for 30s, 58-62°C for 30s, and 72°C for 1-2 min; and a final extension at 72°C for 10 min.
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PCR Product Purification: Purify the PCR product to remove unincorporated primers and dNTPs using a commercial kit or enzymatic cleanup.
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Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.
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Sequence Analysis: Align the obtained sequences with a known susceptible PPO gene sequence to identify any mutations, such as the ΔG210 codon deletion.
Visualizations
References
Soil half-life and degradation pathways of acifluorfen-methyl in lab conditions
Technical Support Center: Acifluorfen-Methyl Soil Degradation Studies
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers studying the soil half-life and degradation pathways of this compound under laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: Why is the soil half-life (DT50) I measured for this compound different from the values published in the literature?
A1: The degradation rate of this compound is highly sensitive to the specific experimental conditions. Variations in soil type (including texture, pH, and organic matter content), moisture levels, temperature, and the composition of the soil's microbial community can significantly influence its persistence.[1][2] Published values typically represent a range observed under different conditions, so discrepancies are expected if your experimental parameters differ.
Q2: How can I differentiate between microbial degradation and abiotic degradation (e.g., hydrolysis)?
A2: To distinguish between biotic and abiotic degradation pathways, you should include sterile control samples in your experimental design. This is typically achieved by autoclaving or using gamma irradiation on a subset of your soil samples to eliminate or drastically reduce microbial activity. By comparing the degradation rate in the sterile soil to that in the non-sterile soil, you can quantify the contribution of microbial action.
Q3: What are the primary degradation products of acifluorfen I should be looking for in soil?
A3: Under laboratory conditions, the primary degradation mechanism is microbial action.[3][4] Key metabolites that have been identified in microbial cultures and soil include aminoacifluorfen.[5] Other reported degradation products are 5-([2-chloro-4-(trifluoromethyl)phenyl]oxy)-2-aminobenzamide and 5-([2-chloro-4-(trifluoromethyl)phenyl]oxy)-2-(acetylamino)benzoic acid.
Q4: My analytical results show high variability between replicate samples. What could be the cause?
A4: High variability often stems from a lack of consistency in experimental conditions. Common causes include non-uniform application of the test substance to the soil, fluctuations in incubation temperature, and inconsistent soil moisture content. Ensuring thorough mixing and maintaining precise control over environmental parameters is crucial.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Mass Balance / Poor Recovery (<90%) | 1. Inefficient Extraction: The solvent system may not be effectively desorbing the compound or its metabolites from the soil matrix. 2. Strong Adsorption: Acifluorfen may bind strongly to soils with high clay or organic matter content. 3. Volatilization/Mineralization: Significant loss may occur through conversion to CO₂ or other volatile compounds if not adequately trapped. | 1. Optimize Extraction: Test different solvent polarities and pH values. Perform sequential extractions (e.g., 3x) and combine the extracts. 2. Address Adsorption: For high organic matter soils, consider more rigorous extraction techniques. 3. Improve Trapping: If using ¹⁴C-labeled acifluorfen, ensure your volatile trapping system (e.g., using KOH or NaOH solutions) is efficient and checked regularly. |
| Difficulty Identifying/Quantifying Metabolites | 1. Low Concentration: Metabolites may be present at levels below the detection limit of your analytical instrument. 2. Matrix Interference: Co-elution of metabolites with other organic compounds from the soil extract can mask their signal. | 1. Increase Sensitivity: Use a more sensitive detector (e.g., tandem mass spectrometry, MS/MS). Concentrate the sample extracts before analysis. 2. Clean Up Extracts: Employ a sample cleanup technique such as Solid Phase Extraction (SPE) to remove interfering substances before analytical injection. |
| No Degradation Observed in Non-Sterile Soil | 1. Low Microbial Activity: The soil used may have a very low or inactive microbial population. 2. Inhibitory Conditions: The test concentration of this compound may be toxic to the soil microorganisms, or incubation conditions (pH, moisture) may be unfavorable for their activity. | 1. Verify Soil Viability: Use fresh soil samples that have not been stored for extended periods. Avoid air-drying the soil before the experiment. 2. Check Conditions: Ensure the application rate is environmentally relevant. Verify that soil moisture and temperature are optimal for microbial activity (e.g., 40-60% water holding capacity, 20-25°C). |
Quantitative Data Summary
The half-life of acifluorfen in soil is moderately persistent, with microbial action being the primary driver of its breakdown.
| Parameter | Value | Condition | Reference |
| Half-Life (DT₅₀) | 59 days | Silt Loam Soil | |
| Half-Life (DT₅₀) Range | 14 - 60 days | General Soil (Lab/Field) | |
| Half-Life (DT₅₀) Range | 72 - 150 days | General Soil (Lab/Field) | |
| Primary Degradation Mechanism | Microbial Degradation | Soil | |
| Influencing Factors | Warm and moist conditions accelerate degradation. | Soil |
Experimental Protocols
Protocol: Aerobic Soil Metabolism Study
This protocol outlines a typical laboratory experiment to determine the degradation rate and pathway of this compound in soil under aerobic conditions, often following regulatory guidelines such as those from the EPA.
1. Soil Collection and Preparation:
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Collect a fresh soil sample from a relevant agricultural area, typically from the top 0-20 cm layer.
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Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large organic debris.
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Determine the physicochemical properties of the soil (pH, texture, organic carbon content, etc.).
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Adjust the soil moisture to a specific level (e.g., 40-60% of maximum water holding capacity) and pre-incubate it in the dark at the desired temperature (e.g., 20°C) for several days to allow microbial activity to stabilize.
2. Application of Test Substance:
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Prepare a stock solution of this compound. For pathway analysis, it is highly recommended to use a radiolabeled version (e.g., ¹⁴C-acifluorfen-methyl).
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Apply the solution evenly to the pre-incubated soil samples to achieve the target concentration. Ensure thorough mixing for a homogenous distribution.
3. Incubation:
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Transfer the treated soil samples into incubation vessels. For aerobic studies, these vessels should allow for air exchange.
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A common setup is a flow-through system where a gentle stream of humidified air is passed over the soil. The effluent air is then bubbled through trapping solutions (e.g., ethylene glycol for organic volatiles and NaOH for ¹⁴CO₂) to capture any volatile degradation products.
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Incubate the samples in the dark at a constant temperature (e.g., 20 ± 2°C) for the duration of the study (e.g., up to 120 days).
4. Sampling and Extraction:
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Sacrifice replicate incubation vessels at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
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Extract the soil samples using an appropriate solvent mixture (e.g., acetonitrile/water or methanol/water). Perform the extraction multiple times (e.g., 3x) and combine the supernatants after centrifugation.
5. Analysis:
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Analyze the extracts to quantify the concentration of the parent this compound and its degradation products.
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Quantification: High-Performance Liquid Chromatography (HPLC) with a UV or radio-detector is commonly used.
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Identification: Metabolites can be identified using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Thin-Layer Chromatography (TLC) can also be used for separation and preliminary identification.
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Analyze the volatile trapping solutions to quantify mineralization (¹⁴CO₂) and other volatile residues.
6. Data Analysis:
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Plot the concentration of this compound against time.
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Calculate the degradation kinetics and determine the half-life (DT₅₀) by fitting the data to a suitable model, most commonly a first-order decay model.
Visualizations
Degradation Pathway of Acifluorfen
Caption: Proposed microbial degradation pathway of this compound in soil.
Experimental Workflow for Soil Degradation Study
Caption: Standard workflow for a laboratory soil metabolism study.
References
Optimizing spray droplet size for uniform acifluorfen-methyl foliar application
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing spray droplet size for uniform acifluorfen-methyl foliar application.
Troubleshooting Guide
This guide addresses specific issues that may arise during the application of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Weed Control | Droplet size is too large: Large droplets can bounce or roll off weed surfaces, reducing herbicide contact and absorption. Inadequate Spray Coverage: Insufficient droplet density on the target weed surface. Weed Growth Stage: Weeds may be too large or stressed for effective control. This compound is most effective on small, actively growing weeds.[1] Environmental Conditions: Application during drought, high temperatures (above 28°C), or when weeds are under stress can reduce efficacy.[1][2] Improper Adjuvant Use: Lack of or incorrect use of a non-ionic surfactant can limit herbicide uptake.[2] | Select nozzles and pressure settings that produce a "Fine" to "Medium" spray quality (see Data Presentation section). Increase spray volume (L/ha or GPA) to ensure thorough coverage.[2] Apply when weeds are in the seedling to early vegetative stage. Apply when weeds are actively growing and not under environmental stress. Avoid application in extreme heat. Add a non-ionic surfactant at the recommended rate (e.g., 0.25% v/v) to enhance uptake. |
| Uneven Application/Striping in the Field | Incorrect Boom Height: Boom set too low will result in distinct spray patterns with gaps, while a boom set too high increases the potential for drift and uneven deposition. Clogged or Worn Nozzles: Damaged or blocked nozzles will disrupt the spray pattern and output. Improper Nozzle Spacing or Overlap: Incorrect spacing or overlap of spray patterns leads to under- or over-application in certain areas. | Adjust boom height according to the nozzle manufacturer's recommendation to ensure proper overlap of spray patterns. Regularly inspect and clean all nozzles and filters. Replace any worn or damaged nozzles. Ensure nozzles are spaced correctly on the boom and that the spray pattern overlap is between 30-100% depending on the nozzle type. |
| Crop Injury (Phytotoxicity) | Droplet size is too small (high drift potential): Fine droplets are more susceptible to off-target movement, potentially contacting sensitive crop areas. High Application Rate: Exceeding the recommended dosage for the specific crop and growth stage. Environmental Stress on Crop: Applying to crops under stress from drought, disease, or other factors can increase sensitivity to the herbicide. High Temperatures: Application during high temperatures can increase crop injury. | Use nozzles and pressures that produce a "Medium" to "Coarse" spray quality to minimize drift. Calibrate the sprayer accurately to apply the correct rate. Avoid applying this compound to crops that are under stress. Apply during cooler parts of the day. |
| Spray Drift | Small Droplet Size: Fine droplets are highly susceptible to wind and can be carried off-target. High Wind Speeds: Spraying in windy conditions significantly increases drift. High Boom Height: The higher the boom, the more time droplets have to be influenced by wind. | Select nozzles and pressure settings that produce a coarser droplet spectrum. Do not spray when wind speeds are high; check the product label for specific wind speed restrictions. Keep the spray boom as low as possible while maintaining a uniform spray pattern. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal droplet size for this compound application?
A1: The optimal droplet size for this compound can vary depending on the target weed species and environmental conditions. Research on Palmer amaranth has shown that optimal control can be achieved with droplet sizes ranging from 150 µm ("Fine") to 370 µm ("Coarse"). Smaller droplets generally provide better coverage, which is important for a contact herbicide like this compound. However, very fine droplets are more prone to drift. A "Medium" droplet size (around 250-350 microns) is often a good starting point to balance efficacy and drift potential.
Q2: How does this compound work?
A2: this compound is a protoporphyrinogen oxidase (PPO) inhibitor. It is absorbed by the foliage and, in the presence of light, causes a rapid buildup of protoporphyrin IX. This molecule is a potent photosensitizer that leads to the formation of reactive oxygen species, which destroy cell membranes, resulting in necrosis and death of the plant tissue.
Q3: What are the signs of this compound phytotoxicity on crops?
A3: Symptoms of phytotoxicity on susceptible crops may include leaf speckling, necrosis (tissue death), and stunting. These symptoms are typically most severe on the leaves that were directly contacted by the spray.
Q4: Can I tank-mix this compound with other pesticides?
A4: this compound can often be tank-mixed with other herbicides to broaden the spectrum of weed control. However, it is crucial to always perform a jar test to ensure physical compatibility before mixing in the spray tank. Also, consult the product labels of all pesticides to be mixed for any restrictions or specific mixing instructions.
Q5: How can I assess the uniformity of my spray application?
A5: Water-sensitive paper is a simple and effective tool for visually assessing spray coverage and droplet distribution. Place the papers at various locations within the target area (e.g., on the ground, attached to weed leaves) prior to spraying. After spraying, the paper will show the droplet pattern, allowing you to check for uniformity and adequate coverage.
Data Presentation
Table 1: Influence of Droplet Size on Acifluorfen Efficacy for Palmer Amaranth Control
| Droplet Size (µm) | ASABE Spray Quality | Palmer Amaranth Control (%) - Location A | Palmer Amaranth Control (%) - Location B | Palmer Amaranth Control (%) - Location C |
| 150 | Fine | 92 | 88 | 85 |
| 250 | Medium | 89 | 93 | 89 |
| 310 | Medium | 87 | 90 | 91 |
| 370 | Coarse | 85 | 86 | 94 |
| 680 | Very Coarse | 78 | 80 | 88 |
Data synthesized from published research. Actual performance may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Determining Spray Droplet Size Spectrum using Laser Diffraction
Objective: To quantitatively measure the droplet size distribution of an this compound spray solution using a laser diffraction instrument.
Materials:
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Laser diffraction instrument (e.g., Malvern Spraytec)
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Wind tunnel
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Spray nozzle to be tested
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Pressurized spray system with pressure gauge
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This compound solution prepared at the desired concentration, including any adjuvants
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Personal Protective Equipment (PPE) as required
Methodology:
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System Setup:
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Position the laser diffraction instrument's transmitter and receiver units on opposite sides of the wind tunnel, ensuring the laser beam passes through the measurement zone.
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Mount the spray nozzle on a traverse system within the wind tunnel at the specified distance from the laser beam (e.g., 30-50 cm).
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Instrument Calibration and Background Measurement:
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Perform the instrument's alignment and calibration procedures as per the manufacturer's instructions.
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Conduct a background measurement with the wind tunnel on to account for any airborne particulates.
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Spray Measurement:
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Set the wind tunnel to the desired air speed to simulate field conditions.
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Pressurize the spray system to the target pressure.
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Initiate the spray and simultaneously begin data acquisition with the laser diffraction software.
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If using a traverse system, move the nozzle across the laser beam to capture the entire spray plume.
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Data Analysis:
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The software will generate a droplet size distribution, typically reported as Dv10, Dv50 (Volume Median Diameter), and Dv90, as well as the percentage of the spray volume comprised of droplets less than a certain size (e.g., <100 µm).
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Repeat the measurement multiple times to ensure reproducibility.
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Protocol 2: Assessing Foliar Spray Coverage with Water-Sensitive Paper
Objective: To qualitatively and semi-quantitatively evaluate the uniformity and density of spray droplet deposition on a target surface.
Materials:
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Water-sensitive paper (WSP) cards
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Gloves
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Paper clips or staples for attaching cards to foliage
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Scanner or high-resolution camera
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Image analysis software (e.g., ImageJ)
Methodology:
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Placement of WSP:
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Wearing gloves to avoid marking the paper, place WSP cards in the target area immediately before spraying.
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Position cards at different heights and orientations within the plant canopy and on the ground to get a comprehensive assessment of coverage.
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Spray Application:
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Perform the spray application as planned, ensuring the sprayer passes over the WSP cards.
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Collection and Drying:
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Allow the cards to dry completely before collecting them to prevent smudging.
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Carefully collect the cards and store them in a dry, protected container.
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Visual Assessment:
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Visually inspect the cards for the uniformity of the droplet pattern. Look for areas with too few droplets (poor coverage) or areas where droplets have coalesced (over-application).
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Quantitative Analysis (Optional):
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Scan or photograph the WSP cards at a high resolution.
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Use image analysis software to calculate the percentage of the card area covered by droplets and the number of droplets per unit area (e.g., droplets/cm²).
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Mandatory Visualization
Caption: this compound mode of action signaling pathway.
Caption: Troubleshooting workflow for poor this compound efficacy.
References
Troubleshooting unexpected necrosis in non-target beet leaves after acifluorfen-methyl exposure
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding unexpected necrosis in non-target beet leaves following exposure to the herbicide acifluorfen-methyl.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a protoporphyrinogen oxidase (PPO) inhibitor. This enzyme is crucial for the chlorophyll and heme biosynthesis pathways. Inhibition of PPO leads to the accumulation of protoporphyrin IX, a potent photosensitizer. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species (ROS), which cause rapid lipid peroxidation of cell membranes, leading to cellular leakage, loss of chlorophyll, and ultimately, necrosis (tissue death).
Q2: Why am I seeing necrosis in my non-target beet plants?
A2: Beet plants, while not the primary target for this compound, can still be susceptible to its phytotoxic effects. Necrosis in non-target beet leaves is a known consequence of this compound exposure, especially at higher concentrations or under specific environmental conditions that enhance herbicide uptake and activity.[1][2]
Q3: What are the typical symptoms of this compound injury in beets?
A3: Common symptoms include leaf necrosis (browning and tissue death), bronzing, and stunting of the plant.[2] The severity of these symptoms can vary based on several factors.
Q4: How quickly do symptoms of necrosis appear after exposure?
A4: Necrotic symptoms can appear relatively quickly, often within a few days of application, as the mode of action is light-dependent and rapid.
Troubleshooting Guide
Issue: The observed necrosis in my beet leaves is more severe than expected.
Question: What factors could be contributing to the increased severity of necrosis?
Answer: Several factors can exacerbate the phytotoxic effects of this compound on beet leaves:
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Application Rate: Higher application rates of this compound will lead to more significant leaf necrosis.[1]
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Plant Growth Stage: Younger beet plants, particularly at the 6- to 8-leaf stage, are more susceptible to injury compared to more mature plants (10- to 12-leaf stage).[1]
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Environmental Conditions:
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High Humidity: High relative humidity can enhance the uptake of the herbicide, leading to greater injury.
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Rainfall: Rainfall shortly after application can increase herbicide availability and uptake, potentially increasing phytotoxicity.
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Light Intensity: As the herbicidal action is light-dependent, high light intensity can accelerate the development of necrotic symptoms.
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Adjuvants: The use of certain adjuvants in the spray solution can increase the penetration of this compound into the leaf tissue, thereby increasing its phytotoxic effects.
Issue: I am observing variability in necrosis across my experimental replicates.
Question: What could be causing inconsistent results between my beet plant replicates?
Answer: Inconsistent necrosis can stem from a few sources:
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Uneven Application: Ensure your spray application is uniform across all replicates. Variations in spray volume or coverage can lead to differing levels of exposure.
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Micro-environmental Differences: Slight variations in light exposure, humidity, or soil moisture between plant locations can influence the degree of herbicide injury.
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Plant Health: Pre-existing stress on some plants can make them more susceptible to herbicide damage. Ensure all experimental plants are healthy and at a similar growth stage before treatment.
Data Presentation
Table 1: Effect of this compound Application Rate and Timing on Red Beet Leaf Necrosis (2021 Field Trial)
| Application Rate (kg·ha⁻¹ a.i.) | Application Timing (Leaf Stage) | Leaf Necrosis at 1 Week After Treatment (%) | Leaf Necrosis at 3 Weeks After Treatment (%) | Leaf Necrosis at Harvest (%) |
| 0.07 | 6- to 8-leaf | 26 | 23 | 8 |
| 0.14 | 6- to 8-leaf | 35 | 29 | 9 |
| 0.28 | 6- to 8-leaf | 46 | 31 | 12 |
| 0.07 | 10- to 12-leaf | Not specified | Not specified | Not specified |
| 0.14 | 10- to 12-leaf | Not specified | Not specified | Not specified |
| 0.28 | 10- to 12-leaf | Not specified | Not specified | Not specified |
Data extracted from a study conducted in a year with environmental conditions (higher rainfall and humidity) that promoted herbicide injury.
Experimental Protocols
Chlorophyll Fluorescence Measurement
This protocol assesses the impact of this compound on the photosynthetic efficiency of beet leaves, which can be an early indicator of stress before visible necrosis appears.
Materials:
-
Portable chlorophyll fluorometer (e.g., Handy-PEA)
-
Leaf clips
-
Beet plants treated with this compound and control plants
Methodology:
-
Dark Adaptation: Attach leaf clips to the adaxial surface of a fully developed beet leaf. The portion of the leaf to be measured must be dark-adapted for a minimum of 30 minutes. This ensures that all reaction centers of photosystem II (PSII) are open.
-
Measurement: Place the fluorometer probe over the leaf clip. A saturating pulse of light is applied to the leaf surface.
-
Data Acquisition: The fluorometer will record the polyphasic fluorescence transient (OJIP curve).
-
Parameter Calculation: From the OJIP curve, several parameters can be calculated, with the most common being Fv/Fm, the maximum quantum yield of PSII. A decrease in the Fv/Fm ratio indicates stress on the photosynthetic apparatus.
-
Timing: Measurements should be taken at various time points post-application (e.g., 12, 24, 48, and 72 hours) to monitor the progression of photosynthetic inhibition.
Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS)
This assay quantifies the extent of cell membrane damage by measuring malondialdehyde (MDA), a byproduct of lipid peroxidation.
Materials:
-
Beet leaf tissue (treated and control)
-
0.1% (w/v) Trichloroacetic acid (TCA)
-
20% (w/v) TCA containing 0.5% (w/v) Thiobarbituric acid (TBA)
-
Spectrophotometer
-
Mortar and pestle
-
Centrifuge
-
Water bath
Methodology:
-
Tissue Homogenization: Homogenize a known weight of fresh leaf tissue (e.g., 0.1 g) in 0.5 mL of 0.1% TCA on ice.
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Reaction Mixture: To 0.5 mL of the supernatant, add 1.5 mL of 0.5% TBA in 20% TCA.
-
Incubation: Incubate the mixture in a water bath at 95°C for 25 minutes.
-
Stop Reaction: Stop the reaction by placing the tubes on ice.
-
Centrifugation (optional): If the solution is not clear, centrifuge at 15,000 x g for 5 minutes.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm and 600 nm. The absorbance at 600 nm is subtracted from the 532 nm reading to correct for non-specific turbidity.
-
Calculation: The concentration of MDA is calculated using the Beer-Lambert equation with an extinction coefficient of 155 mM⁻¹cm⁻¹.
Visualizations
Caption: Signaling pathway of this compound induced necrosis.
Caption: Experimental workflow for troubleshooting unexpected necrosis.
References
Technical Support Center: Acifluorfen-Methyl Solubility for High-Throughput Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acifluorfen-methyl, particularly in the context of high-throughput screening (HTS) assays. Our goal is to help you overcome challenges related to the solubility of this compound to ensure reliable and reproducible experimental results.
Troubleshooting Guides
Issue 1: this compound Precipitates Upon Dilution into Aqueous Assay Buffer
Possible Cause: this compound has low aqueous solubility. When a concentrated stock solution (typically in DMSO) is diluted into an aqueous buffer, the rapid change in solvent polarity can cause the compound to "crash out" of solution.
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally below 1%. Higher concentrations can be toxic to cells and may alter enzyme activity.
-
Modify Assay Buffer:
-
Add Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 (typically at concentrations of 0.01% to 0.1%) can help maintain the solubility of hydrophobic compounds by forming micelles.
-
Adjust pH: The solubility of this compound may be pH-dependent. If your assay allows, test a range of pH values to identify the optimal condition for solubility.
-
-
Lower the Stock Solution Concentration: If precipitation persists, try lowering the concentration of your this compound stock solution in DMSO.
-
Use a Co-solvent System: In some instances, a combination of solvents can be more effective at maintaining solubility than a single solvent. Consider using a mixture of DMSO with other water-miscible organic solvents like ethanol or polyethylene glycol (PEG). However, always validate the compatibility of any co-solvent with your specific assay.
-
Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. This gradual change in solvent polarity can sometimes prevent precipitation.
Issue 2: Inconsistent or Non-Reproducible Results in HTS Assays
Possible Cause: This can be a downstream effect of poor solubility. Even if visible precipitation is not observed, microscopic precipitates or aggregation of this compound can lead to variable compound concentrations in the assay wells, resulting in inconsistent data.
Troubleshooting Steps:
-
Determine the Kinetic Solubility: Before running a full screen, determine the kinetic solubility of this compound in your specific assay buffer. This will establish the maximum concentration at which the compound remains in solution under your experimental conditions. A detailed protocol is provided in the "Experimental Protocols" section.
-
Pre-incubation and Mixing: Ensure that after adding this compound to the assay plate, it is thoroughly mixed and allowed to incubate for a sufficient period to reach equilibrium before initiating the assay.
-
Control for Compound Aggregation: Include control wells with a known aggregator compound to assess the propensity of your assay to generate false positives due to aggregation.
-
Visual Inspection: Before reading the plates, visually inspect them for any signs of precipitation or turbidity. Centrifuging the plates at a low speed before reading may help to pellet any precipitates.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of this compound for HTS applications. It is highly effective at dissolving a wide range of organic compounds and is miscible with water.
Q2: At what concentration should I prepare my this compound stock solution in DMSO?
A2: A common starting point for HTS is a 10 mM stock solution in 100% DMSO. However, if you encounter precipitation upon dilution, you may need to lower this concentration.
Q3: How should I store my this compound stock solution?
A3: Aliquot your stock solution into smaller, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. DMSO is hygroscopic, so it's important to protect your stock solutions from moisture.
Q4: Can I use sonication to dissolve this compound?
A4: Yes, gentle sonication in a water bath can be used to aid in the dissolution of this compound in DMSO. However, avoid excessive heating, which could degrade the compound.
Q5: My HTS assay for protoporphyrinogen oxidase (PPO) inhibition is showing high background fluorescence. What could be the cause?
A5: High background fluorescence in a PPO inhibition assay can be due to several factors:
-
Autofluorescence of this compound: Test the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay.
-
Contamination of Reagents: Ensure that your assay buffer and other reagents are free from fluorescent contaminants.
-
Light-Induced Degradation: Protect your assay plates from light as much as possible, as the product of the PPO reaction, protoporphyrin IX, is light-sensitive.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility |
| Water | 20 | 120 mg/L[1] |
| Acetone | 25 | > 600 g/kg[1] |
| Ethanol | 25 | > 500 g/kg[1] |
| Dichloromethane | 25 | ~ 50 g/kg[1] |
| Kerosene | 25 | < 10 g/kg[1] |
| DMSO | Not Specified | Soluble |
| Methanol | Not Specified | Soluble |
Note: "Soluble" indicates that the compound is known to dissolve in the solvent, but specific quantitative data was not available in the searched literature.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: 375.68 g/mol ).
-
Weigh the calculated amount of this compound into a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.
-
If necessary, sonicate the tube in a water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assay in 96-Well Plate Format
Materials:
-
10 mM this compound stock solution in DMSO
-
Assay buffer
-
96-well clear-bottom plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare a serial dilution of the 10 mM this compound stock solution in DMSO.
-
In a 96-well plate, add the appropriate volume of assay buffer to each well.
-
Using a multichannel pipette, add a small, equal volume of each concentration of the this compound DMSO stock to the wells containing the assay buffer. The final DMSO concentration should be consistent across all wells and match the concentration that will be used in the HTS assay (typically ≤ 1%).
-
Include control wells containing only the assay buffer and the same final concentration of DMSO (no compound).
-
Seal the plate and incubate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.
-
Measure the absorbance at a wavelength where this compound does not absorb (e.g., 620 nm) or use a nephelometer to measure light scattering.
-
The highest concentration that does not show a significant increase in absorbance or light scattering compared to the DMSO-only control is considered the kinetic solubility of this compound in that buffer.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for solution preparation.
Caption: Decision tree for troubleshooting precipitation.
References
Adjusting acifluorfen-methyl concentration for different plant growth stages in experiments
Welcome to the Technical Support Center for acifluorfen-methyl experimentation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on adjusting this compound concentrations for different plant growth stages and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: At what growth stage are plants most sensitive to this compound?
A1: Generally, younger plants and rapidly growing tissues are more susceptible to this compound. Seedlings and plants in the early vegetative stages (e.g., cotyledon to 2-4 true leaf stage) exhibit higher sensitivity. This is due to their thinner cuticles, which allows for more rapid herbicide uptake, and their active metabolic state, which is closely tied to the herbicide's mode of action.
Q2: I am observing inconsistent phytotoxicity symptoms in my experiments. What could be the cause?
A2: Inconsistent results with this compound can stem from several factors:
-
Environmental Conditions: The efficacy of this compound is highly dependent on light, temperature, and humidity. Variations in these conditions between experiments can lead to different levels of phytotoxicity.
-
Plant Health: Stressed plants (e.g., due to drought, nutrient deficiency, or pests) may react differently to the herbicide.
-
Application Technique: Uneven spray application can result in variable exposure and, consequently, inconsistent symptoms.
-
Solution Preparation: Improperly prepared or stored stock solutions can lead to inaccurate concentrations.
Q3: How should I prepare my this compound stock solution?
A3: this compound is typically dissolved in an organic solvent like acetonitrile or toluene to create a concentrated stock solution (e.g., 100 µg/mL).[1] This stock solution can then be serially diluted to the desired working concentrations. For in vitro experiments, it is crucial to ensure the final concentration of the organic solvent in the growth medium is low (typically <0.1%) to avoid solvent-induced artifacts. Store stock solutions in a refrigerator (0-7 °C) or freezer to prevent degradation.[1]
Q4: Can I use this compound for in vitro plant cell or tissue culture experiments?
A4: Yes, this compound can be used in in vitro systems. However, it's important to establish a dose-response curve for your specific cell line or tissue type, as sensitivity can vary significantly. Start with a low concentration range and carefully monitor for signs of phytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low phytotoxicity observed at expected concentrations. | 1. Plant Growth Stage: Plants may be too mature and less susceptible. 2. Low Light Conditions: Insufficient light will prevent the photooxidative damage that is central to this compound's mode of action. 3. Degraded Herbicide Solution: Improper storage or age of the stock solution may have reduced its efficacy. | 1. Conduct experiments on younger plants or seedlings. 2. Ensure adequate and consistent light intensity during and after treatment. 3. Prepare a fresh stock solution from a reliable source. |
| High variability in results between replicates. | 1. Uneven Application: Inconsistent spray coverage leads to different doses per plant. 2. Genetic Variation in Plants: If using a non-inbred line, genetic differences can lead to varied responses. 3. Micro-environmental Differences: Variations in soil moisture, light, or temperature within the experimental setup. | 1. Use a calibrated sprayer to ensure uniform application. For small-scale experiments, consider applying the solution directly to the leaves with a pipette. 2. Use a genetically uniform plant line if possible. 3. Randomize the placement of replicates to minimize the effects of micro-environmental gradients. |
| Unexpected phytotoxicity in control group. | 1. Contamination: Cross-contamination from treated plants or equipment. 2. Solvent Toxicity: The solvent used to dissolve this compound may be causing phytotoxicity at the concentration present in the final application. | 1. Ensure thorough cleaning of all equipment between treatments. Maintain physical separation between control and treated groups. 2. Run a solvent-only control to determine if the solvent itself is causing any adverse effects. |
Data on this compound Concentrations for Different Plant Growth Stages
The following tables provide a summary of suggested starting concentrations for this compound experiments on different plant species and growth stages. It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
Table 1: Suggested this compound Concentrations for Soybean (Glycine max)
| Growth Stage | Application Method | Suggested Concentration Range (µM) | Expected Phytotoxicity Symptoms |
| Seedling (V1-V3) | Foliar Spray | 1 - 10 | Chlorosis, necrosis, stunting |
| Early Vegetative (V4-V6) | Foliar Spray | 5 - 25 | Leaf burning, reduced growth |
| Cell Suspension Culture | In-medium | 0.1 - 5 | Reduced cell viability, browning |
Table 2: Suggested this compound Concentrations for Arabidopsis thaliana
| Growth Stage | Application Method | Suggested Concentration Range (µM) | Expected Phytotoxicity Symptoms |
| Seedling (7-10 days old) | In-agar | 0.1 - 2 | Root growth inhibition, cotyledon bleaching |
| Rosette Stage (3-4 weeks) | Foliar Spray | 2 - 15 | Leaf bleaching, growth inhibition |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolving: In a chemical fume hood, dissolve the powder in a suitable organic solvent (e.g., acetonitrile) in a volumetric flask.[1]
-
Dilution: Bring the solution to the final volume with the solvent and mix thoroughly.
-
Storage: Store the stock solution in a tightly sealed, amber glass bottle at 4°C for short-term storage or -20°C for long-term storage.
Protocol 2: Assessment of Phytotoxicity Using Chlorophyll Fluorescence
Chlorophyll fluorescence is a non-invasive method to quantify plant stress and can be used to assess the phytotoxic effects of this compound.
-
Dark Adaptation: Dark-adapt the plant leaves for at least 20 minutes before taking measurements.[2]
-
Measurement: Use a portable chlorophyll fluorometer to measure the maximum quantum yield of photosystem II (Fv/Fm).
-
Data Collection: Take measurements at different time points after this compound application (e.g., 24, 48, and 72 hours).
-
Analysis: A decrease in the Fv/Fm ratio indicates stress on the photosynthetic apparatus and can be correlated with the degree of phytotoxicity.
Visualizations
Caption: Mode of action of this compound.
Caption: General experimental workflow.
References
Validation & Comparative
Comparative Efficacy of Acifluorfen-Methyl vs. Fomesafen on Soybean Flowers and pods: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent protoporphyrinogen oxidase (PPO) inhibiting herbicides, acifluorfen-methyl and fomesafen, on the reproductive development of soybeans (Glycine max). The focus is on their impact on flower and pod integrity, supported by experimental data.
Executive Summary
This compound and fomesafen are widely used for post-emergence broadleaf weed control in soybeans. While effective, concerns often arise regarding their potential impact on sensitive reproductive tissues, which could lead to flower abortion, reduced pod set, and ultimately, yield loss. This guide synthesizes available research to provide a comparative analysis of these two herbicides.
A key field study conducted over three years by Beam et al. (2018) provides the most direct comparative data. The study concluded that when applied at labeled rates during various reproductive stages (R1, R3, and R5), neither acifluorfen nor fomesafen had a statistically significant negative impact on soybean flower numbers, pod development, or overall yield compared to untreated controls[1][2]. While transient foliar injury is a known effect of PPO inhibitors, soybeans generally exhibit a strong ability to recover from this stress without compromising their reproductive output[1][3][4].
Quantitative Data Comparison
The following tables summarize the key quantitative findings from the pivotal study by Beam et al. (2018), which investigated the effects of acifluorfen and fomesafen on soybean reproductive organs at different growth stages.
Table 1: Effect of Acifluorfen and Fomesafen on Soybean Flower and Pod Counts 1 Week After Treatment (WAT)
| Herbicide | Application Stage | Mean Change in Flower/Pod Count per Plant |
| Untreated Control | R1 (Beginning Flower) | +17.1 |
| R3 (Beginning Pod) | +5.8 | |
| R5 (Beginning Seed) | +2.2 | |
| This compound | R1 | +15.9 |
| R3 | +5.5 | |
| R5 | +1.9 | |
| Fomesafen | R1 | +16.5 |
| R3 | +6.1 | |
| R5 | +2.4 |
Source: Adapted from Beam et al. (2018). The data represents the change in the number of flowers or pods from the time of application to one week after. A positive value indicates an increase in flowers/pods. There were no statistically significant differences between the herbicide treatments and the untreated control.
Table 2: Soybean Visual Injury (%) 1 WAT with Acifluorfen and Fomesafen
| Herbicide | Application Stage | 2015 | 2017 |
| This compound | R1 | <6.3 | 30 |
| R3 | <6.3 | 14 | |
| R5 | <6.3 | 13 | |
| Fomesafen | R1 | <6.3 | 10 |
| R3 | <6.3 | <5 | |
| R5 | <6.3 | <5 |
Source: Adapted from Beam et al. (2018). Injury was visually assessed on a scale of 0% (no injury) to 100% (plant death). Injury levels varied between years, potentially due to environmental conditions.
Table 3: Effect of Acifluorfen and Fomesafen on Soybean Yield
| Herbicide | Application Stage | Yield ( kg/ha ) |
| Untreated Control | - | 1700 |
| This compound | R1 | 1750 |
| R3 | 1890 | |
| R5 | 1820 | |
| Fomesafen | R1 | 1820 |
| R3 | 1790 | |
| R5 | 1600 |
Source: Adapted from Beam et al. (2018). Data is combined across all three years of the study. There were no statistically significant differences in yield between any of the herbicide treatments and the untreated control.
Experimental Protocols
The primary source of the quantitative data presented is the field study conducted by Beam et al. (2018). The detailed methodology is crucial for understanding the context of the results.
Experimental Design and Treatments from Beam et al. (2018)
-
Study Duration: 3 years (2015-2017).
-
Locations: Warsaw, VA and Blacksburg, VA.
-
Experimental Design: Randomized complete block with a 3x3 factorial arrangement and four replications.
-
Plot Size: 3 by 7.6 meters, with four rows on 76-cm centers.
-
Soybean Cultivar: A 4.8 maturity group soybean variety was used.
-
Herbicide Treatments:
-
This compound at 420 g ai ha⁻¹
-
Fomesafen at 395 g ai ha⁻¹
-
Lactofen at 219 g ai ha⁻¹ (data not included in this guide for direct comparison)
-
-
Application Timings:
-
R1: Beginning of flowering
-
R3: Beginning of pod development
-
R5: Beginning of seed development
-
-
Data Collection:
-
Flower and Pod Counts: Eight plants per plot were randomly selected and marked. The number of flowers and developing pods were counted at the time of herbicide application and again one week after treatment.
-
Visual Injury: Soybean injury was rated visually one week after treatment on a scale from 0% (no injury) to 100% (plant death).
-
Yield: The center two rows of each plot were harvested, and yields were adjusted to 13% moisture.
-
Signaling Pathways and Mode of Action
This compound and fomesafen are both protoporphyrinogen oxidase (PPO) inhibitors. Their primary mode of action is the disruption of chlorophyll and heme biosynthesis. This inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation of cell membranes, leading to cell leakage and death, which manifests as the characteristic foliar injury (necrosis and bronzing) observed after application.
While direct research on the specific signaling pathways in soybean flowers and pods affected by these herbicides is limited, the known mode of action suggests a cascade of stress responses. The initial herbicide-induced oxidative stress can trigger secondary signaling pathways involving plant hormones that are known to regulate reproductive development, such as abscisic acid (ABA), which is often associated with stress responses and can influence pod set.
Below are diagrams illustrating the general mode of action of PPO inhibitors and a putative signaling pathway in soybean reproductive tissues.
Caption: Mode of action of PPO-inhibiting herbicides.
Caption: Putative signaling cascade in soybean reproductive tissues.
Conclusion
Based on the available experimental data, both this compound and fomesafen, when applied at labeled rates during the reproductive stages of soybean, do not appear to negatively impact flower and pod numbers or final grain yield. While these herbicides can cause transient foliar injury, soybean plants demonstrate a significant capacity to tolerate this stress and proceed with normal reproductive development. Fomesafen generally appears to cause less visual injury to soybeans compared to acifluorfen, particularly at later reproductive stages. However, this difference in transient phytotoxicity did not translate to a difference in yield in the key comparative study. Further research with a wider range of soybean cultivars and environmental conditions would be beneficial to create a more comprehensive understanding of the comparative efficacy of these herbicides on soybean reproductive physiology.
References
- 1. researchgate.net [researchgate.net]
- 2. Soybean Flower and Pod Response to Fomesafen, Acifluorfen, and Lactofen | Weed Technology | Cambridge Core [cambridge.org]
- 3. Crop Protection Network [cropprotectionnetwork.org]
- 4. PPO-Inhibiting Herbicide Injury on Soybean | NC State Extension Publications [content.ces.ncsu.edu]
Differentiating the Mode of Action: A Comparative Analysis of Acifluorfen-Methyl and Lactofen
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Acifluorfen-methyl and lactofen are prominent members of the diphenyl ether class of herbicides, widely utilized for the post-emergence control of broadleaf weeds in various agricultural systems. Both compounds share a primary mode of action, the inhibition of the enzyme protoporphyrinogen oxidase (PPO). This inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer, which, in the presence of light and oxygen, causes rapid cell membrane disruption and subsequent plant death. Despite this common mechanism, nuanced differences in their chemical structure, metabolic fate, and biological efficacy exist. This guide provides an objective comparison of this compound and lactofen, supported by experimental data, to elucidate their distinct characteristics.
Chemical and Physical Properties
A key differentiator between the two herbicides lies in their chemical structure. Lactofen is a complex ester of acifluorfen[1]. This structural variation influences their physical and chemical properties, which can, in turn, affect their uptake, translocation, and metabolism within the plant.
| Property | This compound | Lactofen |
| Chemical Structure | Methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate | (±)-2-ethoxy-1-methyl-2-oxoethyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate |
| Molecular Formula | C₁₆H₁₀ClF₃NO₅ | C₁₉H₁₅ClF₃NO₇ |
| Molecular Weight | 389.7 g/mol | 461.8 g/mol |
| Primary Metabolite | Acifluorfen | Acifluorfen |
Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
Both this compound and lactofen exert their herbicidal effects by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway.
References
Comparative Analysis of Acifluorfen (Acid) and Acifluorfen-Methyl (Ester) in Biological Systems
This guide provides an objective comparison of the biological activities of acifluorfen and its methyl ester, acifluorfen-methyl. It is designed for researchers, scientists, and professionals in the fields of agriculture and drug development, offering insights into their mechanisms of action, efficacy, and the experimental methodologies used for their evaluation.
Overview and Mechanism of Action
Acifluorfen is a selective, post-emergence herbicide belonging to the diphenyl ether class. It is effective against a wide range of broadleaf weeds in crops such as soybeans, peanuts, and rice.[1][2] The active form of the herbicide is the carboxylic acid, acifluorfen. This compound is the methyl ester of acifluorfen and functions as a pro-herbicide. This ester form is thought to enhance uptake through the waxy cuticle of plant leaves. Once absorbed, it is rapidly hydrolyzed by plant esterases into the biologically active acifluorfen acid.
The primary mode of action for acifluorfen is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[1][2] This enzyme is crucial in the chlorophyll and heme biosynthesis pathway. By blocking PPO, acifluorfen causes the accumulation of protoporphyrin IX, a potent photosensitizer.[1] In the presence of light and oxygen, this accumulation leads to the rapid generation of reactive oxygen species (ROS), which cause lipid peroxidation and the destruction of cell membranes, ultimately leading to plant death.
Metabolic Activation and Signaling Pathway
The conversion of the inactive this compound to the active acifluorfen is a critical step for its herbicidal activity. The following diagram illustrates this bioactivation process and the subsequent steps leading to phytotoxicity.
Caption: Bioactivation of this compound and its herbicidal action.
Quantitative Comparison of Herbicidal Activity
While this compound is converted to acifluorfen to exert its effect, differences in uptake and metabolism can lead to variations in their whole-plant efficacy. The following table provides representative quantitative data on the herbicidal activity of both compounds against common weed species.
| Compound | Target Weed Species | Assay Type | EC₅₀ / IC₅₀ (µM) | Reference |
| Acifluorfen | Echinochloa crusgalli (Barnyardgrass) - Root | Whole Plant | 2.03 | |
| Echinochloa crusgalli (Barnyardgrass) - Stem | Whole Plant | 0.93 | ||
| Digitaria sanguinalis (Large Crabgrass) - Root | Whole Plant | 1.49 | ||
| Digitaria sanguinalis (Large Crabgrass) - Stem | Whole Plant | 0.52 | ||
| This compound | Cucumis sativus (Cucumber) | Chloroplasts | ~10 (98% inhibition of Mg-protoporphyrin IX formation) | |
| Mammalian PPO | In vitro enzyme assay | Ki values vary by species |
Note: The data for acifluorfen is from a study on its analogues, where it was used as a reference. The data for this compound is from studies focused on its mechanism, and direct EC₅₀ values for whole plants were not provided in the searched articles. The comparison suggests that acifluorfen is highly active at low micromolar concentrations.
Experimental Protocols
The evaluation of acifluorfen and this compound involves both in vitro and in vivo assays to determine their inhibitory potential and overall herbicidal efficacy.
In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This protocol assesses the direct inhibitory effect of the compounds on the PPO enzyme.
-
Enzyme Extraction: PPO is extracted from etiolated plant tissues (e.g., corn seedlings) by homogenization in a buffer solution, followed by centrifugation to isolate the mitochondrial or plastid fractions containing the enzyme.
-
Substrate Preparation: Protoporphyrinogen IX is prepared by reducing protoporphyrin IX with sodium amalgam.
-
Inhibition Assay:
-
The reaction mixture contains the enzyme extract, a buffer, and a detergent (e.g., Tween 80).
-
Varying concentrations of acifluorfen or this compound (dissolved in a suitable solvent like DMSO) are added to the mixture.
-
The reaction is initiated by adding the protoporphyrinogen IX substrate.
-
The activity of PPO is determined by measuring the rate of protoporphyrin IX formation, which can be monitored by the increase in fluorescence or absorbance at a specific wavelength.
-
-
Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% enzyme inhibition) is determined by plotting the inhibition percentage against the inhibitor concentration.
Whole-Plant Herbicidal Activity Assay (Greenhouse)
This protocol evaluates the overall herbicidal effect on target plants.
-
Plant Cultivation: Seeds of target weed species (e.g., Echinochloa crusgalli, Digitaria sanguinalis) are sown in pots containing a soil mixture and grown in a greenhouse under controlled conditions (temperature, light, and humidity).
-
Herbicide Application: At the 2-3 leaf stage, plants are treated with different concentrations of acifluorfen and this compound, formulated as emulsifiable concentrates. The application is performed using a sprayer to ensure uniform coverage.
-
Evaluation: After a specified period (e.g., 14-21 days), the herbicidal activity is assessed by visual scoring of plant injury and by measuring the fresh weight of the above-ground parts of the plants.
-
Data Analysis: The fresh weight data is expressed as a percentage of the untreated control. The EC₅₀ value (the concentration of the herbicide that causes a 50% reduction in plant fresh weight) is calculated from the dose-response curve.
Experimental Workflow Visualization
The following diagram outlines the logical flow of experiments to compare the biological activity of acifluorfen and this compound.
Caption: Workflow for comparing acifluorfen and this compound.
Conclusion
The primary distinction between acifluorfen and this compound lies in their roles as the active herbicide and a pro-herbicide, respectively. This compound facilitates uptake into the plant, where it is then metabolized to the active acifluorfen acid that inhibits protoporphyrinogen oxidase. While both compounds ultimately target the same enzyme, their overall herbicidal efficacy can differ due to factors influencing their absorption, translocation, and the rate of bioactivation. The experimental protocols outlined provide a framework for dissecting these factors and quantitatively comparing their biological performance.
References
Cross-Resistance in PPO-Inhibiting Herbicides Against Common Waterhemp: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The evolution of herbicide resistance in weed populations presents a significant challenge to sustainable agriculture. Common waterhemp (Amaranthus tuberculatus) has emerged as a particularly problematic weed, exhibiting resistance to multiple herbicide sites of action, including protoporphyrinogen oxidase (PPO) inhibitors. This guide provides a comparative analysis of cross-resistance to various PPO-inhibiting herbicides in common waterhemp, supported by experimental data and detailed methodologies.
Performance Comparison of PPO-Inhibiting Herbicides
The efficacy of PPO-inhibiting herbicides can vary significantly between susceptible and resistant common waterhemp populations. Resistance is often conferred by specific genetic mutations, with the most prevalent being a codon deletion (ΔG210) in the PPX2 gene.[1][2][3] Other target-site mutations, such as those at the R128 locus (e.g., R128G, R128I, R128K), have also been identified and can confer resistance to certain PPO inhibitors.[4][5]
The following tables summarize the quantitative data on the level of resistance to different PPO-inhibiting herbicides in common waterhemp biotypes with known resistance mutations.
Table 1: Greenhouse Dose-Response Analysis of PPO-Inhibitor Resistant Waterhemp
| Herbicide | Resistant Biotype (Mutation) | Resistance/Susceptible (R/S) Ratio | Reference |
| Fomesafen | PPO-Resistant (ΔG210) | 2.0 - 9.2 | |
| Saflufenacil | PPO-Resistant (ΔG210) | 2.0 - 9.2 | |
| Fomesafen | PPO-Resistant (R128G) | Not specified, but resistance confirmed | |
| Fomesafen | PPO-Resistant (R128I) | Not specified, but resistance confirmed | |
| Acifluorfen | PPO-Resistant (NER Biotype with ΔG210) | 4-fold |
R/S ratio is calculated from the herbicide dose required to cause 50% growth reduction (GR50) in the resistant population compared to the susceptible population.
Table 2: Field Efficacy of Foliar-Applied PPO-Inhibiting Herbicides on Waterhemp Populations with PPO Resistance
| Herbicide | Application Rate (g ai ha⁻¹) | Waterhemp Control (%) (28 DAA) | Resistant Population Frequency (ΔG210) | Reference |
| Fomesafen | 343 | 80 - 88 | 3% and 30% | |
| Lactofen | 219 | 80 - 88 | 3% and 30% | |
| Saflufenacil | 25.0 or 50 | 80 - 88 | 3% and 30% | |
| Trifludimoxazin | 25 | 95 | 3% and 30% |
DAA: Days After Application. Data averaged across three site-years with native A. tuberculatus populations.
Notably, the novel PPO-inhibiting herbicide trifludimoxazin has demonstrated high efficacy on waterhemp populations containing common PPO-resistance mutations, suggesting a lack of cross-resistance.
Experimental Protocols
The following methodologies are representative of the key experiments conducted to assess PPO-inhibitor resistance in common waterhemp.
Whole-Plant Herbicide Dose-Response Bioassay
This protocol is used to determine the level of resistance by comparing the herbicide dose required to inhibit the growth of resistant and susceptible populations.
-
Seed Collection and Germination : Seeds are collected from mature female plants that have survived herbicide treatment in the field. Seeds are then stratified (cold-treated) for several weeks to break dormancy before being planted in greenhouses.
-
Plant Growth : Seedlings are grown in a controlled greenhouse environment. Once they reach a specific growth stage (e.g., 8 to 12 cm in height), they are selected for herbicide application.
-
Herbicide Application : Herbicides are applied at a range of doses, typically from a fraction of the recommended field rate to several multiples of it. A carrier volume of approximately 190 L ha⁻¹ at a pressure of 207 kPa is commonly used. Adjuvants, such as methylated seed oil or nonionic surfactant, are included as per herbicide label recommendations.
-
Data Collection and Analysis : Plant injury is visually assessed at set intervals (e.g., 7, 14, 21, and 28 days after treatment). At the end of the experiment, the above-ground biomass is harvested, dried, and weighed. The dose required to reduce shoot biomass by 50% (GR₅₀) is calculated for both resistant and susceptible populations. The resistance ratio (R/S) is then determined by dividing the GR₅₀ of the resistant population by that of the susceptible population.
Molecular Analysis of Resistance Mechanisms
These protocols are used to identify the genetic basis of resistance.
-
DNA Extraction : Genomic DNA is extracted from young leaf tissue of surviving plants using methods such as the hexadecyltrimethylammonium bromide (CTAB) method.
-
PCR and Gene Sequencing : The PPX2 gene, which encodes the PPO enzyme, is amplified using polymerase chain reaction (PCR). The amplified DNA is then sequenced to identify mutations, such as the ΔG210 codon deletion or substitutions at the R128 locus, that are known to confer resistance.
-
High-Throughput Screening : For rapid screening of large numbers of plants, techniques like Kompetitive Allele Specific PCR (KASP™) assays or TaqMan assays can be developed to detect specific resistance-conferring mutations. The University of Illinois Plant Clinic provides a service for testing waterhemp samples for common resistance mutations.
Visualizing Resistance Mechanisms
The following diagrams illustrate the biochemical pathway affected by PPO-inhibiting herbicides and the mechanism of target-site resistance.
Caption: Mechanism of action for PPO-inhibiting herbicides.
References
- 1. A codon deletion confers resistance to herbicides inhibiting protoporphyrinogen oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Protoporphyrinogen Oxidase (PPO) Herbicide Resistance in Tall Waterhemp (Amaranthus Tuberculatus) - ProQuest [proquest.com]
- 3. Prevalence of a Novel Resistance Mechanism to PPO-Inhibiting Herbicides in Waterhemp (Amaranthus tuberculatus) | Semantic Scholar [semanticscholar.org]
- 4. Investigating target-site resistance mechanism to the PPO-inhibiting herbicide fomesafen in waterhemp and interspecific hybridization of Amaranthus species using next generation sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioone.org [bioone.org]
Validating Protoporphyrinogen Oxidase Inhibition as the Primary Target of Acifluorfen-Methyl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of acifluorfen-methyl's performance with alternative herbicides, supported by experimental data, to validate the inhibition of protoporphyrinogen oxidase (PPO) as its primary herbicidal mechanism.
Mechanism of Action of this compound
This compound is a diphenyl ether herbicide that acts as a potent inhibitor of protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of both chlorophyll and heme.[1][2] PPO catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).[2] Inhibition of PPO by this compound leads to the accumulation of Protogen IX in the cytoplasm. This excess Protogen IX is then rapidly oxidized to Proto IX by non-enzymatic processes. Proto IX is a powerful photosensitizer that, in the presence of light and oxygen, generates highly reactive singlet oxygen.[3][4] These reactive oxygen species cause rapid lipid peroxidation and destruction of cell membranes, leading to leakage of cellular contents, chlorophyll bleaching, and ultimately, cell death.
Comparative Performance Data
The efficacy of this compound is directly linked to its ability to inhibit PPO. This is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the herbicide required to inhibit 50% of the enzyme's activity.
PPO Inhibition by this compound and Alternatives
The following table summarizes the IC50 values for this compound and other herbicides against PPO from various plant sources. Lower IC50 values indicate higher inhibitory potency. For comparison, data for glyphosate, an inhibitor of a different enzyme (EPSP synthase), and atrazine, a photosystem II inhibitor, are included to highlight the specificity of this compound for PPO.
| Herbicide | Target Enzyme | Plant Species | IC50 (nM) | Reference |
| This compound | Protoporphyrinogen Oxidase (PPO) | Cucumis sativus (Cucumber) | 10 (reduces Mg-protoporphyrin IX formation by 98% at 10 µM) | |
| This compound | Protoporphyrinogen Oxidase (PPO) | Hordeum vulgare (Barley) | 40 | |
| Fomesafen | Protoporphyrinogen Oxidase (PPO) | Human | 110 | |
| Oxyfluorfen | Protoporphyrinogen Oxidase (PPO) | Tobacco (transgenic) | Slight resistance observed | |
| Glyphosate | EPSP Synthase | Various | Not applicable (does not inhibit PPO) | |
| Atrazine | Photosystem II (D1 protein) | Various | Not applicable (does not inhibit PPO) |
Note: Direct comparative IC50 values for all herbicides across the same plant species are not always available in a single study. The data presented is a compilation from various sources.
Effects on Whole Plant Physiology
The inhibition of PPO and subsequent photooxidative damage manifest as distinct physiological effects on the whole plant.
| Parameter | This compound (PPO Inhibitor) | Glyphosate (EPSP Synthase Inhibitor) | Atrazine (Photosystem II Inhibitor) |
| Primary Effect | Rapid cell membrane disruption | Systemic inhibition of amino acid synthesis | Inhibition of photosynthesis |
| Onset of Symptoms | Fast-acting (hours to a few days) | Slow-acting (days to weeks) | Relatively rapid (days) |
| Visible Symptoms | Water-soaked lesions, followed by necrosis and bronzing of leaves | Systemic yellowing (chlorosis) of new growth, stunting | Interveinal chlorosis, followed by necrosis |
| Effect on Chlorophyll | Rapid bleaching and degradation due to photooxidation | Gradual reduction due to inhibition of amino acid precursors for chlorophyll synthesis | Inhibition of electron transport leads to photooxidative damage and chlorophyll loss |
| Effect on Photosynthesis | Indirectly inhibited due to membrane damage and pigment loss | Indirectly inhibited due to lack of essential amino acids and overall metabolic disruption | Directly inhibits photosynthetic electron transport |
Experimental Protocols
Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This protocol is adapted from established methodologies for measuring PPO activity and its inhibition.
Objective: To determine the IC50 value of this compound for PPO.
Materials:
-
Isolated chloroplasts or mitochondria from the target plant species
-
Protoporphyrinogen IX (Protogen IX) substrate
-
This compound stock solution (in a suitable solvent like DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 0.1% Tween 20)
-
Spectrofluorometer or fluorescence plate reader
Procedure:
-
Enzyme Preparation: Isolate intact chloroplasts or mitochondria from young, healthy plant tissue following established protocols. Resuspend the organelle pellet in the assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Reaction Setup: In a 96-well microplate or cuvette, combine the enzyme preparation and the different concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) in the dark.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, Protogen IX.
-
Measurement: Immediately measure the increase in fluorescence over time at an excitation wavelength of ~405 nm and an emission wavelength of ~630 nm. This corresponds to the formation of Protoporphyrin IX.
-
Data Analysis: Calculate the initial rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of plant protoporphyrinogen oxidase by the herbicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protoporphyrinogen Oxidase (PPO) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]
- 4. Acifluorfen 214g/L SL Herbicide | Selective Post-Emergence Weed Control [smagrichem.com]
Navigating the Complex Interactions of Acifluorfen-Methyl and Glyphosate Tank-Mixes: A Comparative Guide
An in-depth analysis for researchers and crop science professionals on the synergistic and antagonistic effects of combining acifluorfen-methyl and glyphosate, supported by experimental data and detailed protocols.
The practice of tank-mixing herbicides is a cornerstone of modern weed management, offering the potential for broadened weed control spectrums and the management of herbicide-resistant biotypes. However, the interactions between different herbicide modes of action can be complex, leading to outcomes ranging from enhanced efficacy (synergism) to reduced performance (antagonism). This guide provides a comprehensive comparison of the effects of tank-mixing the protoporphyrinogen oxidase (PPO) inhibitor this compound with the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) inhibitor glyphosate.
Unraveling the Interaction: Synergy, Antagonism, and Additivity
The interaction between two or more herbicides in a mixture is typically categorized as synergistic, antagonistic, or additive. These classifications are determined by comparing the observed efficacy of the tank-mix to the expected efficacy, which is calculated based on the performance of each herbicide applied alone. A commonly used method for this calculation is Colby's method[1][2][3].
Colby's Equation: Expected Efficacy (E) = X + Y - (XY/100)
-
X: Percent control from herbicide A applied alone
-
Y: Percent control from herbicide B applied alone
If the observed control from the tank-mix is greater than the expected value (E), the interaction is synergistic. If it is less, the interaction is antagonistic. An additive effect occurs when the observed control is equal to the expected value.
Performance on Key Weed Species: A Data-Driven Comparison
The efficacy of the this compound and glyphosate tank-mix is highly dependent on the target weed species. While the combination can enhance the control of certain broadleaf weeds, it has been shown to be antagonistic towards the control of some grass species.
| Weed Species | Herbicide Treatment | Application Rate | Weed Control (%) | Interaction | Reference |
| Broadleaf Weeds | |||||
| Pigweed (Amaranthus spp.) | Acifluorfen + Glyphosate | 0.75 L/ha + Rate NR | 95 | Synergistic | [4] |
| Lambsquarters (Chenopodium album) | Acifluorfen + Glyphosate | 0.75 L/ha + Rate NR | 95 | Synergistic | [4] |
| Ivyleaf morningglory (Ipomoea hederacea) | Glyphosate | 0.77 lb/A | >90 | - | |
| Acifluorfen (0.13 lb/A) + Glyphosate | 0.77 lb/A | >90 | Additive | ||
| Acifluorfen (0.19 lb/A) + Glyphosate | 0.77 lb/A | >90 | Additive | ||
| Grass Weeds | |||||
| Giant Foxtail (Setaria faberi) | Glyphosate | 0.77 lb/A | >90 | - | |
| Acifluorfen (0.13 lb/A) + Glyphosate | 0.77 lb/A | >90 | Additive | ||
| Acifluorfen (0.19 lb/A) + Glyphosate | 0.77 lb/A | >90 | Additive | ||
| Broadleaf signalgrass (Urochloa platyphylla) | Glyphosate + Dicamba | Rate NR | 35 | Antagonistic | |
| Glyphosate + 2,4-D | Rate NR | 19 | Antagonistic |
NR: Not Reported
Crop Phytotoxicity: Assessing Soybean Tolerance
A critical consideration when tank-mixing herbicides is the potential for crop injury. Studies have shown that tank-mixing acifluorfen with glyphosate can cause transient phytotoxicity in soybeans. Symptoms typically include necrotic spotting, leaf bronzing, and crinkling. However, this injury is often temporary, with the crop recovering within a few weeks of application.
| Crop | Herbicide Treatment | Application Rate | Soybean Injury (%) | Time of Assessment | Reference |
| Soybean | Acifluorfen + Glyphosate | 0.13 lb/A + 0.77 lb/A | 1-5 | 21 DAT | |
| Soybean | Acifluorfen + Glyphosate | 0.19 lb/A + 0.77 lb/A | 1-5 | 21 DAT | |
| Soybean | Glufosinate + Acifluorfen | Rate NR | 25 | 2 WAA | |
| Soybean | Fomesafen + Glufosinate | Rate NR | 9-15 | 2 WAA |
DAT: Days After Treatment; WAA: Weeks After Application; NR: Not Reported
Experimental Protocols: A Framework for Evaluation
To ensure reliable and reproducible results when evaluating herbicide tank-mixes, a robust experimental design is essential. The following protocol outlines a standard methodology for conducting field trials to assess the synergistic and antagonistic effects of this compound and glyphosate.
Experimental Design
A randomized complete block design (RCBD) is a commonly used and statistically sound design for field-based herbicide trials. This design helps to minimize the effects of field variability.
-
Treatments: Include glyphosate alone, this compound alone at various rates, and tank-mixes of glyphosate with each rate of this compound. A non-treated control is essential for comparison.
-
Replication: Each treatment should be replicated at least four times to ensure statistical validity.
-
Plot Size: The size of the individual plots should be sufficient to allow for accurate application and assessment while minimizing edge effects.
Application and Assessment
-
Application Timing: Herbicides should be applied when weeds are actively growing and at a susceptible growth stage. For soybeans, applications are typically made at the V2 to V5 growth stage.
-
Sprayer Calibration: A calibrated research sprayer with appropriate nozzles should be used to ensure uniform and accurate application.
-
Data Collection:
-
Weed Control: Visual ratings of weed control should be taken at regular intervals (e.g., 7, 14, 21, and 28 days after treatment) using a 0 to 100% scale, where 0% represents no control and 100% represents complete weed death.
-
Crop Injury: Soybean phytotoxicity should be visually assessed at the same intervals using a similar 0 to 100% scale, where 0% indicates no injury and 100% indicates crop death.
-
Biomass: At the end of the evaluation period, weeds from a designated area within each plot can be harvested, dried, and weighed to provide a quantitative measure of control.
-
-
Data Analysis: The collected data should be subjected to analysis of variance (ANOVA). Colby's method should be used to determine the nature of the interaction (synergistic, antagonistic, or additive) for the tank-mix treatments.
Visualizing the Process: Workflows and Mechanisms
To better understand the experimental process and the underlying biological interactions, the following diagrams have been generated using the DOT language.
Caption: A flowchart of the experimental workflow for evaluating herbicide tank-mixes.
Caption: Simplified signaling pathways for glyphosate and acifluorfen.
Caption: Potential mechanisms for synergistic and antagonistic interactions.
Conclusion
The tank-mixing of this compound and glyphosate presents a complex scenario for weed management. While this combination can offer synergistic control of problematic broadleaf weeds, the potential for antagonism on grass species and transient injury to soybeans necessitates careful consideration. Researchers and crop science professionals should conduct thorough evaluations under local conditions to determine the optimal use rates and application timings for their specific weed pressures and cropping systems. The experimental framework and data presented in this guide provide a foundation for making informed decisions regarding the use of this herbicide tank-mix. Further research into the precise physiological and biochemical mechanisms of interaction will be crucial for optimizing the performance of such combinations in the future.
References
A Comparative Analysis of the Phototoxicity of Acifluorfen-Methyl and Other Diphenyl Ether Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phototoxicity of acifluorfen-methyl with other diphenyl ether herbicides, supported by experimental data. Diphenyl ether herbicides are a class of compounds widely used for broadleaf weed control, and their primary mode of action involves light-dependent oxidative damage. Understanding the nuances of their phototoxic potential is crucial for developing more effective and selective herbicides and for assessing their environmental impact.
Mechanism of Action: A Light-Dependent Cascade of Cellular Destruction
Diphenyl ether herbicides, including this compound, act as inhibitors of the enzyme protoporphyrinogen oxidase (PPO).[1] This enzyme is critical in the chlorophyll and heme biosynthesis pathways, catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX (Proto IX).[2][3] Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, which then auto-oxidizes to Proto IX in the cytoplasm.[4]
Proto IX is a potent photosensitizer.[5] In the presence of light and molecular oxygen, it absorbs light energy and transfers it to oxygen, generating highly reactive singlet oxygen. This singlet oxygen then initiates a cascade of oxidative reactions, leading to lipid peroxidation of cell membranes, electrolyte leakage, and ultimately, rapid cell death. This light-dependent herbicidal activity is the hallmark of diphenyl ether herbicides.
Comparative Phototoxicity Data
The phototoxic efficacy of diphenyl ether herbicides is directly related to their ability to inhibit PPO and the resulting accumulation of Proto IX. The singlet oxygen quantum yield of Proto IX, which is the efficiency of generating singlet oxygen upon light absorption, is a key determinant of its phototoxicity and has been reported to be approximately 0.53-0.87, indicating it is a highly efficient photosensitizer.
While comprehensive comparative studies are limited, the available data on the inhibition of PPO (expressed as IC50 values) and observed phytotoxicity provide a basis for comparison.
| Herbicide | Chemical Class | Target Weeds | PPO IC50 (nM) | Notes on Phototoxicity |
| This compound | Diphenyl Ether | Broadleaf weeds | Highly sensitive | Causes rapid accumulation of Proto IX leading to significant cellular damage in the presence of light. |
| Oxyfluorfen | Diphenyl Ether | Broadleaf weeds and grasses | Not specified | Induces accumulation of Proto IX. |
| Fomesafen | Diphenyl Ether | Broadleaf weeds | Not specified | Causes accumulation of uroporphyrin and heptacarboxylic porphyrin in long-term studies. |
| Lactofen | Diphenyl Ether | Broadleaf weeds | Not specified | Similar mode of action to other diphenyl ethers, causing light-dependent cell membrane disruption. |
Experimental Protocols
To quantitatively compare the phototoxicity of different diphenyl ether herbicides, a series of well-defined experiments are required. Below are detailed methodologies for key assays.
Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This assay determines the in vitro inhibitory activity of the herbicides on the PPO enzyme.
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Plant Protoporphyrinogen Oxidase by the Herbicide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of plant protoporphyrinogen oxidase by the herbicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Assay Evaluation of Plant Response to Protoporphyrinogen Oxidase (Protox)-Inhibiting Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 5. Protoporphyrin IX Content Correlates with Activity of Photobleaching Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Acifluorfen-Methyl's Efficacy Against Amaranthus Species: A Comparative Analysis
Acifluorfen-methyl, a protoporphyrinogen oxidase (PPO) inhibiting herbicide, is a post-emergence tool for controlling broadleaf weeds, including several species of the troublesome Amaranthus genus. This guide provides a comparative analysis of this compound's performance against various Amaranthus species, supported by experimental data. It also contrasts its efficacy with alternative herbicides and details the experimental protocols used in these evaluations.
Performance of this compound and Alternatives
The effectiveness of this compound can vary depending on the Amaranthus species, the presence of herbicide resistance, and application timing. The following tables summarize quantitative data from various studies, comparing this compound with other common herbicides.
| Herbicide | Rate (g a.i./ha) | Amaranthus palmeri (Palmer amaranth) | Amaranthus tuberculatus (Waterhemp) | Amaranthus retroflexus (Redroot pigweed) | Amaranthus powellii (Green pigweed) |
| Acifluorfen | 420 | 46% (suspected resistant)[1] | >85% (in a two-pass program)[2] | - | 27% (at 8 WAA)[3] |
| Fomesafen | 420 | 46% (suspected resistant)[1] | >90% (in a two-pass program)[4] | - | 31% (at 8 WAA) |
| Lactofen | 219 | 34% (suspected resistant) | >85% (in a two-pass program) | - | - |
| Glyphosate | 870 | 94% (at 8 WAA) | - | - | 94% (at 8 WAA) |
| Dicamba | 280 | - | - | - | - |
Table 1: Post-emergence Control of Various Amaranthus Species with Single Herbicide Applications. Control percentages can vary based on resistance profiles and environmental conditions. WAA = Weeks After Application.
| Herbicide Program | Application Timing | Amaranthus tuberculatus (Glyphosate-Resistant) Control |
| S-metolachlor + fomesafen fb acifluorfen + glyphosate | PRE fb POST | >90% |
| Sulfentrazone + cloransulam fb fomesafen + glyphosate | PRE fb POST | >90% |
| Saflufenacil + imazethapyr + dimethenamid-P fb fomesafen + glyphosate | PRE fb POST | >90% |
| POST-only programs | POST | <70% |
Table 2: Efficacy of Two-Pass Herbicide Programs for Season-Long Control of Glyphosate-Resistant Common Waterhemp (Amaranthus tuberculatus) in Soybean. PRE = Pre-emergence, POST = Post-emergence, fb = followed by.
Experimental Protocols
The data presented is derived from field and greenhouse studies designed to evaluate herbicide efficacy. A general methodology for such experiments is as follows:
1. Experimental Design:
-
Studies are typically conducted in a randomized complete block design with multiple replications (usually 3 or 4).
-
Plots are established in fields with known infestations of the target Amaranthus species. In some cases, plots are overseeded to ensure uniform weed pressure.
2. Herbicide Application:
-
Herbicides are applied using a backpack or tractor-mounted sprayer calibrated to deliver a specific volume of spray solution.
-
Post-emergence (POST) applications: Timed to coincide with specific weed growth stages, often when Amaranthus plants are between 10 and 15 cm tall.
-
Pre-emergence (PRE) applications: Applied to the soil surface before weed emergence.
-
Application Rates: Herbicides are applied at registered field rates (1X) and sometimes at fractional (e.g., 0.5X) or multiple (e.g., 2X) rates to determine dose-response relationships. For example, a 1X rate for acifluorfen is often around 420 g a.i./ha.
-
Adjuvants: Spray solutions often include adjuvants such as nonionic surfactants (0.25% v/v) or crop oil concentrates (1% v/v) to improve herbicide uptake.
3. Data Collection and Analysis:
-
Visual Control Ratings: Weed control is visually assessed at various intervals after application (e.g., 7, 14, 21, and 28 days after treatment) on a scale of 0% (no control) to 100% (complete plant death).
-
Plant Density and Biomass: In some studies, the number of surviving plants per unit area (density) and their dry weight (biomass) are measured to provide a more quantitative assessment of herbicide performance.
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA), and means are separated using appropriate statistical tests (e.g., Fisher's Protected LSD) to determine significant differences between treatments.
Mode of Action and Resistance
This compound belongs to the PPO-inhibiting class of herbicides. Its mode of action involves the disruption of chlorophyll and heme biosynthesis, leading to the accumulation of a phototoxic compound and subsequent cell death.
Caption: Mode of action of Acifluorfen, a PPO-inhibiting herbicide.
The primary mechanism of resistance to PPO inhibitors in Amaranthus species is a target-site mutation. A common mutation is the deletion of a glycine codon at position 210 (ΔG210) in the PPX2 gene, which encodes the PPO enzyme. This alteration reduces the binding affinity of the herbicide to the enzyme, rendering it less effective.
Caption: General workflow for herbicide efficacy trials on Amaranthus.
References
Evaluating the Impact of Acifluorfen-Methyl on Non-Target Soil Microorganisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the herbicide acifluorfen-methyl and its impact on non-target soil microorganisms. Due to a lack of extensive direct research on the specific effects of this compound on soil microbial communities, this guide draws comparisons with data from other diphenyl ether herbicides, namely oxyfluorfen and fomesafen, which share a similar mode of action. This information is juxtaposed with the known effects of alternative herbicides used for broadleaf weed control, such as sulfentrazone, flumioxazin, and cloransulam-methyl. All quantitative data is presented in structured tables, and detailed experimental protocols for key analytical methods are provided.
Executive Summary
This compound, a diphenyl ether herbicide, functions by inhibiting protoporphyrinogen oxidase, leading to an accumulation of protoporphyrin IX. This compound, in the presence of light and oxygen, causes rapid cell membrane disruption in susceptible plants. While this mode of action is well-understood in plants, its direct quantitative impact on the diverse communities of non-target soil microorganisms is not as thoroughly documented.
This guide synthesizes available data to offer a comparative perspective. Evidence suggests that diphenyl ether herbicides can exert both transient and lasting effects on soil microbial biomass, enzyme activities, and community structure. In comparison, alternative herbicides with different modes of action exhibit their own distinct profiles of microbial impact. Understanding these differences is crucial for assessing the broader ecological implications of herbicide use and for developing more sustainable agricultural and environmental management practices.
Comparative Analysis of Herbicide Impacts on Soil Microorganisms
The following tables summarize the quantitative effects of this compound (drawing from data on related diphenyl ether herbicides) and its alternatives on key soil microbial parameters. It is critical to note that the data for this compound is inferred from studies on oxyfluorfen and fomesafen and should be interpreted with caution. Direct studies on this compound are needed for a conclusive assessment.
Impact on Soil Microbial Biomass
| Herbicide Class | Herbicide | Effect on Microbial Biomass Carbon (MBC) | Effect on Microbial Biomass Nitrogen (MBN) | Reference |
| Diphenyl Ether | This compound (inferred from Oxyfluorfen & Fomesafen) | Dose-dependent effects; high concentrations can cause a significant decrease.[1] | Inhibition at higher doses. | [1] |
| Aryl Triazinone | Sulfentrazone | No significant effect on MBC.[2][3] | Data not readily available. | [2] |
| N-phenylphthalimide | Flumioxazin | Transient increase observed at 14 and 28 days post-application. | Data not readily available. | |
| Triazolopyrimidine | Cloransulam-methyl | Short-lived transitory effects. | Data not readily available. |
Impact on Key Soil Enzyme Activities
| Herbicide Class | Herbicide | Dehydrogenase | Phosphatase | Urease | β-Glucosidase | Arylsulfatase | Reference |
| Diphenyl Ether | This compound (inferred from Oxyfluorfen & Fomesafen) | Dose-dependent inhibition, with recovery observed over time. | Dose-dependent inhibition, with recovery observed over time. | Dose-dependent inhibition, with recovery observed over time. | Inhibition reported for fomesafen. | Data not readily available. | |
| Aryl Triazinone | Sulfentrazone | Reduction in overall microbial activity observed. | Data not readily available. | Data not readily available. | Data not readily available. | Data not readily available. | |
| N-phenylphthalimide | Flumioxazin | No significant effect. | No significant effect on acid phosphatase. | Data not readily available. | Significant reduction across the experimental period. | Temporary decrease shortly after application. | |
| Triazolopyrimidine | Cloransulam-methyl | Short-lived transitory effect. | Short-lived transitory effect on alkaline phosphatase. | Can affect activity. | Can affect activity. | Data not readily available. |
Impact on Soil Microbial Community Structure
| Herbicide Class | Herbicide | Effect on Bacterial Community | Effect on Fungal Community | Reference |
| Diphenyl Ether | This compound (inferred from Oxyfluorfen & Fomesafen) | Can alter community structure, with some studies showing a decrease in Gram-positive to Gram-negative ratio. | High concentrations can decrease fungal biomass. | |
| Aryl Triazinone | Sulfentrazone | Can cause shifts in the community, with some studies showing an increase in actinomycetes and a decrease in other bacteria. | Can favor the growth of certain fungal species like Penicillium. | |
| N-phenylphthalimide | Flumioxazin | Can alter the community structure of plant growth-promoting bacteria. | Data not readily available. | |
| Triazolopyrimidine | Cloransulam-methyl | Can lead to an increase in the abundance of functional bacteria related to pesticide degradation. | Can alter community structure. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.
Measurement of Soil Microbial Biomass Carbon (MBC) by Chloroform Fumigation-Extraction
This method is a standard for quantifying the carbon held within the cells of soil microorganisms.
Principle: The chloroform fumigation-extraction method is based on the principle that chloroform vapor lyses microbial cells, releasing their intracellular contents into the soil matrix. The amount of carbon extracted from a fumigated soil sample is compared to that from a non-fumigated control sample. The difference in extractable carbon is used to calculate the microbial biomass carbon, often with a correction factor (kEC) to account for the incomplete extraction of microbial carbon.
Protocol:
-
Sample Preparation: Fresh, sieved (2 mm) soil samples are adjusted to 40-60% of their water-holding capacity and pre-incubated in the dark at 25°C for 7 days to allow the microbial community to stabilize.
-
Fumigation: A subsample of soil is placed in a vacuum desiccator containing a beaker with ethanol-free chloroform and several boiling chips. The desiccator is evacuated until the chloroform boils and is then sealed and incubated in the dark for 24 hours. A non-fumigated control subsample is incubated under the same conditions but without chloroform.
-
Chloroform Removal: After fumigation, the chloroform vapor is removed by repeated evacuation of the desiccator.
-
Extraction: Both the fumigated and non-fumigated soil samples are extracted with a 0.5 M K₂SO₄ solution by shaking for 30-60 minutes.
-
Analysis: The extracts are filtered, and the total organic carbon in the filtrates is determined using a TOC analyzer.
-
Calculation: Microbial Biomass C = (C in fumigated soil - C in non-fumigated soil) / kEC, where kEC is the extraction efficiency factor (commonly 0.45).
Assay of Soil Dehydrogenase Activity
Dehydrogenase enzymes are intracellular enzymes present in viable microbial cells, and their activity is often used as an indicator of overall microbial activity in soil.
Principle: This assay is based on the reduction of a colorless, water-soluble tetrazolium salt, 2,3,5-triphenyltetrazolium chloride (TTC), to a red, water-insoluble product, triphenylformazan (TPF), by dehydrogenase enzymes. The amount of TPF produced is proportional to the dehydrogenase activity.
Protocol:
-
Incubation: A known weight of fresh soil is incubated with a buffered solution of TTC at 37°C in the dark for 24 hours. Calcium carbonate is often added to buffer the system.
-
Extraction: After incubation, the TPF formed is extracted from the soil using a solvent such as methanol or acetone.
-
Quantification: The concentration of TPF in the extract is determined spectrophotometrically by measuring the absorbance at 485 nm.
-
Calculation: The dehydrogenase activity is expressed as µg of TPF produced per gram of dry soil per hour.
Assay of Soil Phosphatase Activity
Phosphatase enzymes play a crucial role in the phosphorus cycle by mineralizing organic phosphorus into inorganic phosphate, which is available for plant uptake.
Principle: This assay measures the activity of acid or alkaline phosphatases by incubating a soil sample with a buffered solution of p-nitrophenyl phosphate (pNPP). Phosphatase enzymes in the soil hydrolyze pNPP to p-nitrophenol (pNP), a yellow-colored compound under alkaline conditions. The intensity of the yellow color is proportional to the phosphatase activity.
Protocol:
-
Incubation: A soil sample is incubated with a modified universal buffer (MUB) at a specific pH (e.g., pH 6.5 for acid phosphatase or pH 11 for alkaline phosphatase) and a solution of pNPP at 37°C for 1 hour. Toluene is often added to inhibit microbial growth during the assay.
-
Reaction Termination and Color Development: The enzymatic reaction is stopped, and the color is developed by adding calcium chloride and sodium hydroxide.
-
Extraction and Measurement: The pNP is extracted, and its concentration is determined by measuring the absorbance of the solution at 400-420 nm using a spectrophotometer.
-
Calculation: Phosphatase activity is expressed as µg of pNP released per gram of dry soil per hour.
Signaling Pathways and Logical Relationships
This compound's Mode of Action and Consequent Oxidative Stress
This compound's herbicidal activity stems from its inhibition of the enzyme protoporphyrinogen oxidase (PPO) in the chlorophyll and heme biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastid and is oxidized to protoporphyrin IX in the cytoplasm. In the presence of light, protoporphyrin IX acts as a potent photosensitizer, generating reactive oxygen species (ROS) that cause lipid peroxidation and rapid destruction of cell membranes. It is plausible that a similar mechanism could induce oxidative stress in certain soil microorganisms.
References
Quantitative analysis of protoporphyrin IX accumulation after treatment with different PPO inhibitors
For researchers, scientists, and drug development professionals, understanding the quantitative impact of various protoporphyrinogen oxidase (PPO) inhibitors on protoporphyrin IX (PpIX) accumulation is crucial for herbicide development and potential therapeutic applications. This guide provides an objective comparison of PpIX accumulation following treatment with different classes of PPO inhibitors, supported by experimental data and detailed methodologies.
Protoporphyrinogen oxidase is a key enzyme in the biosynthesis of heme and chlorophyll. Its inhibition leads to the accumulation of its substrate, protoporphyrinogen IX, which is then rapidly oxidized to the potent photosensitizer, protoporphyrin IX (PpIX). The resulting accumulation of PpIX, particularly in the presence of light, causes the formation of reactive oxygen species, leading to severe cellular damage. This mechanism is the basis for the action of several classes of herbicides.
Quantitative Comparison of PpIX Accumulation
The efficacy of PPO inhibitors in inducing PpIX accumulation can vary significantly between different chemical classes and even between compounds within the same class. The following table summarizes quantitative data on PpIX accumulation in cucumber (Cucumis sativus L.) cotyledon discs after treatment with various PPO inhibitors.
| PPO Inhibitor | Chemical Class | Treatment Concentration (µM) | PpIX Accumulation (nmol/50 discs) | Reference |
| Acifluorfen | Diphenyl Ether | 10 | 1.0 - 2.0 | [1] |
| Oxadiazon | Oxadiazole | Not Specified | Positive Correlation with Herbicidal Damage | [1] |
| p-Nitrodiphenyl Ether Herbicides | Diphenyl Ether | Not Specified | Positive Correlation with Herbicidal Damage | [1] |
| p-Chlorodiphenyl Ether Herbicide | Diphenyl Ether | Not Specified | Positive Correlation with Herbicidal Damage | [1] |
Note: The data from Becerril & Duke (1989) indicates a positive correlation between PpIX accumulation and herbicidal damage for oxadiazon and other diphenyl ether herbicides, but specific quantitative values for PpIX accumulation were only provided for acifluorfen.
Mechanism of PPO Inhibition and PpIX Accumulation
The inhibition of PPO disrupts the tetrapyrrole biosynthetic pathway, leading to the accumulation of protoporphyrinogen IX. This substrate then leaks from its site of synthesis (mitochondria and/or plastids) into the cytoplasm, where it is oxidized to PpIX. In the presence of light, PpIX acts as a photosensitizer, generating singlet oxygen and causing lipid peroxidation, membrane damage, and ultimately, cell death.[2]
Caption: Mechanism of PPO inhibition leading to PpIX accumulation and subsequent cell damage.
Experimental Protocols
Quantification of Protoporphyrin IX in Plant Tissue
This protocol is adapted from the methodology described by Becerril & Duke (1989) for the quantification of PpIX in cucumber cotyledons.
1. Plant Material and Treatment:
-
Cucumber (Cucumis sativus L.) cotyledon discs (50 discs per sample) are used.
-
Discs are incubated in a solution containing the PPO inhibitor of interest (e.g., 10 µM acifluorfen) in darkness for a specified period (e.g., 20 hours) to allow for PpIX accumulation.
2. Extraction of PpIX:
-
The treated cotyledon discs are homogenized in a suitable solvent. While the original paper does not specify the exact solvent, a common method involves using a mixture of acetone and aqueous buffer.
-
The homogenate is centrifuged to pellet cellular debris.
3. Spectrofluorometric Quantification:
-
The fluorescence of the supernatant is measured using a spectrofluorometer.
-
The excitation wavelength for PpIX is typically around 400 nm, and the emission is measured at approximately 630 nm.
-
A standard curve is generated using known concentrations of pure PpIX to quantify the amount of PpIX in the samples.
4. Data Analysis:
-
The amount of PpIX is expressed as nanomoles per 50 cotyledon discs.
Caption: General experimental workflow for the quantification of PpIX in plant tissue.
Conclusion
The available data indicates that different PPO inhibitors effectively induce the accumulation of protoporphyrin IX, a key event in their herbicidal action. Diphenyl ether herbicides, such as acifluorfen, have been quantitatively shown to cause significant PpIX accumulation. While direct quantitative comparisons across a broader range of PPO inhibitor classes from a single study are limited, the consistent positive correlation between PpIX levels and herbicidal efficacy underscores the importance of this biomarker. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative studies to further elucidate the quantitative differences in PpIX accumulation induced by various PPO inhibitors. Such studies are essential for the development of more effective and selective herbicides and for exploring the potential of PPO inhibitors in other applications, such as photodynamic therapy.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Acifluorfen-Methyl
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Acifluorfen-methyl, a diphenyl ether herbicide, and its related compounds require careful management to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Acifluorfen is corrosive and can cause irreversible eye damage. It is also harmful if swallowed, absorbed through the skin, or inhaled[1][2]. Therefore, adherence to strict safety protocols is non-negotiable.
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Safety goggles or a face shield are mandatory to prevent eye contact[1][3].
-
Gloves: Use chemical-resistant, impervious gloves.
-
Protective Clothing: Wear a lab coat or apron, a long-sleeved shirt, and long pants to minimize skin exposure.
Storage: Store this compound in a cool, dry, and well-ventilated place in its original, tightly closed container. Keep it away from children, food, and feed. Protect from freezing, maintaining a temperature above 40°F (approximately 4°C).
Step-by-Step Disposal Plan for this compound
Improper disposal of pesticide wastes is a violation of federal law. These wastes are considered acutely hazardous.
1. For Excess Product and Unused Solutions:
-
Preferred Method - Use as Intended: The most appropriate method of disposal is to use the product according to its labeled instructions.
-
When Use is Not Possible: If the product cannot be used, it must be disposed of as hazardous waste. Do not discharge into waterways or sewer systems.
-
Contact Regulatory Authorities: For guidance on disposal, contact your State Pesticide or Environmental Protection Agency, or the Hazardous Waste representative at the nearest EPA Regional Office.
-
Licensed Disposal Facility: The waste should be incinerated or buried in a licensed facility.
2. For Empty Containers:
-
Triple Rinse: Thoroughly rinse the empty container three times (or the equivalent) with a suitable solvent.
-
Recycle or Recondition: Whenever possible, offer the rinsed container for recycling or reconditioning.
-
Proper Puncturing and Landfill Disposal: If recycling is not an option, puncture the container to prevent reuse and dispose of it in a sanitary landfill, as permitted by state and local regulations.
-
Incineration: Incineration may also be an option if allowed by local authorities. If burned, stay out of the smoke.
3. For Spills and Contaminated Materials:
-
Containment: Immediately contain the spill to prevent it from spreading or entering drains, soil, or water bodies. Use inert materials like sand, earth, or vermiculite to dike the spill.
-
Solidification and Collection: Absorb the spilled material with an inert absorbent. Once solidified, scrape it up and place it into suitable, closed, and clearly labeled plastic containers for disposal as hazardous waste.
-
Decontamination: Clean the contaminated area thoroughly. Any wash liquid should also be collected with an absorbent material for disposal.
-
Contaminated Clothing: Clothing heavily contaminated with this compound should be removed immediately and disposed of as hazardous waste. Do not reuse it.
Quantitative Toxicity Data
The following table summarizes the acute toxicity data for Acifluorfen and its sodium salt, providing a quantitative basis for the handling precautions.
| Toxicity Metric | Species | Value | Reference |
| Oral LD50 | Rat | 2,020 mg/kg | |
| Dermal LD50 | Rat | > 2,000 mg/kg | |
| Inhalation LC50 (4-hour) | Rat | 2.04 mg/L |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC50 (Lethal Concentration, 50%) is the concentration in air or water that causes the death of 50% of a group of test animals.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Acifluorfen-methyl
This guide provides immediate and essential safety protocols for laboratory professionals handling Acifluorfen-methyl. It outlines critical personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safe management of this chemical in a research environment.
This compound and its sodium salt are herbicides that require careful handling due to their potential health hazards. Acifluorfen is classified as a probable human carcinogen by the U.S. Environmental Protection Agency (EPA) and can cause serious eye irritation and skin irritation.[1][2] Adherence to the following guidelines is crucial for minimizing exposure and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is fundamental to mitigating the risks associated with this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should be worn to protect against splashes. A face shield should be worn over goggles when there is a significant risk of splashing.[3][4] |
| Hand Protection | Chemical-Resistant Gloves | Handle with gloves. The specific material (e.g., nitrile, neoprene) should be selected based on the solvent used and the duration of contact. Always wash the outside of gloves before removing them.[5] |
| Body Protection | Protective Clothing | Wear a long-sleeved shirt, long pants, and consider a chemical-resistant apron, especially when handling concentrates. For extensive handling, a chemical-resistant suit may be necessary. Contaminated clothing should be removed immediately and washed separately before reuse. |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | If there is a risk of inhaling vapors or mists, especially in poorly ventilated areas, a NIOSH/MSHA approved respirator should be used. |
Operational Plan for Safe Handling
Following a structured operational plan is essential for minimizing the risk of exposure to this compound.
1. Preparation and Engineering Controls:
-
Ensure that an eyewash station and a safety shower are readily accessible and in good working order.
-
Work in a well-ventilated area. The use of a chemical fume hood is recommended.
-
Before handling, read and understand the Safety Data Sheet (SDS).
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
2. Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing vapors or mists.
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, chewing gum, using tobacco, or using the toilet.
-
Keep the container tightly closed when not in use.
3. Storage:
-
Store in a cool, dry, and well-ventilated place in the original container.
-
Store in a locked storage area to prevent unauthorized access.
-
Do not store below freezing temperatures.
-
Avoid cross-contamination with other pesticides or fertilizers.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Eye Contact: Immediately hold the eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye. Call a poison control center or doctor for treatment advice.
-
Skin Contact: Take off contaminated clothing immediately. Rinse the skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice.
-
Ingestion: Call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor.
-
Inhalation: Move the person to fresh air. If the person is not breathing, call for emergency medical assistance.
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination.
-
Pesticide Wastes: Pesticide wastes are acutely hazardous. Improper disposal of excess pesticide, spray mix, or rinsate is a violation of federal law.
-
Disposal Guidance: If these wastes cannot be disposed of by use according to label instructions, contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office for guidance.
-
Container Disposal: Nonrefillable containers should not be reused. Triple rinse the container (or equivalent) promptly after emptying. Then offer for recycling or reconditioning, or puncture and dispose of in a sanitary landfill, or by other procedures approved by state and local authorities.
Below are diagrams illustrating the workflow for safe handling and emergency response procedures for this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
